molecular formula C13H15N3O3 B1671738 Imazapyr CAS No. 81334-34-1

Imazapyr

Cat. No.: B1671738
CAS No.: 81334-34-1
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imazapyr is an analytical standard used for proteomics research.>This compound is a broad spectrum non-selective herbicide, belonging to the family of imidazolinones, which can find applications in weed control management in cereals and sugar beet. Its mode of action involves the inhibition of the synthesis of branched-chain amino acids in plants.>2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which in turn is substituted at positions 4, 4, and 5 by isopropyl, ethyl, and oxo groups, respectively. It is a member of pyridines, a member of imidazolines, an imidazolone and a pyridinemonocarboxylic acid.

Properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBPJKHLGMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034665
Record name Imazapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB]
Record name Imazapyr
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5608
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.34 g/mL
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: <0.013 mPa at 60 °C
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane

CAS No.

81334-34-1
Record name Imazapyr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81334-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazapyr [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081334341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMAZAPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787MX0M5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Imazapyr: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone chemical class.[1] First registered in 1984, it is widely utilized for the control of a broad spectrum of weeds, including terrestrial and aquatic annual and perennial grasses, broadleaved herbs, and woody species.[1][2] this compound operates through a mode of action that is specific to plants and is characterized by its high water solubility and variable persistence in the environment, which is dependent on factors such as soil type and sunlight exposure.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile.

Chemical Identity and Structure

This compound is a weak organic acid that can be formulated as its isopropylamine (B41738) salt to improve its solubility and handling characteristics.[1] The commercial form is typically a racemic mixture of its R- and S-enantiomers.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid
CAS Name 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid
CAS Number 81334-34-1
Molecular Formula C₁₃H₁₅N₃O₃
InChI Key CLQMBPJKHLGMQK-UHFFFAOYSA-N
Canonical SMILES CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Source:[4]

Physicochemical Properties

The environmental behavior and biological activity of this compound are dictated by its physicochemical properties. Its high water solubility and potential to exist as an anion at typical environmental pH levels influence its mobility in soil and water.[1][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 261.28 g/mol [5]
Physical State White to tan powder / solid[5]
Melting Point 169-173 °C[6][7]
Water Solubility 9,740 - 11,300 mg/L (at 20-25 °C, pH 7)[2][4]
pKa 1.9, 3.6[5][8]
Vapor Pressure < 1 x 10⁻⁷ mm Hg (25 °C)[5]
Solubility in Organic Solvents ( g/100 mL at 25 °C)
   Acetone3.39[5]
   Methanol (B129727)10.5[5]
   Dichloromethane8.72[5]
   Toluene0.180[5]
   Hexane0.00095[5]

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][5] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[5][9] Since AHAS is not present in animals, this compound exhibits low direct toxicity to mammals.[6][10] Inhibition of this pathway leads to a cessation of plant growth, followed by necrosis.[10]

Imazapyr_Mechanism_of_Action cluster_products Essential Amino Acids Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alphaKeto α-Ketobutyrate alphaKeto->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate AHAS->alphaAceto Pathway1 ... Acetolactate->Pathway1 Pathway2 ... alphaAceto->Pathway2 Valine Valine Pathway1->Valine Leucine Leucine Pathway1->Leucine Isoleucine Isoleucine Pathway2->Isoleucine Protein Protein Synthesis & Cell Growth Valine->Protein Leucine->Protein Isoleucine->Protein This compound This compound This compound->Inhibition Inhibition->AHAS

Caption: this compound inhibits the AHAS enzyme, blocking branched-chain amino acid synthesis.

Experimental Protocols: Residue Analysis

The determination of this compound residues in environmental samples like soil and water is crucial for monitoring its fate and potential impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[4][6][11]

Detailed Methodology: HPLC-UV Analysis of this compound in Soil

This protocol is a composite representation of established methods for the extraction and quantification of this compound from soil matrices.[8][12][13]

1. Sample Preparation and Extraction:

  • Weigh 50 g of a soil sample into a 500-mL centrifuge bottle.
  • Add 350 mL of 0.5N sodium hydroxide (B78521) (NaOH) solution to the bottle.[13]
  • Cap the bottle tightly and shake vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.
  • Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm for 10 minutes) to separate the soil particles from the supernatant.[11]
  • Carefully decant the supernatant (the aqueous extract) for the cleanup step.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

  • Adjust the pH of the aqueous extract to 2.0 using 6N hydrochloric acid (HCl).[13] This step protonates the this compound, preparing it for retention on the SPE cartridge.
  • Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of deionized water.[9]
  • Load the pH-adjusted extract onto the conditioned C18 cartridge.
  • Wash the cartridge with pH 2.0 deionized water to remove polar interferences.
  • Elute the this compound from the cartridge using a suitable solvent, such as methanol or acetonitrile (B52724). For enhanced cleanup, a tandem SPE approach using an aromatic sulfonic acid cartridge can be employed.[9][13]

3. Final Preparation and Quantification:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[9]
  • Reconstitute the residue in a known, small volume (e.g., 4.0 mL) of the HPLC mobile phase or deionized water.[9]
  • Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]
  • Inject an aliquot (e.g., 17-50 µL) of the sample into the HPLC system.[6][13][14]

4. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., water with 0.1% acetic acid or phosphoric acid, pH adjusted to ~2.8). A common ratio is 35:65 (v/v) acetonitrile to acidified water.[6][15]
  • Flow Rate: 1.0 mL/min.[6]
  • Detection: UV detector set at a wavelength of 240-255 nm.[4][6][9]
  • Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

// Nodes start [label="Start: Soil Sample Collection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="1. Extraction\n(0.5N NaOH, Shake, Centrifuge)"]; ph_adjust [label="2. pH Adjustment\n(Adjust extract to pH 2.0)"]; spe_cleanup [label="3. Solid-Phase Extraction (SPE)\n(C18 Cartridge: Load, Wash, Elute)"]; concentration [label="4. Concentration\n(Evaporate eluate to dryness)"]; reconstitution [label="5. Reconstitution\n(Dissolve residue in mobile phase)"]; hplc [label="6. HPLC-UV Analysis\n(C18 Column, UV at 250 nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="7. Data Quantification\n(Compare to calibration curve)"]; end_node [label="End: Report Residue Level", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> extraction; extraction -> ph_adjust; ph_adjust -> spe_cleanup; spe_cleanup -> concentration; concentration -> reconstitution; reconstitution -> hplc; hplc -> quant; quant -> end_node; }

Caption: Experimental workflow for the analysis of this compound residues in soil samples.

Toxicological and Environmental Profile

Toxicological Summary

This compound exhibits low acute toxicity to mammals, birds, and aquatic organisms. It is not considered carcinogenic, mutagenic, or a reproductive toxin.[2][10][16]

Table 3: Acute Toxicological Data for this compound

TestSpeciesResult (LD₅₀ / LC₅₀)Toxicity ClassSource
Oral LD₅₀ Rat> 5,000 mg/kgPractically Non-toxic[2][3]
Dermal LD₅₀ Rabbit> 2,000 mg/kgPractically Non-toxic[1][2]
Inhalation LC₅₀ Rat> 3.5 mg/LLow Toxicity[3]
Oral LD₅₀ Bobwhite Quail> 2,150 mg/kgPractically Non-toxic[2]
Aquatic LC₅₀ (96-hr) Rainbow Trout> 100 mg/LPractically Non-toxic[2]
Aquatic LC₅₀ (96-hr) Bluegill Sunfish> 100 mg/LPractically Non-toxic
Aquatic LC₅₀ (48-hr) Daphnia magna> 100 mg/LPractically Non-toxic[2]
Environmental Fate

The primary routes of this compound degradation in the environment are photolysis in water and microbial degradation in soil.[2][5] Its persistence can vary significantly based on environmental conditions.

Table 4: Environmental Fate Properties of this compound

PropertyValueConditionsSource
Soil Half-life 1 to 5 monthsField conditions, microbial degradation[5][10]
Water Half-life 2 to 5 daysPhotolysis in surface water[5][10]
Leaching Potential HighDue to high water solubility and weak soil adsorption[2]
Bioaccumulation LowDoes not bioconcentrate in the food chain[2]

Conclusion

This compound is an effective broad-spectrum herbicide whose chemical properties and specific mode of action make it highly useful in vegetation management. Its low mammalian toxicity is a significant advantage. However, its high water solubility and potential for soil mobility necessitate careful management to prevent contamination of non-target areas and water resources. The analytical methods outlined provide a robust framework for monitoring its environmental presence, ensuring its use remains within safe and effective parameters.

References

Imazapyr CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imazapyr

This guide provides comprehensive technical information on the herbicide this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical properties, mechanism of action, toxicological data, and detailed analytical protocols.

Chemical Identity and Properties

This compound is a non-selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is used for both pre- and post-emergence control of a wide variety of weeds, including grasses, broadleaf weeds, woody plants, and aquatic vegetation.[1][2]

Chemical Identifiers

  • CAS Number: 81334-34-1[3][4][5]

  • Molecular Formula: C₁₃H₁₅N₃O₃[3][4]

  • IUPAC Name: 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is highly soluble in water and has a high potential to leach into soils, though its persistence is moderated by photolysis.[6][7]

PropertyValueReference
Molecular Weight 261.28 g/mol [3][4][5]
Melting Point 172 - 173 °C[5]
Water Solubility 1,110 mg/L[6]
Vapor Pressure 2.0 x 10⁻⁷ mm Hg[6]
Soil Sorption (Koc) 142 mL/g[6]
Abiotic Half-life (Photolysis) 3 to 5 days in water[8]
Biotic Half-life (Aerobic) >365 days (can be 1-5 months depending on conditions)[6][8]

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][8] This enzyme is critical in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and cell growth in plants.[9]

The herbicide is absorbed through the leaves and roots and is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic regions (areas of active growth).[3][10] Inhibition of the ALS enzyme halts the production of the essential amino acids, which in turn disrupts protein synthesis and cell division.[2][3] This leads to a cessation of growth, followed by chlorosis (yellowing) and necrosis, ultimately resulting in plant death over a period of several weeks.[10][11] Since animals lack the ALS enzyme, they obtain these amino acids from their diet, which explains the low mammalian toxicity of this compound.[6][8][12]

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis and leading to plant death.

Toxicological Profile

This compound exhibits low toxicity to animals because its molecular target, the ALS enzyme, is not present in this kingdom.[8][12] However, concentrated forms can cause irreversible eye damage.[8]

OrganismTestResultReference
Mammals Acute Oral LD₅₀ (Rat)> 5,000 mg/kg (Practically non-toxic)[6]
Birds Acute Oral LD₅₀ (Bobwhite Quail)> 2,150 mg/kg (Slightly toxic)[6]
Fish 96-hour LC₅₀ (Rainbow Trout)> 100 mg/L (Practically non-toxic)[6][8]
Aquatic Invertebrates 48-hour EC₅₀ (Daphnia magna)> 100 mg/L (Practically non-toxic)[6][8]
Bees Acute Contact LD₅₀> 100 µ g/bee (Practically non-toxic)[6]

Experimental Protocols

Analysis of this compound Residues in Water by HPLC-UV

This section details a common method for the quantitative determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves solid-phase extraction (SPE) for sample cleanup and concentration.[12][13]

1. Materials and Reagents

  • Standards: Analytical grade this compound standard of known purity.[13]

  • Solvents: HPLC grade methanol, acetonitrile (B52724), and methylene (B1212753) chloride. Deionized water.[12][13]

  • Reagents: Acetic acid, 6N hydrochloric acid.[12][13]

  • Apparatus: HPLC system with a UV detector (set to 240 nm), C18 analytical column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm), C18 and aromatic sulfonic acid SPE cartridges, pH meter, rotary evaporator.[12][13]

2. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100-mL volumetric flask. Dissolve and dilute to the mark with methanol.[13]

  • Working Standards: Prepare a series of working standards (e.g., 0.05 to 5 µg/mL) by serial dilution of the stock solution with a suitable mobile phase or deionized water.[12][13]

3. Sample Preparation and Extraction

  • Extraction: Pass a known volume of the water sample through a C18 SPE cartridge to extract the this compound residues.[13]

  • Cleanup: For additional cleanup, pass the eluate from the C18 cartridge through an aromatic sulfonic acid SPE column.[13]

  • Elution: Elute the this compound from the sulfonic acid cartridge using an appropriate elution solvent (e.g., 20 mL of a pH 6.5 buffer).[13]

  • Liquid-Liquid Partition: Adjust the pH of the eluate to 2.0 with 6N HCl. Transfer to a separatory funnel and partition twice with 50 mL of methylene chloride.[13]

  • Concentration: Combine the methylene chloride phases and evaporate to dryness using a rotary evaporator.[13]

  • Reconstitution: Dissolve the final residue in a small, precise volume (e.g., 4.0 mL) of deionized water or mobile phase for HPLC analysis.[13]

4. HPLC Analysis

  • Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and acidified water (e.g., water with 10% acetic acid, pH adjusted to 2.8).[12]

  • Injection: Inject a known volume of the prepared sample and working standards into the HPLC system.

  • Quantification: Identify and quantify the this compound peak based on the retention time and peak area/height relative to the calibration curve generated from the analytical standards. The retention time for this compound is approximately 3.62 minutes under specific conditions.[12] The validated sensitivity for this type of method can reach 1.0 ppb.[13]

Imazapyr_Analysis_Workflow Workflow for this compound Residue Analysis in Water cluster_prep Sample Preparation cluster_extraction Purification & Concentration cluster_analysis Quantification Sample 1. Collect Water Sample SPE_C18 2. Solid-Phase Extraction (C18 Cartridge) Sample->SPE_C18 SPE_Cleanup 3. Additional Cleanup (Sulfonic Acid Cartridge) SPE_C18->SPE_Cleanup Elution 4. Elute this compound SPE_Cleanup->Elution pH_Adjust 5. Adjust pH to 2.0 Elution->pH_Adjust Partition 6. Partition with Methylene Chloride pH_Adjust->Partition Evaporation 7. Evaporate Solvent Partition->Evaporation Reconstitution 8. Reconstitute in Water/Mobile Phase Evaporation->Reconstitution HPLC 9. Inject into HPLC-UV (240 nm) Reconstitution->HPLC Data 10. Quantify using Calibration Curve HPLC->Data

Caption: A typical workflow for the analysis of this compound in water samples using SPE and HPLC-UV.

References

An In-Depth Technical Guide to the Mode of Action of Imazapyr as an Acetolactate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazapyr is a broad-spectrum, non-selective systemic herbicide belonging to the imidazolinone chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms.[3][4] As these amino acids are fundamental for protein synthesis and, consequently, cell growth and division, the inhibition of ALS leads to a cascade of metabolic disruptions, culminating in plant death.[2][5] Due to the absence of the ALS enzyme in animals, this compound exhibits low toxicity to mammals.[6] This guide provides a comprehensive technical overview of the biochemical mechanism of this compound, the downstream cellular consequences of its action, mechanisms of resistance, and detailed experimental protocols for its study.

Biochemical Mechanism of Action

This compound is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to the meristematic regions, where active cell division occurs.[4][7] In these tissues, this compound acts as a potent inhibitor of acetolactate synthase (ALS).[2]

The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a thiamine (B1217682) diphosphate-dependent enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[8][9] Specifically, it catalyzes two parallel reactions:

  • The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203), a precursor for valine and leucine.

  • The condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[9]

Inhibition of ALS by this compound

This compound is a non-competitive or uncompetitive inhibitor of ALS, meaning it does not bind to the active site of the enzyme where the substrates (pyruvate and 2-ketobutyrate) bind.[10] Instead, it binds to a different site on the enzyme, which alters the enzyme's three-dimensional conformation and reduces its catalytic efficiency.[10] This binding prevents the substrates from accessing the active site, thereby halting the production of 2-acetolactate and 2-aceto-2-hydroxybutyrate.[11]

cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_als Acetolactate Synthase (ALS) Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Pyruvate->Acetohydroxybutyrate Threonine Threonine TwoKetobutyrate 2-Ketobutyrate Threonine->TwoKetobutyrate Threonine Deaminase TwoKetobutyrate->Acetohydroxybutyrate ALS ALS Enzyme This compound This compound This compound->ALS Inhibits Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's Site of Action.

Downstream Cellular and Physiological Consequences

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream effects that ultimately lead to plant death.

Disruption of Protein Synthesis and Cell Growth

Valine, leucine, and isoleucine are essential building blocks for proteins. Their scarcity halts protein synthesis, which is critical for all cellular functions, including the production of enzymes necessary for other metabolic pathways.[2] This cessation of protein synthesis directly impacts cell growth and division, particularly in the highly active meristematic tissues.[7]

Impact on the TOR Signaling Pathway

Recent research has highlighted the role of branched-chain amino acids in the activation of the Target of Rapamycin (TOR) signaling pathway in plants.[2][12] TOR is a highly conserved protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient and energy availability.[13] The depletion of BCAAs due to this compound action leads to the downregulation of TOR activity.[3][14] This, in turn, results in:

  • Inhibition of protein synthesis: TOR signaling is a key promoter of ribosome biogenesis and protein translation.[13]

  • Cell cycle arrest: The TOR pathway is linked to the progression of the cell cycle.[15]

  • Induction of autophagy: Downregulation of TOR can trigger autophagy, a process of cellular self-digestion, as a survival mechanism under starvation conditions.[15]

cluster_effects Downstream Effects This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAAs Synthesizes TOR TOR Signaling Pathway BCAAs->TOR Activates ProteinSynthesis Inhibition of Protein Synthesis TOR->ProteinSynthesis Promotes CellCycle Cell Cycle Arrest TOR->CellCycle Promotes Autophagy Induction of Autophagy TOR->Autophagy Inhibits PlantDeath Plant Death ProteinSynthesis->PlantDeath CellCycle->PlantDeath

Figure 2: Downstream Signaling Cascade of this compound Action.

Data Presentation: this compound Efficacy

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the ALS enzyme. Below is a summary of IC50 values for this compound against ALS from various susceptible and resistant plant species.

Plant SpeciesBiotypeIC50 (µM)Resistance Factor (Resistant IC50 / Susceptible IC50)
Amaranthus palmeriSusceptible~0.52-
Amaranthus palmeriResistant (W574L)~17.5~33.7
Euphorbia heterophyllaSusceptible39.47-
Euphorbia heterophyllaResistant>500>12.7
Lolium rigidumSusceptible--
Lolium rigidumResistant (W574L)--
Sugarcane (Control)Susceptible--
Sugarcane (Tolerant)Tolerant-2.8 - 4.0

Note: Data compiled from various sources.[12][14][16] Absolute values can vary based on experimental conditions.

Mechanisms of Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. The primary mechanism of resistance to this compound is target-site modification.

Target-Site Resistance

Target-site resistance arises from single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions in the enzyme. These substitutions reduce the binding affinity of this compound to the ALS enzyme without significantly compromising the enzyme's catalytic function. Common mutations conferring resistance to imidazolinones include:

  • Proline-197 to Serine, Threonine, Alanine, or Leucine (Pro-197-X)

  • Tryptophan-574 to Leucine (Trp-574-Leu) [17]

  • Serine-653 to Asparagine or Threonine (Ser-653-X) [7]

The Trp-574-Leu substitution is particularly notable for conferring a high level of resistance to imidazolinone herbicides like this compound.[17]

cluster_wildtype Wild-Type (Susceptible) cluster_resistant Resistant Biotype ALS_WT Wild-Type ALS Gene Enzyme_WT Functional ALS Enzyme ALS_WT->Enzyme_WT Transcription & Translation Imazapyr_WT This compound Imazapyr_WT->Enzyme_WT Binds & Inhibits ALS_R Mutated ALS Gene (e.g., Trp-574-Leu) Enzyme_R Altered ALS Enzyme ALS_R->Enzyme_R Transcription & Translation Imazapyr_R This compound Imazapyr_R->Enzyme_R Binding Reduced Selection Selection Pressure (Repeated this compound Use) Selection->ALS_R Selects for Resistant Individuals

Figure 3: Logical Relationship of Target-Site Resistance Development.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on the activity of ALS enzyme extracted from plant tissue.[4]

Materials:

  • Fresh, young plant tissue

  • Ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, and 1 mM DTT)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 2 mM thiamine pyrophosphate, and 20 µM FAD)

  • This compound stock solution and serial dilutions

  • 6 N Sulfuric Acid (H₂SO₄)

  • Creatine (B1669601) solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

  • Microplate reader

Procedure:

  • Enzyme Extraction: a. Harvest ~1-2 g of fresh, young plant tissue and keep on ice. b. Homogenize the tissue in 5-10 mL of ice-cold extraction buffer using a pre-chilled mortar and pestle or a homogenizer. c. Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

  • Enzyme Assay: a. In a 96-well microplate, add 50 µL of assay buffer to each well. b. Add 10 µL of various concentrations of this compound solution (or solvent control) to the respective wells. c. To initiate the reaction, add 40 µL of the crude enzyme extract to each well. d. Incubate the microplate at 37°C for 60 minutes.

  • Reaction Termination and Color Development: a. Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. b. Incubate the plate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. c. Add 50 µL of creatine solution to each well. d. Add 50 µL of α-naphthol solution to each well. e. Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measurement and Data Analysis: a. Measure the absorbance at 525 nm using a microplate reader. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Whole-Plant Herbicide Bioassay

This protocol describes a method to evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[2][5]

Materials:

  • Seeds of susceptible and suspected resistant weed biotypes

  • Pots (e.g., 10 cm diameter) and standard potting mix

  • Controlled environment growth chamber or greenhouse

  • This compound formulation and appropriate adjuvants

  • Sprayer calibrated for uniform application

Procedure:

  • Plant Growth: a. Sow seeds in pots filled with potting mix and cover lightly. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, adequate watering).

  • Herbicide Application: a. When plants have reached the 3-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants). b. Prepare a range of this compound concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). c. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.

  • Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material and measure the fresh or dry weight.

  • Data Analysis: a. Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control. b. Plot the percent injury or biomass reduction against the logarithm of the herbicide dose to generate a dose-response curve. c. Determine the GR50 (the dose required to cause a 50% reduction in growth) for both susceptible and resistant biotypes to calculate the resistance factor.

Experimental Workflow for Herbicide Mode of Action and Resistance Studies

The characterization of a herbicide's mode of action and the investigation of resistance mechanisms typically follow a structured workflow.

cluster_whole_plant Whole-Plant Level cluster_biochemical Biochemical Level cluster_molecular Molecular Level Start Start: Suspected Herbicide Resistance in Field Bioassay Whole-Plant Bioassay (Dose-Response) Start->Bioassay ResistanceConfirmation Confirmation of Resistance & Calculation of Resistance Factor Bioassay->ResistanceConfirmation EnzymeAssay In Vitro ALS Enzyme Assay (IC50 Determination) ResistanceConfirmation->EnzymeAssay If resistance confirmed TargetSite Identification of Target-Site Resistance EnzymeAssay->TargetSite GeneSequencing ALS Gene Sequencing TargetSite->GeneSequencing If target-site resistance indicated MutationID Identification of Resistance-Conferring Mutations GeneSequencing->MutationID End End: Characterization of Resistance Mechanism MutationID->End

Figure 4: Experimental Workflow for Characterizing Herbicide Resistance.

Conclusion

This compound remains a highly effective herbicide due to its potent inhibition of the essential plant enzyme acetolactate synthase. Its mode of action, centered on the disruption of branched-chain amino acid biosynthesis, leads to a cascade of events culminating in the cessation of growth and eventual plant death. Understanding the intricacies of this mechanism, including the downstream effects on signaling pathways like TOR, is crucial for the development of new herbicidal compounds and for managing the evolution of resistance. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the efficacy of this compound and other ALS inhibitors, as well as to characterize the molecular basis of resistance in weed populations.

References

The Environmental Fate and Degradation of Imazapyr: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a broad-spectrum systemic herbicide belonging to the imidazolinone family. It is widely used for the control of a broad range of weeds, including terrestrial and aquatic grasses, broadleaf weeds, and woody species. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.[1][2] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the persistence, mobility, and degradation pathways of this compound in various environmental compartments, along with detailed experimental protocols and quantitative data.

Data Presentation: Quantitative Degradation Data

The environmental persistence of this compound is influenced by a multitude of factors, including soil type, pH, temperature, moisture, and the presence of microorganisms and sunlight. The following tables summarize the quantitative data on the degradation of this compound in soil and water under different conditions.

Table 1: Half-life of this compound in Soil

Soil TypeConditionpHHalf-life (days)Reference
VariousField ConditionsNot Specified30 - 150[1]
Four typical soilsNon-sterilizedNot Specified29 - 44[3]
Four typical soilsSterilizedNot Specified81 - 134[3]
Sandy LoamPhotolysisNot Specified149[4]
VariousLaboratory (Aerobic)5.326[5]
VariousLaboratory (Aerobic)8.844[5]
Anguil SoilNot SpecifiedNot Specified37[6]
Tandil SoilNot SpecifiedNot Specified75[6]
Cerro Azul SoilNot SpecifiedNot Specified121[6]
Typical SoilGeneralNot Specified10[7]

Table 2: Half-life of this compound in Water

Water TypeConditionpHHalf-life (days)Reference
Distilled WaterPhotodegradationNot Specified3.7[4]
BufferPhotodegradation55.3[4]
BufferPhotodegradation92.5[4]
Aquatic EnvironmentPhotolysisNot Specified2 - 5[1]
Irrigation CanalsPonded (>10 MJ m⁻²)Not Specified4.4[1]
Surface WaterPhotolysisNot Specified3 - 5[2]

Degradation Pathways

The primary routes of this compound degradation in the environment are microbial degradation in soil and photodegradation in water and on soil surfaces.[1][2]

Microbial Degradation

In soil, microorganisms play a significant role in the breakdown of this compound.[3] The degradation process involves several steps, including decarboxylation, demethylation, and cleavage of the imidazolinone ring.[3] One study identified four key metabolites with molecular weights of 219, 222, 201, and 149, suggesting a complex degradation pathway.[3] The rate of microbial degradation is significantly influenced by soil properties such as pH, organic matter content, and microbial population density.[5]

Photodegradation

This compound is susceptible to degradation by sunlight, particularly in aqueous environments.[1][4] The photolytic half-life of this compound in water can be as short as a few days.[1][4] This process is a major dissipation route in clear, shallow waters.[8] On soil surfaces, photodegradation also occurs but is generally slower than in water.[1] The major identified metabolites of this compound photolysis are pyridine (B92270) hydroxy-dicarboxylic acid, pyridine dicarboxylic acid, and nicotinic acid.[9]

Experimental Protocols

Standardized methods are essential for accurately assessing the environmental fate of herbicides like this compound. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and methodologies reported in the scientific literature.

Soil Degradation Study (Aerobic) - Adapted from OECD Guideline 307

This protocol outlines a laboratory experiment to determine the rate of aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

  • Collect fresh, sieved (<2 mm) soil from a relevant agricultural or environmental site. The soil should not have a history of this compound application.

  • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

2. Application of this compound:

  • Prepare a stock solution of ¹⁴C-labeled this compound of known specific activity in a suitable solvent (e.g., acetone (B3395972) or water).

  • Apply the this compound solution to the soil to achieve the desired concentration, typically corresponding to the recommended field application rate. Ensure even distribution.

  • Prepare control samples (soil without this compound) and sterile controls (autoclaved soil with this compound) to distinguish between biotic and abiotic degradation.

3. Incubation:

  • Incubate the soil samples in the dark in flow-through systems at a constant temperature (e.g., 20 ± 2 °C).[10]

  • Aerate the samples with a continuous stream of CO₂-free, humidified air to maintain aerobic conditions.

  • Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide (B78521) or ethanolamine).

4. Sampling and Analysis:

  • Collect soil samples and CO₂ traps at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[10]

  • Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., methanol (B129727)/water).[3]

  • Analyze the extracts and CO₂ trapping solutions for radioactivity using Liquid Scintillation Counting (LSC).

  • Identify and quantify this compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

5. Data Analysis:

  • Calculate the percentage of applied radioactivity remaining as the parent compound and present in each metabolite and as ¹⁴CO₂ at each sampling time.

  • Determine the dissipation half-life (DT₅₀) of this compound using first-order kinetics or other appropriate models.

Water Photodegradation Study - General Protocol

This protocol describes a laboratory experiment to assess the photodegradation of this compound in an aqueous solution.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare test solutions by dissolving a known amount of this compound in sterile, buffered, air-saturated water (e.g., pH 5, 7, and 9) to a final concentration relevant to environmental exposure.[4]

  • Prepare dark control samples by wrapping the test vessels in aluminum foil.

2. Irradiation:

  • Place the test solutions in quartz tubes or other UV-transparent vessels.

  • Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[13]

  • Maintain a constant temperature during the experiment (e.g., 25 ± 2 °C).

3. Sampling and Analysis:

  • Collect samples from both irradiated and dark control vessels at specified time intervals.

  • Analyze the samples directly or after appropriate extraction for the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[11][14]

4. Data Analysis:

  • Plot the concentration of this compound versus time for both irradiated and dark control samples.

  • Calculate the photodegradation rate constant and the half-life of this compound.

Analytical Method for this compound in Water and Soil

Sample Preparation (Soil):

  • Extraction: Extract soil samples (e.g., 50 g) with a mixture of methanol and water (e.g., 70:30 v/v) by shaking for a specified period (e.g., 2 hours).

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the filtered extract through a C18 SPE cartridge to remove interfering substances. Elute this compound with a suitable solvent.

Sample Preparation (Water):

  • Direct Injection or Concentration: Depending on the expected concentration, water samples may be injected directly into the analytical instrument or pre-concentrated using SPE.[14]

Instrumentation (UPLC-MS/MS): [1]

  • Column: Zorbax Eclipse Plus C18 rapid resolution high definition (RRHD) column (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Quantitation Transition: m/z 262 > 217

    • Confirmation Transition: m/z 262 > 220

Mandatory Visualizations

G cluster_soil Microbial Degradation in Soil cluster_water Photodegradation in Water This compound This compound (m/z 261) Metabolite1 Metabolite (m/z 219) This compound->Metabolite1 Metabolite2 Metabolite (m/z 222) This compound->Metabolite2 Metabolite3 Metabolite (m/z 201) This compound->Metabolite3 Metabolite4 Metabolite (m/z 149) This compound->Metabolite4 Further_Degradation Further Degradation Products (e.g., CO2) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation Metabolite4->Further_Degradation Imazapyr_water This compound PD_Metabolite1 Pyridine hydroxy-dicarboxylic acid Imazapyr_water->PD_Metabolite1 PD_Metabolite2 Pyridine dicarboxylic acid Imazapyr_water->PD_Metabolite2 PD_Metabolite3 Nicotinic acid Imazapyr_water->PD_Metabolite3 Mineralization Mineralization PD_Metabolite1->Mineralization PD_Metabolite2->Mineralization PD_Metabolite3->Mineralization

Caption: Proposed degradation pathways of this compound in soil and water.

G cluster_workflow Experimental Workflow: Soil Degradation Study A Soil Collection & Preparation B This compound Application A->B C Incubation (Aerobic/Anaerobic) B->C D Sampling (Soil & CO2 Traps) C->D E Extraction D->E F Analysis (LSC, HPLC/LC-MS) E->F G Data Analysis (DT50) F->G

Caption: General workflow for a laboratory soil degradation study.

References

The Degradation of Imazapyr in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr, a broad-spectrum imidazolinone herbicide, is widely utilized for the control of a variety of terrestrial and aquatic vegetation. Its efficacy is attributed to the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the environmental fate of this compound, particularly its degradation in aqueous systems, is paramount for assessing its potential ecological impact and for the development of effective environmental management strategies. This technical guide provides an in-depth analysis of the hydrolysis and photolysis rates of this compound in water, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant processes.

Data Presentation: Hydrolysis and Photolysis Rates

The degradation of this compound in water is primarily governed by photolysis, with hydrolysis being a significantly slower process. The following tables summarize the quantitative data on the hydrolysis and photolysis half-lives of this compound under various experimental conditions.

This compound Hydrolysis Data

This compound is generally stable to hydrolysis, particularly at acidic to neutral pH.

pHTemperature (°C)Half-life (t½)Reference(s)
330Stable (>85% remaining after 21 days)[1]
5AmbientStable[1]
730Stable (>85% remaining after 21 days)[1]
9309.6 months[1]
4, 7, 950>10% degradation after 5 days indicates stability[2][3]

Table 1: Hydrolysis Half-life of this compound in Water

This compound Photolysis Data

Photodegradation is the principal mechanism of this compound dissipation in aqueous environments. The rate of photolysis is influenced by factors such as pH and the presence of sensitizers or quenchers.

Water TypepHLight SourceHalf-life (t½)Reference(s)
Distilled Water-Xenon Arc Lamp1.9 - 2.3 days
Buffer5Xenon Arc Lamp2.7 days
Buffer9Xenon Arc Lamp2.3 days
Aqueous Solution3Direct Sunlight16.54 hours[4]
Aqueous Solution7Direct Sunlight12.42 hours[4]
Aqueous Solution9Direct Sunlight12.18 hours[4]
Estuary Water-Natural Sunlight<0.5 days[5]
Irrigation Canal Water-Natural Sunlight (>10 MJ m⁻²)4.4 days[6]

Table 2: Photolysis Half-life of this compound in Water

Experimental Protocols

The determination of hydrolysis and photolysis rates of chemical compounds in water is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA).

Hydrolysis Study Protocol (based on OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of chemicals as a function of pH.

  • Test Substance Preparation: A stock solution of this compound is prepared in a water-miscible, low-volatility organic solvent. The final concentration in the test solutions should not exceed half of its saturation concentration or 0.01 M.[7]

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9 to represent environmentally relevant conditions.[3][7][8]

  • Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability of this compound. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing at lower temperatures may not be necessary.[2][3]

  • Main Study: If significant degradation is observed in the preliminary test, a main study is initiated at various temperatures (e.g., 25°C, and two other temperatures between 10°C and 70°C).[2]

  • Incubation: The test solutions are incubated in the dark in sterile, stoppered glass flasks under constant temperature conditions.[2][7]

  • Sampling and Analysis: Aliquots are taken at appropriate time intervals to characterize the decline of the parent compound. The concentration of this compound and any major hydrolysis products (representing >10% of the initial concentration) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Data Analysis: The degradation of this compound is assumed to follow pseudo-first-order kinetics. The rate constant (k) and the half-life (t½) are calculated for each pH and temperature combination.

Aqueous Photolysis Study Protocol (based on USEPA OCSPP 835.2240)

This guideline is designed to determine the rate of photodegradation of chemicals in water under simulated or natural sunlight.

  • Test Substance Preparation: A solution of radiolabeled or non-labeled this compound is prepared in sterile, buffered water at a pH where the compound is hydrolytically stable.[9] If the water solubility is low, a co-solvent may be used, but its concentration should not exceed 1%.[9]

  • Light Source: The experiment is conducted using a light source that simulates natural sunlight, such as a xenon arc lamp, or under natural sunlight.[9] The light intensity should be measured and reported.

  • Experimental Setup: The test solutions are placed in quartz or borosilicate glass vessels that are transparent to the wavelengths of the light source. A dark control, wrapped in aluminum foil, is run in parallel to account for any non-photolytic degradation.[9] The temperature is maintained at a constant level, typically 25 ± 1°C.[9]

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of this compound and its photoproducts are quantified using analytical methods such as HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), or, for radiolabeled studies, Liquid Scintillation Counting (LSC) and radio-HPLC.[5]

  • Data Analysis: The rate of photolysis is determined by the difference in the degradation rate between the irradiated and dark control samples. The photodegradation is typically modeled using first-order kinetics to calculate the quantum yield and the environmental half-life.

Visualizations

This compound Degradation Pathways

The degradation of this compound in water proceeds primarily through photolysis, leading to the formation of several breakdown products. Hydrolysis is a minor degradation pathway under most environmental conditions.

This compound This compound Photolysis Photolysis This compound->Photolysis Sunlight Hydrolysis Hydrolysis This compound->Hydrolysis Water (slow) Photoproducts Major Photoproducts (e.g., CL 119060, CL 9140) Photolysis->Photoproducts Minor_Hydrolysis_Products Minor Hydrolysis Products Hydrolysis->Minor_Hydrolysis_Products Mineralization Further Degradation & Mineralization (CO2) Photoproducts->Mineralization Minor_Hydrolysis_Products->Mineralization

Caption: High-level overview of this compound degradation pathways in water.

Experimental Workflow for this compound Analysis in Water

The quantification of this compound and its degradation products from aqueous samples involves a series of steps from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_quant Quantification A Aqueous Sample Collection B Filtration (e.g., 0.45 µm filter) A->B C pH Adjustment (if required) B->C D Solid Phase Extraction (SPE) (optional, for concentration) C->D E HPLC or UPLC System D->E F UV or MS/MS Detector E->F G Data Acquisition & Processing F->G H Calibration with Standards G->H I Concentration Calculation H->I

Caption: General experimental workflow for the analysis of this compound in water samples.

References

An In-Depth Technical Guide to the Soil Persistence and Half-Life of Imazapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and half-life of the herbicide Imazapyr. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document details the factors influencing this compound's fate in the terrestrial environment, presents quantitative data from various studies, and outlines the experimental protocols used to determine its persistence.

Introduction to this compound and its Environmental Fate

This compound is a non-selective, systemic herbicide belonging to the imidazolinone family. It is widely used for the control of a broad spectrum of weeds, including terrestrial and aquatic species. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The persistence of this compound in soil is a critical factor in its environmental risk assessment, as it can affect rotational crops and potentially leach into groundwater. The dissipation of this compound from soil is a complex process governed by a combination of biotic and abiotic factors.

Factors Influencing this compound Persistence in Soil

The persistence of this compound in the soil environment is not defined by a single value but rather by a range that is highly dependent on various soil and environmental conditions. The primary mechanisms of dissipation are microbial degradation and photodegradation.

  • Microbial Degradation: Soil microorganisms are the principal drivers of this compound breakdown. The rate of microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content, all of which affect microbial activity.[1]

  • Photodegradation: this compound is susceptible to degradation by sunlight, particularly on the soil surface.[1] The half-life of this compound on the soil surface under sunlight has been reported to be around 126 days.[2] In aqueous solutions, photodegradation is much more rapid.[1]

  • Soil pH: Soil pH is a critical factor affecting this compound's persistence. Adsorption of this compound to soil colloids is greater in lower pH soils, which can reduce its availability for microbial degradation and increase its persistence.[3] Conversely, in alkaline soils, this compound is more available in the soil solution and thus more susceptible to degradation.

  • Soil Composition: The texture of the soil, specifically the clay and organic matter content, plays a significant role in the sorption and, consequently, the persistence of this compound. Higher clay and organic matter content can lead to increased adsorption, potentially reducing its bioavailability for degradation.[1]

  • Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate the degradation of this compound. Conversely, cold and dry conditions can significantly prolong its persistence.[3]

The interplay of these factors determines the overall persistence of this compound in the soil. The following diagram illustrates the relationships between these key factors.

G cluster_factors Influencing Factors This compound This compound in Soil Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation transformed by Photodegradation Photodegradation This compound->Photodegradation degraded by Sorption Sorption This compound->Sorption adsorbed to soil Persistence Soil Persistence (Half-life) Microbial_Degradation->Persistence decreases Photodegradation->Persistence decreases Sorption->Persistence increases Soil_Properties Soil Properties (pH, OM, Clay) Soil_Properties->Microbial_Degradation affects Soil_Properties->Sorption influences Environmental_Conditions Environmental Conditions (Temperature, Moisture, Sunlight) Environmental_Conditions->Microbial_Degradation affects Environmental_Conditions->Photodegradation dependent on

Factors affecting this compound soil persistence.

Quantitative Data on this compound Soil Half-Life

The half-life (DT50) of this compound in soil can vary significantly, from a few weeks to over a year. The following tables summarize quantitative data from various studies, highlighting the range of reported half-lives under different conditions.

Table 1: this compound Soil Half-Life in Different Soil Types

Soil TypepHOrganic Carbon (%)Clay (%)Half-Life (days)Reference
Anguil6.22.52237[4]
Tandil6.04.13575[4]
Cerro Azul5.32.858121[4]
Sandy Loam---149 (photolysis)[5]
Paddy Soil---25-30[6]

Table 2: this compound Half-Life under Various Conditions

ConditionMatrixHalf-LifeReference
AerobicSoil1 to 5 months[1]
AnaerobicSoilShorter than aerobic[7]
FieldSoil1 to 5 months[1]
PhotodegradationSoil Surface126 days[2]
PhotodegradationWater (pH 3)16.54 hours[2]
PhotodegradationWater (pH 7)12.42 hours[2]
PhotodegradationWater (pH 9)12.18 hours[2]

Experimental Protocols for Soil Persistence Studies

The determination of this compound's soil half-life is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[7] Below are detailed methodologies for key experiments.

Aerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major transformation products.

Methodology:

  • Soil Collection and Preparation:

    • Collect fresh soil from a location with no prior pesticide application.

    • Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to a predetermined level (e.g., 40-60% of maximum water holding capacity).

    • Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a week to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound of known specific activity.

    • Apply the this compound solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Transfer the treated soil samples into incubation vessels (biometers) that allow for the trapping of volatile organic compounds and carbon dioxide.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Maintain aerobic conditions by continuously passing humidified air over the soil surface.

    • Include sterile control samples (e.g., autoclaved soil) to assess abiotic degradation.

  • Sampling and Analysis:

    • Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., aqueous methanol (B129727) or ammonium (B1175870) acetate).[2][4]

    • Analyze the extracts and trapping solutions using techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites.[2][4]

    • Determine the total radioactivity in each sample to perform a mass balance analysis.

The following diagram outlines the workflow of a typical aerobic soil metabolism study.

G start Start soil_prep Soil Collection & Preparation start->soil_prep application This compound Application (¹⁴C-labeled) soil_prep->application incubation Aerobic Incubation (Dark, 20-25°C) application->incubation sampling Periodic Sampling (Soil & Volatiles) incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-UV or LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end

Workflow for an aerobic soil metabolism study.
Analytical Method: HPLC-UV for this compound in Soil

Objective: To quantify the concentration of this compound in soil extracts.

Protocol:

  • Extraction:

    • Weigh a representative subsample of the soil (e.g., 10 g) into a centrifuge tube.

    • Add a suitable extraction solvent, such as aqueous methanol (e.g., methanol:water, 3:2 v/v) or 10 µM ammonium acetate.[2][4]

    • Shake vigorously for a specified time (e.g., 1 hour) and then centrifuge to separate the soil particles from the supernatant.

    • Collect the supernatant and repeat the extraction process on the soil pellet for exhaustive extraction.

    • Combine the supernatants and concentrate the extract if necessary.

  • Clean-up (if required):

    • For complex soil matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) is commonly used.[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic or formic acid to a pH of ~2.8) is typical.[6] A common mobile phase composition is a 35:65 (v/v) mixture of acetonitrile and acidified water.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]

    • Injection Volume: Typically 10-20 µL.

    • Detection Wavelength: this compound shows strong absorbance at approximately 251 nm.[6]

    • Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration of this compound in the soil extracts is determined by comparing the peak area with the calibration curve.

This compound Degradation Pathway in Soil

The degradation of this compound in soil primarily occurs through microbial action, leading to the formation of several metabolites. While the complete degradation pathway is complex and can vary with soil conditions, key transformation steps include modifications to the imidazolinone and pyridine (B92270) rings. The breakdown products from the metabolism of this compound are generally found to be less than 3% of the applied amount in aquatic testing, with half-lives of these degradation products being less than or equal to 3 days.[8]

The following diagram illustrates a proposed degradation pathway for this compound, though the specific intermediates can vary.

G This compound This compound Metabolite1 Metabolite 1 (e.g., Imidazolinone ring cleavage) This compound->Metabolite1 Microbial Action Metabolite2 Metabolite 2 (e.g., Pyridine ring modification) This compound->Metabolite2 Microbial Action Mineralization Mineralization (CO₂, H₂O, etc.) Metabolite1->Mineralization Metabolite2->Mineralization

Proposed degradation pathway of this compound.

Conclusion

The soil persistence and half-life of this compound are highly variable and intricately linked to a suite of soil properties and environmental conditions. Microbial degradation and photodegradation are the primary dissipation pathways. A thorough understanding of these processes, supported by robust experimental data, is essential for the accurate assessment of the environmental risks associated with the use of this compound and for the development of sustainable weed management strategies. This guide provides a foundational understanding and detailed methodologies to aid researchers and scientists in this endeavor.

References

An In-depth Technical Guide to Imazapyr Translocation in Vascular Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the absorption, translocation, and mechanism of action of Imazapyr, a non-selective, systemic herbicide. The document details the physiological and biochemical processes governing its movement and efficacy within vascular plants, summarizes quantitative data from key studies, and outlines the experimental protocols used to derive this information.

Introduction to this compound

This compound is a broad-spectrum herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the control of a broad range of vegetation, including annual and perennial grasses, broadleaf weeds, and woody species.[1] this compound can be applied pre- and post-emergence and is valued for its systemic action and long residual activity, which ensures thorough and lasting control of unwanted vegetation.[1][3]

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt essential amino acid synthesis in plants.[4] This targeted mode of action is specific to an enzyme pathway found only in plants and not in animals, contributing to its low mammalian toxicity.[2][5]

  • Inhibition of Acetolactate Synthase (ALS): The primary target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6]

  • Disruption of Amino Acid Synthesis: ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][6][7]

  • Cessation of Protein Synthesis and Cell Growth: By inhibiting ALS, this compound effectively blocks the production of these vital amino acids.[1] This leads to a disruption of protein synthesis, which in turn interferes with DNA synthesis and cell growth.[3][8]

  • Systemic Effect: The plant's growth ceases, starting with the roots and progressing to the above-ground parts, ultimately leading to plant death.[3] Symptoms, such as chlorosis and necrosis, typically appear within one to two weeks, although complete control may take a month or more depending on the species and environmental conditions.[3][5][6]

Imazapyr_Mechanism_of_Action cluster_pathway Normal Plant Metabolic Process This compound This compound ALS Acetolactate Synthase (ALS/AHAS Enzyme) This compound->ALS Inhibits Pathway Biosynthesis Pathway AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes production of Proteins Protein Synthesis AminoAcids->Proteins Essential for Growth Cell Growth & DNA Synthesis Proteins->Growth Required for Death Plant Death Growth->Death Cessation leads to

Caption: this compound's mechanism of action via inhibition of the ALS enzyme.

Absorption and Translocation in Vascular Plants

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant.[1] This mobility is crucial for its effectiveness, especially against perennial and woody plants with extensive root systems.

3.1 Absorption this compound can enter the plant through multiple pathways:

  • Foliar Absorption: It is readily absorbed by the leaves and stems of plants.[4][8] The addition of surfactants or adjuvants like methylated seed oil (MSO) can significantly increase the rate and extent of foliar uptake.[2][9]

  • Root Absorption: The herbicide is also effectively absorbed by plant roots from the soil.[2][3][8] This soil activity allows this compound to act as both a pre-emergent and post-emergent herbicide.[2]

3.2 Translocation Pathways Once absorbed, this compound moves rapidly throughout the plant's vascular system via both the xylem and phloem.[6][8][10]

  • Xylem (Apoplastic) Movement: When absorbed by the roots, this compound is transported upwards to the shoots and leaves through the xylem, the plant's water-conducting tissue.[10]

  • Phloem (Symplastic) Movement: Following foliar absorption, this compound is translocated via the phloem to other parts of the plant, including downward to the roots and upward to new growth areas.[4][10] This movement follows the flow of sugars from source tissues (mature leaves) to sink tissues (roots, fruits, and meristems).

3.3 Accumulation Due to its transport in both vascular systems, this compound accumulates in the meristematic regions of the plant.[8][11] These are areas of active cell division and growth, such as shoot tips and root tips. The concentration of the herbicide in these vital tissues leads to a rapid cessation of growth and eventual plant death.[8]

Imazapyr_Translocation_Pathway Foliar Foliar Application Leaves Leaves / Shoots (Source Tissue) Foliar->Leaves Absorption Soil Soil Application Roots Roots Soil->Roots Absorption Phloem Phloem (Symplastic) Leaves->Phloem Loading Xylem Xylem (Apoplastic) Roots->Xylem Uptake Xylem->Leaves Upward Translocation Meristems Meristematic Tissues (Sink - Shoot/Root Tips) Xylem->Meristems Translocation to Sinks Phloem->Roots Downward Translocation Phloem->Meristems Translocation to Sinks

Caption: this compound absorption and translocation pathways in vascular plants.

Quantitative Data on this compound Translocation

Numerous studies have used radiolabeled this compound (¹⁴C-Imazapyr) to quantify its absorption and movement. The data reveal that translocation efficiency can vary significantly based on plant species, herbicide formulation, and the use of adjuvants.

Table 1: Absorption and Translocation of ¹⁴C-Imazapyr in Woody Species 144 Hours After Treatment (HAT) Source: Bernards et al., 2009[9][12]

Plant SpeciesTreatmentAbsorption (% of Applied)Distribution of Absorbed ¹⁴C (%)
Treated Leaf
Northern Red Oak Chopper®Data not specified52%
Red Maple Chopper®Data not specified91%

Table 2: Absorption of ¹⁴C-Imazapyr in Resistant (R) and Susceptible (S) Euphorbia heterophylla Source: Adapted from Plaza et al., 2003[11]

Time After Treatment (Hours)Absorption in Susceptible (S) Biotype (%)Absorption in Resistant (R) Biotype (%)
6 30.121.3
12 35.428.5
24 40.235.1
48 45.640.8

Table 3: Absorption and Translocation of ¹⁴C-Imazapyr in Resistant (CMT) and Susceptible (SUS) Amaranthus hybridus 72 HAT Source: Adapted from Délye et al., 2023[13]

PopulationAbsorption (% of Applied)Translocation (% of Absorbed)
Susceptible (SUS) 51.0%75.9%
Resistant (CMT) 23.8%43.8%

These studies highlight that a significant portion of foliar-applied this compound can remain in the treated leaf.[9][12] Furthermore, resistance mechanisms in some weed biotypes may involve reduced absorption and/or impaired translocation of the herbicide.[13]

Experimental Protocols for Studying Translocation

The quantification of herbicide translocation relies heavily on the use of radioisotopes. The following outlines a typical methodology for a foliar application study using ¹⁴C-labeled this compound.[14][15]

5.1 Plant Preparation

  • Cultivation: Grow target plant species in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., three-to-four leaf stage).[11]

  • Acclimatization: Acclimate plants to the experimental conditions before treatment.

5.2 Herbicide Application

  • Preparation of Treatment Solution: Mix ¹⁴C-Imazapyr with a commercial formulation of this compound and any necessary adjuvants to create a solution that mimics a field application.[11] The specific activity (e.g., µCi·mg⁻¹) is calculated.

  • Application: Using a microapplicator or microsyringe, apply a precise volume (e.g., 1-2 µL) of the radiolabeled solution in small droplets to a specific location on a single, fully expanded leaf.[9][11]

5.3 Plant Harvesting and Sectioning

  • Time Course: Harvest plants at predetermined time intervals after treatment (e.g., 6, 12, 24, 72, 144 hours) to assess translocation over time.[9][11]

  • Leaf Wash: Carefully wash the surface of the treated leaf with a solvent (e.g., 80% methanol) to recover unabsorbed ¹⁴C-Imazapyr.[11] The radioactivity in this wash is quantified via Liquid Scintillation Spectrometry (LSS).

  • Sectioning: Divide the harvested plant into distinct parts: the treated leaf, tissue above the treated leaf, tissue below the treated leaf (stem), and roots.[9][12][13]

5.4 Quantification of Radioactivity

  • Sample Preparation: Dry the sectioned plant parts in an oven (e.g., 60°C for 48 hours).[11]

  • Combustion: Combust the dried samples in a biological sample oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.[11][13]

  • Quantification: Trap the released ¹⁴CO₂ in a specialized scintillation cocktail.[11] Measure the radioactivity of the cocktail using a Liquid Scintillation Counter.

  • Calculation:

    • Total Recovered Radioactivity = Radioactivity in leaf wash + Radioactivity in all plant sections.

    • Percent Absorption = (Radioactivity in all plant sections / Total Recovered Radioactivity) x 100.[11]

    • Percent Translocation = (Radioactivity in a specific plant section / Total absorbed radioactivity) x 100.[11]

5.5 Qualitative Analysis (Autoradiography)

  • Sample Preparation: After harvesting, press the entire plant flat and mount it on paper.

  • Exposure: Place the pressed plant in contact with X-ray film in a light-proof cassette and store at low temperatures for a period of weeks.[11][15]

  • Development: Develop the film to create an autoradiograph, which provides a visual map of where the radiolabeled herbicide has accumulated in the plant.[15]

Experimental_Workflow P1 1. Plant Cultivation & Acclimatization P2 2. Prepare ¹⁴C-Imazapyr Treatment Solution P1->P2 P3 3. Apply Radiolabeled Herbicide to Leaf P2->P3 P4 4. Harvest Plants at Specific Time Intervals P3->P4 P5 5. Wash Treated Leaf (Quantify Unabsorbed) P4->P5 P6 6. Section Plant (Roots, Stem, Leaves, etc.) P4->P6 P8 8. Quantify ¹⁴CO₂ via Liquid Scintillation P5->P8 LSS Analysis P7 7. Dry and Combust Plant Sections P6->P7 P7->P8 P9 9. Calculate Absorption & Translocation Percentages P8->P9

Caption: Experimental workflow for a ¹⁴C-Imazapyr translocation study.

References

Ecotoxicology of Imazapyr on Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazapyr is a broad-spectrum systemic herbicide widely used for controlling terrestrial and aquatic vegetation. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants and microorganisms.[1][2] This enzyme is absent in animals, conferring a high degree of selective toxicity and generally low direct toxicity to fauna.[1] However, concerns remain regarding its potential impact on non-target aquatic organisms, including primary producers and sensitive invertebrates and vertebrates. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, summarizing key toxicity data, detailing standard experimental protocols, and illustrating relevant biological and procedural pathways.

Mechanism of Action

This compound belongs to the imidazolinone chemical family.[1] It is absorbed through the foliage and roots of plants and translocates to the meristematic tissues where it inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] The disruption of this pathway leads to a cessation of cell growth and DNA synthesis, ultimately resulting in plant death.[2] Because this enzymatic pathway is not present in animals (including fish, invertebrates, and amphibians), this compound exhibits low direct toxicity to these organisms.[1][3]

Imazapyr_Mechanism_of_Action sub Pyruvate + 2-Ketobutyrate als Acetolactate Synthase (ALS/AHAS) sub->als Substrate prod Valine, Leucine, Isoleucine (Essential Amino Acids) als->prod Catalysis blocked Inhibition of Amino Acid Synthesis als->blocked This compound This compound This compound->als Inhibitor

Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound (acid and its isopropylamine (B41738) salt) to various non-target aquatic organisms. Data is presented as Lethal Concentration (LC50), Effective Concentration (EC50), No Observed Adverse Effect Concentration (NOAEC), and Lowest Observed Adverse Effect Concentration (LOAEC).

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Vertebrates (Fish & Amphibians)

SpeciesCommon NameEndpointDurationConcentration (mg/L)Reference(s)
Oncorhynchus mykissRainbow Trout96-hr LC5096 hours>100[1][2]
Oncorhynchus mykissRainbow Trout- (ELS) NOAEC60 days43.1[4][5]
Oncorhynchus mykissRainbow Trout- (ELS) LOAEC60 days92.4[4]
Lepomis macrochirusBluegill Sunfish96-hr LC5096 hours>100[1][2]
Ictalurus punctatusChannel Catfish96-hr LC5096 hours>100[2]
Pimephales promelasFathead Minnow- (ELS) NOEC33 days118[1][4]
Menidia beryllinaAtlantic Silverside96-hr LC5096 hours>184[2]
Rana catesbeianaBullfrog (Tadpole)96-hr LC5096 hours799.6 (acid)[6][7]
Rana pretiosaOregon Spotted Frog96-hr Exposure96 hoursNo mortalities or significant effects observed[8]

(ELS) = Early Life Stage

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesCommon NameEndpointDurationConcentration (mg/L)Reference(s)
Daphnia magnaWater Flea48-hr EC5048 hours>100[2][4]
Daphnia magnaWater Flea21-day NOEC21 days121[5]
Crassostrea virginicaEastern Oyster96-hr EC5096 hours>132 (Shell Deposition)[1][4]
Crassostrea virginicaEastern Oyster96-hr NOAEC96 hours109 (Shell Deposition)[4]
Penaeus duorarumPink Shrimp96-hr LC5096 hours>100[5]

Table 3: Toxicity of this compound to Aquatic Plants and Algae

SpeciesCommon NameEndpointDurationConcentration (mg/L)Reference(s)
Lemna gibbaDuckweed14-day EC5014 days0.024 (acid) / 0.018 (salt)[1][4]
Lemna gibbaDuckweed14-day NOAEC14 days0.01 (acid) / 0.011 (salt)[1][4]
Anabaena flos-aquaeBlue-green Alga5-day EC505 days50.9[8]
Pseudokirchneriella subcapitataGreen Alga5-day EC505 days11.5[1]
Pseudokirchneriella subcapitataGreen Alga5-day NOEC5 days7.16[1]
Navicula pelliculosaDiatom5-day EC505 days>100[1]

Key Experimental Protocols

The ecotoxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The most common protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

  • Test Duration: 96 hours.

  • Method: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group. A limit test at 100 mg/L can be performed first to determine if a full-range test is necessary.

  • Observations: Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, calculated using statistical methods like probit analysis. The No Observed Effect Concentration (NOEC) may also be determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Method: Daphnids are exposed to a range of at least five concentrations of the test substance.

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 is the primary endpoint.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This protocol is designed to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).

  • Test Duration: 72 hours.

  • Method: Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Observations: Algal biomass is measured at least every 24 hours using methods like cell counts or spectrophotometry.

  • Endpoint: The primary endpoints are the EC50 values for both growth rate inhibition and yield (biomass) reduction, calculated by comparing the response in the treatment groups to the control. The NOEC is also determined.

Ecotox_Workflow sub Test Substance (this compound) sub_group Test Organism Groups sub->sub_group fish Fish (e.g., O. mykiss) OECD 203 sub_group->fish invert Invertebrate (e.g., D. magna) OECD 202 sub_group->invert algae Algae (e.g., P. subcapitata) OECD 201 sub_group->algae exposure Exposure Phase (Static or Flow-Through) 24-96 hours (Acute) >21 days (Chronic) fish->exposure invert->exposure algae->exposure data Data Collection (Mortality, Immobilization, Growth) exposure->data analysis Statistical Analysis (Probit, Regression) data->analysis endpoint Determine Endpoints (LC50, EC50, NOEC) analysis->endpoint

Caption: Standardized workflow for aquatic ecotoxicology testing.

Summary and Conclusion

The available data consistently demonstrate that this compound has low acute toxicity to a wide range of non-target aquatic animals, including fish and invertebrates, with LC50 and EC50 values generally exceeding 100 mg/L.[2][4] Chronic studies on fish and invertebrates also indicate a low potential for long-term adverse effects at environmentally relevant concentrations.[4] The primary ecotoxicological risk associated with this compound is its high toxicity to non-target aquatic plants, particularly vascular plants like Lemna gibba, which can be affected at concentrations in the low µg/L to mg/L range.[1][4] While algae are less sensitive than vascular plants, they can also experience growth inhibition.[1][8] Given its mechanism of action, the low toxicity to fauna is expected. However, risk assessments must carefully consider the potential for indirect effects on the aquatic ecosystem resulting from significant changes in primary productivity and habitat structure due to its herbicidal activity.

References

The Impact of Imazapyr on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazapyr, a broad-spectrum herbicide, is widely utilized for weed control in various agricultural and non-agricultural settings. Its persistence in the soil raises concerns about its potential impact on non-target organisms, particularly the soil microbial communities that are crucial for maintaining soil health and ecosystem functions. This technical guide provides an in-depth analysis of the effects of this compound on soil microbial biomass, enzyme activity, and community structure. It synthesizes quantitative data from multiple studies, details common experimental protocols for assessing these impacts, and presents visual representations of key processes, including the microbial degradation pathway of this compound and a typical experimental workflow. The findings indicate that this compound can exert both transient and lasting effects on soil microbial communities, with the extent of the impact depending on factors such as application rate, soil type, and environmental conditions.

Quantitative Impact Assessment

The application of this compound can lead to measurable changes in the soil microbial biomass, the activity of essential soil enzymes, and the overall composition of the microbial community. The following tables summarize quantitative data from various studies, providing a comparative overview of the herbicide's effects.

Soil Microbial Biomass

This compound has been shown to have a variable impact on soil microbial biomass, with some studies reporting a decrease, particularly at higher concentrations, while others show transient effects.

Microbial Biomass ParameterHerbicide & ConcentrationSoil TypeIncubation Time% Change from ControlReference
Microbial Biomass C (MBC)Imazethapyr (B50286) (0.1, 1, 10 mg/kg)Silty Loam & Loamy Soil1-120 daysReduction observed, variable with time and concentration[1]
Microbial Biomass C (MBC)Imazethapyr & Flumioxazin (B1672886)Not specified15 daysDecreased[2]
Total PLFA (proxy for biomass)Imazethapyr (0.1, 1, 10 mg/kg)Silty Loam & Loamy Soil1-120 daysReduced[1]
Soil Enzyme Activity

Soil enzymes are sensitive indicators of soil health. This compound and related imidazolinone herbicides can influence their activity, which may disrupt nutrient cycling.

EnzymeHerbicide & ConcentrationSoil TypeTime After Spraying% Change from ControlReference
DehydrogenaseImazethapyr (75 g a.i. ha⁻¹)Not specified7 & 15 daysLower activity recorded[3]
UreaseImazethapyr (75 g a.i. ha⁻¹)Not specified7 & 15 daysLower activity recorded[3]
PhosphataseImazethapyr (75 g a.i. ha⁻¹)Not specified7 & 15 daysLower activity recorded[3]
DehydrogenaseImazethapyr & FlumioxazinNot specified15 daysIncreased[2]
Microbial Community Structure

This compound can alter the composition of soil microbial communities, affecting the relative abundance of different microbial groups.

Community AspectHerbicide & ConcentrationAnalytical MethodKey FindingsReference
Fungi/Bacteria RatioImazethapyr (0.1, 1, 10 mg/kg)PLFADecreased[1]
Gram-Negative/Gram-Positive (GN/GP) RatioImazethapyr (0.1, 1, 10 mg/kg)PLFADecreased[1]
Bacterial & Fungal DiversityImazethapyr16S & ITS sequencingGenerally reduced diversity and richness[4]
Relative Abundance of PhylaImazethapyr16S & ITS sequencingIncreased relative abundance of Ascomycota; Decreased Basidiomycota and Mortierellomycota[4]
Bacterial Abundance and RichnessThis compoundNot specifiedSignificantly reduced in lentil rhizosphere[5]

Experimental Protocols

Understanding the methodologies used to assess the impact of this compound on soil microbes is crucial for interpreting the data and designing future research.

Soil Incubation Study

A common laboratory method to study the direct effects of herbicides on soil microbes under controlled conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (e.g., 0-15 cm depth) from a field with no recent history of this compound application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and plant debris and ensure homogeneity.

    • Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubate for a period (e.g., 7 days) to stabilize microbial activity.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water).

    • Spike the soil samples with different concentrations of this compound, typically including a control (no herbicide), the recommended field application rate, and higher concentrations (e.g., 10x, 100x field rate).[1]

    • Thoroughly mix the herbicide into the soil to ensure even distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 120 days).[1]

    • Maintain soil moisture by periodic addition of sterile deionized water.

    • Collect subsamples at different time points (e.g., 1, 15, 30, 60, 90, 120 days) for microbial analysis.[1]

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis is a widely used method to characterize the composition and biomass of the viable microbial community in soil.[6]

  • Lipid Extraction:

    • Freeze-dry soil samples and extract total lipids using a single-phase extraction solvent mixture (e.g., chloroform:methanol:citrate buffer).[6]

    • Separate the lipid-containing organic phase from the soil residue by centrifugation.

  • Fractionation:

    • Use solid-phase extraction (SPE) chromatography to separate the total lipids into neutral lipids, glycolipids, and phospholipids (B1166683).[6]

    • Elute the phospholipid fraction with methanol.

  • Methanolysis:

    • Convert the phospholipids into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.[6]

  • Quantification and Identification:

    • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).[6]

    • Identify and quantify individual FAMEs by comparing their retention times and peak areas to known standards. Specific PLFAs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).[7]

16S rRNA Gene Sequencing for Bacterial Community Analysis

This molecular technique provides a detailed profile of the bacterial community composition.

  • Soil DNA Extraction:

    • Extract total DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal bacterial primers with Illumina adapters.[8]

    • Perform the PCR reaction under optimized conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension, and a final extension).[9]

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Perform a second PCR to attach dual indices and sequencing adapters.

    • Purify the indexed PCR products.

    • Quantify and pool the libraries.

    • Sequence the pooled libraries on an Illumina sequencing platform (e.g., MiSeq).[10]

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Analyze the diversity (alpha and beta diversity) and relative abundance of different bacterial taxa.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) to illustrate important pathways and workflows.

Microbial Degradation of this compound

The primary mechanism for this compound dissipation in soil is microbial degradation. While the complete pathway is complex and can vary, a generalized pathway involves several key steps.

This compound This compound Metabolite1 Decarboxylation This compound->Metabolite1 Microbial Action Metabolite2 Hydroxylation of Pyridine Ring Metabolite1->Metabolite2 Metabolite3 Cleavage of Imidazolinone Ring Metabolite2->Metabolite3 Mineralization Mineralization (CO2, H2O, NH3) Metabolite3->Mineralization

Microbial degradation pathway of this compound.
Experimental Workflow for Assessing Herbicide Impact

A standardized workflow is essential for reproducible research on the ecotoxicological effects of herbicides on soil microorganisms.

cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_analysis Microbial Analysis cluster_data Data Interpretation Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Incubation Herbicide Spiking & Incubation Sieving->Incubation Biomass Microbial Biomass (e.g., PLFA, CFE) Incubation->Biomass Enzyme Enzyme Activity Assays Incubation->Enzyme Community Community Structure (e.g., 16S rRNA, PLFA) Incubation->Community Data_Analysis Statistical Analysis Biomass->Data_Analysis Enzyme->Data_Analysis Community->Data_Analysis Conclusion Conclusion on Impact Data_Analysis->Conclusion

Workflow for assessing herbicide impact.

Conclusion

The evidence presented in this technical guide indicates that this compound can have a significant, though often variable, impact on soil microbial communities. Reductions in microbial biomass and alterations in enzyme activity and community structure have been documented. However, the resilience of the microbial community and the potential for recovery over time are also important considerations.[1] The long-term consequences of these microbial shifts on soil health and ecosystem services warrant further investigation. For researchers and professionals in drug development, understanding these non-target effects is crucial for developing more environmentally benign herbicides and for conducting comprehensive environmental risk assessments. The experimental protocols and workflows detailed herein provide a framework for such investigations.

References

Isopropylamine Salt of Imazapyr: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and environmental properties of the isopropylamine (B41738) salt of imazapyr. It includes detailed experimental protocols for key analytical and biological assays and visual representations of its mode of action and relevant experimental workflows.

Chemical and Physical Properties

The isopropylamine salt of this compound is a widely used non-selective, pre- and post-emergent herbicide. It belongs to the imidazolinone class of chemicals.[1] The active ingredient, this compound, is a weak acid that is formulated as an isopropylamine salt to improve its solubility and handling characteristics.[2]

PropertyValueReference(s)
Chemical Name Isopropylammonium (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinate[3]
CAS Number 81510-83-0[1]
Molecular Formula C₁₆H₂₄N₄O₃[4]
Molecular Weight 320.4 g/mol [4][5]
Appearance Yellowish green to green liquid (as a water solution)[3]
Melting Point 128-130 °C[4]
Boiling Point Decomposes between 160-180 °C[6]
Solubility in Water > 600 g/L[3]
Vapor Pressure Negligible[6]
pKa (of this compound acid) 3.6[4]
Octanol/Water Partition Coefficient (log Kow) (of this compound acid) 1.3[3]

Toxicological Properties

The isopropylamine salt of this compound exhibits low acute toxicity to mammals. Its herbicidal activity stems from the inhibition of an enzyme pathway specific to plants.[7][8]

Acute Toxicity
EndpointSpeciesRouteValueReference(s)
LD₅₀RatOral> 5,000 mg/kg[9]
LD₅₀RabbitDermal> 5,000 mg/kg[9]
LC₅₀RatInhalation> 3.5 mg/L[9]
Other Toxicological Data
  • Skin Irritation: Non-irritating.[9]

  • Eye Irritation: Causes moderate eye irritation.[9]

  • Sensitization: Not a skin sensitizer.[9]

  • Carcinogenicity: Not classified as a human carcinogen by the U.S. EPA.[7]

  • Mutagenicity: No evidence of mutagenic effects in in-vivo and in-vitro analyses.[10]

  • Reproductive Toxicity: No evidence of reproductive or developmental toxicity in animal studies.[7][10]

Ecotoxicological Properties

This compound and its isopropylamine salt have been studied for their effects on various non-target organisms.

EndpointSpeciesDurationValueReference(s)
LC₅₀Rainbow Trout (Oncorhynchus mykiss)96 hours> 100 mg/L[7]
LC₅₀Bluegill Sunfish (Lepomis macrochirus)96 hours> 100 mg/L[7]
EC₅₀Water Flea (Daphnia magna)48 hours> 100 mg/L[7]
LC₅₀Mallard Duck (Anas platyrhynchos)8-day dietary> 5,000 ppm[6]
LD₅₀Honey Bee (Apis mellifera)-> 100 µ g/bee [11]

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by factors such as soil type, pH, and sunlight.

ParameterMediumValueReference(s)
Soil Half-life Aerobic1 to 5 months[8]
Aqueous Photolysis Half-life Water3 to 5 days[8]
Soil Adsorption Coefficient (Koc) -8.81 (indicates very high mobility)[6]

This compound is primarily broken down in the environment by soil microbes and sunlight.[7] Due to its high mobility, it has the potential to leach into groundwater.[8]

Mode of Action in Plants

This compound is a systemic herbicide that is absorbed through both the foliage and roots of plants and translocates to the meristematic regions.[2][6] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][8][12] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[12] The disruption of this pathway leads to a cessation of protein synthesis, interfering with cell growth and DNA synthesis, ultimately causing plant death.[6] The process is slow, with visible signs of damage appearing over several weeks to months.[2]

Caption: this compound inhibits the enzyme acetolactate synthase (ALS), blocking amino acid synthesis.

Experimental Protocols

Analytical Method for this compound in Water using HPLC

This protocol outlines a method for the quantitative determination of this compound in water samples.

Objective: To quantify the concentration of this compound in water.

Principle: this compound is separated from the sample matrix using High-Performance Liquid Chromatography (HPLC) and detected by a UV detector.

Materials:

  • Agilent 1200 HPLC system or equivalent

  • UV detector

  • Agilent Zorbax SB-C18 column (4.6 x 250mm, 5µm) or equivalent

  • Acetonitrile (HPLC grade)

  • Acetic acid (HPLC grade)

  • Deionized water

  • This compound analytical standard

  • 0.2µm membrane filters

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 100% Acetonitrile.

    • Mobile Phase B: Deionized water acidified with 10% acetic acid to a pH of 2.8.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Filter water samples through a 0.2µm membrane filter.

    • For spiked samples, add a known amount of this compound standard to a blank water sample.

  • HPLC Analysis:

    • Set the HPLC system with the following parameters (optimization may be required):

      • Column: Agilent Zorbax SB-C18

      • Mobile Phase: Gradient elution with a ratio of Mobile Phase A to Mobile Phase B (e.g., 35:65 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 17 µL.

      • Detector Wavelength: 251 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared water samples.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Reference: This protocol is adapted from the methodology described by Siti Norashikin Mohamad Shaifuddin, et al.[13]

Plant Uptake and Translocation Study

This protocol describes a general workflow for assessing the absorption and movement of this compound in plants.

Objective: To determine the extent and rate of this compound uptake and translocation in a target plant species.

Principle: Radiolabeled this compound (e.g., ¹⁴C-imazapyr) is applied to a specific part of the plant, and its distribution is tracked over time.

Materials:

  • ¹⁴C-labeled this compound

  • Target plant species grown under controlled conditions

  • Microsyringe

  • Leaf washing solution (e.g., methanol:water)

  • Liquid scintillation counter

  • Plant tissue homogenizer

  • Oxidizer for solid samples

Procedure:

  • Plant Preparation:

    • Grow healthy, uniform plants to a suitable size in a greenhouse or growth chamber.

  • Treatment Application:

    • Select a specific leaf or area for application.

    • Using a microsyringe, apply a precise amount of ¹⁴C-imazapyr solution in small droplets to the leaf surface.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 2, 8, 24, 72, 144 hours after treatment), harvest a subset of plants.

  • Quantification of Unabsorbed Herbicide:

    • For each harvested plant, carefully wash the treated leaf with a leaf washing solution to remove any unabsorbed ¹⁴C-imazapyr.

    • Analyze an aliquot of the wash solution using a liquid scintillation counter to determine the amount of unabsorbed herbicide.

  • Quantification of Absorbed and Translocated Herbicide:

    • Section the harvested plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.

    • Homogenize and/or oxidize the plant sections.

    • Analyze the radioactivity in each section using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C-imazapyr that was absorbed.

    • Determine the percentage of the absorbed ¹⁴C-imazapyr that was translocated to different plant parts.

Plant_Uptake_Workflow start Start: Healthy Plants apply Apply 14C-Imazapyr to a single leaf start->apply incubate Incubate for various time points (e.g., 2-144h) apply->incubate harvest Harvest Plants incubate->harvest wash Wash treated leaf to collect unabsorbed herbicide harvest->wash section Section plant into: - Treated Leaf - Above Treated Leaf - Below Treated Leaf - Roots harvest->section analyze_wash Analyze wash solution (Liquid Scintillation) wash->analyze_wash analyze_sections Analyze plant sections (Oxidation & Liquid Scintillation) section->analyze_sections data Data Analysis: - % Absorption - % Translocation analyze_wash->data analyze_sections->data end End: Results data->end

Caption: Workflow for a plant uptake and translocation study using radiolabeled this compound.

Conclusion

The isopropylamine salt of this compound is an effective herbicide with a well-characterized mode of action and toxicological profile. Its low mammalian toxicity makes it a valuable tool in vegetation management. However, its persistence and high mobility in soil necessitate careful management to prevent contamination of non-target areas and water resources. The experimental protocols provided herein offer standardized approaches for its analysis and the study of its biological interactions.

References

The Inhibitory Effect of Imazapyr on Branched-Chain Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a non-selective, broad-spectrum herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the control of annual and perennial grasses and broadleaf weeds in both agricultural and non-crop settings.[1][2] The herbicidal activity of this compound stems from its potent inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs).[3][4] This inhibition leads to a deficiency in the essential amino acids valine, leucine, and isoleucine, which are critical for protein synthesis and cell growth.[3] Consequently, the disruption of these fundamental processes results in the cessation of plant growth and eventual death.[1][5] This technical guide provides an in-depth examination of the effects of this compound on BCAA synthesis, including quantitative data on its inhibitory action, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

The Branched-Chain Amino Acid (BCAA) Synthesis Pathway

Plants, unlike animals, are capable of de novo synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6] These amino acids are fundamental building blocks for proteins and play crucial roles in various physiological processes. The BCAA synthesis pathway is a conserved metabolic route involving several key enzymes:

  • Threonine Deaminase: Catalyzes the conversion of threonine to α-ketobutyrate, the precursor for isoleucine synthesis.

  • Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS): This is the first common enzyme in the pathway for all three BCAAs. It catalyzes the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[7]

  • Ketol-Acid Reductoisomerase (KARI): Reduces and isomerizes the products of the AHAS reaction.

  • Dihydroxyacid Dehydratase (DHAD): Dehydrates the products of the KARI reaction.

  • Branched-Chain Aminotransferase (BCAT): Catalyzes the final transamination step to produce valine, leucine, and isoleucine.[8]

The pathway is tightly regulated, with AHAS being a key control point subject to feedback inhibition by the final BCAA products.[9]

BCAA_Synthesis_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS Pyruvate->AHAS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->AHAS TD->alpha_ketobutyrate acetolactate α-Acetolactate AHAS->acetolactate acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->acetohydroxybutyrate KARI Ketol-Acid Reductoisomerase dihydroxy_isovalerate α,β-Dihydroxy isovalerate KARI->dihydroxy_isovalerate dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate KARI->dihydroxy_methylvalerate DHAD Dihydroxyacid Dehydratase ketoisovalerate α-Ketoisovalerate DHAD->ketoisovalerate ketomethylvalerate α-Keto-β-methylvalerate DHAD->ketomethylvalerate BCAT_V Branched-Chain Aminotransferase Valine Valine BCAT_V->Valine BCAT_I Branched-Chain Aminotransferase Isoleucine Isoleucine BCAT_I->Isoleucine IPMS α-Isopropylmalate Synthase isopropylmalate α-Isopropylmalate IPMS->isopropylmalate acetolactate->KARI acetohydroxybutyrate->KARI dihydroxy_isovalerate->DHAD dihydroxy_methylvalerate->DHAD ketoisovalerate->BCAT_V ketoisovalerate->IPMS ketomethylvalerate->BCAT_I ketoisocaproate α-Ketoisocaproate isopropylmalate->ketoisocaproate Leucine Leucine ketoisocaproate->Leucine

Caption: Branched-Chain Amino Acid Synthesis Pathway in Plants.

Mechanism of this compound Inhibition on AHAS

This compound acts as a potent inhibitor of the AHAS enzyme.[3] It binds to a site on the enzyme that is distinct from the active site, making it a non-competitive or uncompetitive inhibitor. This binding event prevents the enzyme from catalyzing the condensation reactions necessary for the synthesis of BCAA precursors. The accumulation of the herbicide in the meristematic regions of the plant, where cell division and growth are most active, leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[1] This deficiency in essential amino acids halts protein synthesis and cell cycle progression, ultimately leading to plant death.[1][5]

Imazapyr_Effect_Pathway This compound This compound Application AHAS_inhibition Inhibition of AHAS Enzyme This compound->AHAS_inhibition BCAA_depletion Depletion of Valine, Leucine, and Isoleucine AHAS_inhibition->BCAA_depletion Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_depletion->Protein_synthesis_inhibition Cell_growth_arrest Arrest of Cell Growth and Division Protein_synthesis_inhibition->Cell_growth_arrest Plant_death Plant Death Cell_growth_arrest->Plant_death

Caption: Logical Flow of this compound's Herbicidal Action.

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on AHAS activity and the subsequent reduction in BCAA levels have been quantified in various plant species.

Table 1: IC50 Values for this compound Inhibition of AHAS Activity

Plant SpeciesResistant/SusceptibleIC50 (µM)Reference
Sugarcane (Saccharum officinarum)Susceptible (Control)0.16[10]
Sugarcane (Saccharum officinarum)Tolerant Mutant0.94 - 1.23[10]
Arabidopsis thalianaWild TypeNot specified, but 100 mg/L (~422 µM) this compound reduced activity to 43%[7]

Table 2: Effect of AHAS-Inhibiting Herbicides on Branched-Chain Amino Acid Concentrations

Plant SpeciesHerbicideTreatmentValine ChangeLeucine ChangeIsoleucine ChangeReference
Wheat (Triticum aestivum)Tribenuron-methylRecommended doseSlight DecreaseConsiderable DecreaseConsiderable Decrease[6]
Soybean (Glycine max)Imazethapyr & Chlorimuron (B1205186)Not specifiedDecreasedDecreasedDecreased[11]
Arabidopsis thalianaImazethapyr500 µg/LDecreasedDecreasedDecreased[12]
Peach (Prunus persica)High Valine (induces feedback inhibition)10 g/L ValineIncreasedIncreasedDecreased[13]

Note: Data for tribenuron-methyl, imazethapyr, and chlorimuron are included as they are also AHAS inhibitors and provide an indication of the expected effects of this compound. The peach study demonstrates the impact of disrupting BCAA homeostasis through feedback inhibition.

Experimental Protocols

In Vitro AHAS Activity Assay (Colorimetric Method)

This protocol is adapted from the Westerfeld method for the determination of acetoin, the decarboxylation product of α-acetolactate.[7]

1. Enzyme Extraction: a. Harvest 1-2 g of fresh, young plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10% glycerol, and 1 mM DTT). d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. AHAS Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing:

  • 50 mM potassium phosphate buffer (pH 7.0)
  • 100 mM sodium pyruvate
  • 10 mM MgCl₂
  • 1 mM thiamine (B1217682) pyrophosphate (TPP)
  • 10 µM FAD
  • Varying concentrations of this compound (or a solvent control). b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 50-100 µg of the crude enzyme extract. d. Incubate the reaction at 37°C for 60 minutes. e. Stop the reaction by adding 6 M H₂SO₄.

3. Colorimetric Detection: a. Incubate the acidified reaction mixture at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin. b. Add a solution of 0.5% (w/v) creatine. c. Add a freshly prepared solution of 0.5% (w/v) α-naphthol in 2.5 M NaOH. d. Incubate at 60°C for 15 minutes to allow for color development. e. Measure the absorbance at 525 nm using a spectrophotometer. f. Calculate AHAS activity based on a standard curve prepared with known concentrations of acetoin.

AHAS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay AHAS Assay cluster_detection Colorimetric Detection Harvest Harvest Plant Tissue Grind Grind in Liquid N2 Homogenize Homogenize in Buffer Centrifuge Centrifuge Supernatant Collect Supernatant (Crude Enzyme) Add_enzyme Add Enzyme Extract Supernatant->Add_enzyme Prepare_mix Prepare Reaction Mix (Substrates, Cofactors, this compound) Pre_incubate Pre-incubate at 37°C Incubate_reaction Incubate at 37°C Stop_reaction Stop with H2SO4 Decarboxylate Decarboxylate at 60°C Stop_reaction->Decarboxylate Add_creatine Add Creatine Add_naphthol Add α-Naphthol Incubate_color Incubate for Color Development Read_absorbance Read Absorbance at 525 nm

Caption: Experimental Workflow for the In Vitro AHAS Activity Assay.
Quantification of Branched-Chain Amino Acids by HPLC

This protocol involves the extraction of free amino acids from plant tissue, followed by pre-column derivatization with o-phthaldialdehyde (OPA) and analysis by reverse-phase HPLC with fluorescence detection.

1. Amino Acid Extraction: a. Harvest and flash-freeze approximately 100 mg of plant tissue. b. Grind the frozen tissue to a fine powder. c. Add 1 mL of ice-cold 80% (v/v) methanol (B129727) to the powder and vortex thoroughly. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Evaporate the solvent to dryness using a vacuum concentrator. h. Resuspend the dried extract in a known volume of 0.1 M HCl.

2. Pre-column Derivatization with OPA: a. Prepare the OPA derivatization reagent by dissolving OPA and 3-mercaptopropionic acid in a borate (B1201080) buffer (pH 9.5). b. In a vial, mix a small volume of the amino acid extract with the OPA reagent. c. Allow the reaction to proceed for 1-2 minutes at room temperature. The reaction is rapid.[6]

3. HPLC Analysis: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Use a gradient elution with a mobile phase consisting of a polar solvent (e.g., sodium acetate (B1210297) buffer with tetrahydrofuran) and a non-polar solvent (e.g., methanol or acetonitrile). c. Detect the OPA-derivatized amino acids using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm. d. Identify and quantify the amino acids by comparing their retention times and peak areas to those of known amino acid standards that have been similarly derivatized.

BCAA_Quantification_Workflow cluster_extraction Amino Acid Extraction cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis Harvest Harvest and Freeze Tissue Grind Grind to Powder Extract_methanol Extract with 80% Methanol Centrifuge Centrifuge Evaporate Evaporate to Dryness Resuspend Resuspend in HCl Mix_sample_reagent Mix Extract with OPA Reagent Resuspend->Mix_sample_reagent React React for 1-2 minutes Inject Inject onto C18 Column React->Inject Separate Separate with Gradient Elution Detect Detect with Fluorescence Detector Quantify Quantify against Standards

Caption: Experimental Workflow for BCAA Quantification by HPLC.

Conclusion

This compound's efficacy as a broad-spectrum herbicide is directly attributable to its targeted inhibition of acetohydroxyacid synthase, a critical enzyme in the biosynthesis of branched-chain amino acids. This action leads to a cascade of metabolic disruptions, culminating in the cessation of plant growth and mortality. The quantitative data presented underscore the potency of this compound's inhibitory effects. The detailed experimental protocols provided herein offer standardized methodologies for researchers to further investigate the intricate interactions between imidazolinone herbicides and plant metabolic pathways. A thorough understanding of this mechanism is paramount for the development of new herbicidal compounds, the management of herbicide resistance, and the engineering of herbicide-tolerant crop varieties.

References

Methodological & Application

Application Notes: Analytical Methods for Imazapyr Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of Imazapyr, a broad-spectrum imidazolinone herbicide, in water samples. The methods outlined are intended for researchers, environmental scientists, and water quality professionals, covering techniques from direct sample analysis to more sensitive procedures requiring sample concentration. Three primary analytical methods are detailed: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), a robust and widely accessible technique; Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for high sensitivity and selectivity; and Enzyme-Linked Immunosorbent Assay (ELISA), a rapid screening tool.

General Experimental Workflow

The overall process for analyzing this compound in water involves several key stages, from sample collection to final data interpretation. The specific steps within sample preparation and analysis will vary depending on the chosen methodology and the required detection limits.

G cluster_0 Phase 1: Sampling & Pre-treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (e.g., 0.2 µm filter) SampleCollection->Filtration Preservation 3. Preservation (Store at 4°C) Filtration->Preservation DirectInjection A. Direct Injection (for high concentrations) Preservation->DirectInjection Simple SPE B. Solid Phase Extraction (SPE) (for low concentrations) Preservation->SPE Concentration ELISA ELISA Preservation->ELISA HPLC HPLC-UV DirectInjection->HPLC SPE->HPLC LCMS LC-MS/MS SPE->LCMS DataAnalysis 1. Data Acquisition & Analysis HPLC->DataAnalysis LCMS->DataAnalysis ELISA->DataAnalysis Quantification 2. Quantification (Calibration Curve) DataAnalysis->Quantification Reporting 3. Final Report Quantification->Reporting

Caption: General workflow for this compound analysis in water samples.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound detection in water, providing a basis for method selection based on required sensitivity and performance characteristics.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)MatrixReference
HPLC-UV 10 ng/L (ppt)Not Specified>85%Tap Water[1]
HPLC-UV 0.01 mg/L (10 µg/L)Not SpecifiedNot SpecifiedWater[2]
HPLC-UV 0.25 - 0.46 mg/L0.74 - 1.37 mg/L83 - 106%Water[3][4]
LC-MS 1.0 µg/L (ppb) (Validated Sensitivity)Not SpecifiedNot SpecifiedWater[5]
UPLC-MS/MS 0.0045 µg/L0.008 µg/LNot SpecifiedIrrigation Water[6]
ELISA 1 - 125 µg/L (Practical Range)Not SpecifiedNot SpecifiedSurface & Groundwater[7]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the simultaneous determination of this compound and Imazapic in water without an intensive clean-up process, making it suitable for routine monitoring.[1]

1.1. Principle

This compound in an aqueous sample is directly injected or concentrated via Solid Phase Extraction (SPE), separated from other components on a reverse-phase C18 column, and quantified using a UV detector.[1][2]

1.2. Reagents and Materials

  • This compound analytical standard (purity ≥99.5%)[1][3]

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Methanol (B129727) (HPLC grade)[3]

  • Ultrapure deionized water (Milli-Q or equivalent)[1]

  • Acetic acid or Formic acid (HPLC grade)[1][3]

  • 0.2 µm or 0.45 µm membrane filters[1][5]

  • Agilent Zorbax SB-C18 column (4.6 x 250mm, 5µm) or equivalent[1]

  • For SPE: C18 cartridges[5][8]

1.3. Standard Preparation

  • Stock Solution (e.g., 100 mg/L): Accurately weigh and dissolve the this compound standard in a suitable solvent like methanol or acetonitrile to prepare a stock solution.[3] Store at 4°C.[3]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or ultrapure water to create a calibration curve (e.g., 0.05 mg/L to 5 mg/L).[1]

1.4. Sample Preparation

  • Method A: Direct Injection (for higher concentrations)

    • Collect water samples.

    • Filter the sample through a 0.2 µm membrane filter into an HPLC vial.[1]

    • The sample is now ready for injection. This method is simple and rapid but less sensitive.[1][2]

  • Method B: Solid Phase Extraction (SPE) (for lower concentrations)

    • Adjust a 100 mL water sample to pH 2.0 with hydrochloric acid.[5]

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.[5]

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the retained this compound with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1-4 mL) of mobile phase or deionized water.[5]

1.5. Instrumental Analysis

  • HPLC System: Agilent 1200 HPLC with UV detector or equivalent.[1]

  • Column: Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and acidified water (e.g., water with 10% acetic acid adjusted to pH 2.8 or 0.1% formic acid). A common ratio is 35:65 (v/v) Acetonitrile:Acidified Water.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 17 µL.[1]

  • Detection Wavelength: 251 nm or 240 nm.[1][5]

  • Run Time: Approximately 6 minutes.[1]

1.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • If SPE was used, account for the concentration factor in the final calculation.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is designed for the ultra-trace quantification of this compound, offering superior sensitivity and selectivity, making it ideal for monitoring low levels in environmental water.[6]

2.1. Principle

Filtered water samples, with an internal standard, are directly analyzed by UPLC-MS/MS. This compound is separated on a C18 column and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[6]

2.2. Reagents and Materials

  • This compound analytical standard

  • Deuterated this compound or a similar compound for use as an internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure deionized water

  • 0.2 µm nylon filters[6]

2.3. Sample and Standard Preparation

  • Standards: Prepare stock and working standards in methanol or acetonitrile as described in Protocol 1.

  • Sample Preparation: Filter water samples using a 0.2 µm nylon filter. For analysis, transfer 1 mL of the filtered sample into a vial and add 100 µL of the internal standard solution.[6]

2.4. Instrumental Analysis

  • UPLC-MS/MS System: AB SCIEX 6500 or equivalent.[6]

  • Column: Zorbax Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm) or equivalent.[6]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Quantitation Transition: m/z 262 > 217.[6]

    • Confirmation Transition: m/z 262 > 220.[6]

2.5. Data Analysis

  • Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same manner.

  • Confirm the identity of this compound by ensuring the presence of the confirmation ion transition and that the ratio of the two transitions matches that of an authentic standard.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological assay that can be used as a rapid and cost-effective screening method for this compound in water.[9][10] It is particularly useful for analyzing a large number of samples to identify those requiring confirmation by a chromatographic method.

3.1. Principle

This protocol is based on a competitive ELISA. Microplate wells are coated with antibodies specific to this compound. When the sample is added along with a known amount of enzyme-conjugated this compound (tracer), the this compound in the sample competes with the tracer for binding to the limited number of antibody sites. The amount of tracer that binds is inversely proportional to the concentration of this compound in the sample. Addition of a substrate results in a color change, which is measured spectrophotometrically.

G cluster_low Low this compound in Sample cluster_high High this compound in Sample A 1. Antibody Coating Anti-Imazapyr antibody is immobilized on the microplate well. Low_B More tracer binds. A->Low_B add sample High_B Less tracer binds. A->High_B add sample B 2. Competition Sample (containing this compound) and enzyme-linked this compound (Tracer) are added. They compete for antibody binding sites. C 3. Washing Unbound molecules are washed away. D 4. Substrate Addition Substrate is added, which reacts with the bound enzyme. C->D wash C->D wash Low_E Strong Color Signal D->Low_E incubate High_E Weak Color Signal D->High_E incubate E 5. Signal Detection Color develops. The intensity is inversely proportional to the this compound concentration in the sample. Low_B->C incubate High_B->C incubate

Caption: Principle of competitive ELISA for this compound detection.

3.2. Reagents and Materials

  • Commercially available this compound ELISA kit (contains antibody-coated microplates, this compound standards, enzyme conjugate, wash buffer, substrate, and stop solution).

  • Micropipettes and tips.

  • Microplate reader with a 450 nm filter.

3.3. Protocol

  • Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:

  • Add standards, controls, and water samples to the appropriate wells of the antibody-coated microplate.

  • Add the this compound-enzyme conjugate to each well and mix.

  • Incubate for the time specified in the kit instructions (e.g., 30-60 minutes).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time (e.g., 20-30 minutes) to allow color development.

  • Add the stop solution to each well to halt the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

3.4. Data Analysis

  • Calculate the average absorbance for each standard and sample.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards (often on a semi-log scale).

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Note that ELISA results can be affected by matrix interferences or cross-reactivity with similar compounds.[7][11] Positive results should be considered presumptive and are often confirmed using a chromatographic method like HPLC or LC-MS/MS.

References

Application Note: Quantification of Imazapyr using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazapyr is a broad-spectrum systemic herbicide used for the control of a wide range of weeds, including terrestrial and aquatic species.[1] Its widespread use necessitates robust and reliable analytical methods for monitoring its presence in environmental samples and ensuring regulatory compliance. This application note details a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of known calibration standards.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (99.5% purity or greater)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Acetic acid, HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultra-pure deionized water

  • 0.2 µm or 0.45 µm syringe filters

  • Solid-Phase Extraction (SPE) C18 cartridges (for complex matrices)

2. Instrumentation

  • An HPLC system equipped with a UV detector, such as an Agilent 1200 or 1220 LC system.[2][3]

  • A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).[3]

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.[2] This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).[4]

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Water Samples (Direct Injection): For relatively clean water samples, filtration through a 0.2 µm membrane filter may be sufficient before injection.[3][5]

  • Water Samples (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6]

    • Adjust a 100 mL water sample to pH 2.0 with 6N hydrochloric acid.[6]

    • Pass the acidified water sample through the conditioned C18 cartridge.[6]

    • Wash the cartridge to remove interferences.

    • Elute the this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute the residue in a known volume of mobile phase for HPLC analysis.[6]

  • Soil Samples:

    • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 10 µM ammonium (B1175870) acetate (B1210297) or aqueous methanol).[2][5]

    • Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 4000 rpm.[2]

    • Filter the supernatant through a 0.2 µm nylon filter before injection into the HPLC system.[2]

5. HPLC-UV Method Parameters

The following are typical HPLC-UV parameters for this compound analysis. Optimization may be required depending on the specific instrumentation and sample matrix.

ParameterCondition 1Condition 2
Column Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm)[3]C18 Column
Mobile Phase A: Acetonitrile, B: 0.1% Formic Acid in water (20:80 v/v)[2]A: Acetonitrile, B: Water with 10% Acetic Acid (pH 2.8) (35:65 v/v)[3]
Flow Rate 0.3 mL/min[2]1.0 mL/min[3]
Injection Volume 20 µL17 µL[3]
UV Wavelength 255 nm[2]251 nm[3]
Column Temperature Ambient30°C[7]
Run Time Approximately 6 minutes[2]Approximately 6 minutes[3]

6. Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the prepared samples and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The performance of the HPLC-UV method for this compound quantification is summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResult 1Result 2
Linearity Range 1 - 10 mg L⁻¹[2]0.05 - 5 mg L⁻¹
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 0.25 - 0.46 mg L⁻¹[2]0.01 mg/l (water), 0.05 mg/kg (soil)[5]
Limit of Quantification (LOQ) 0.74 - 1.37 mg L⁻¹[2]0.02 mg/kg[8]

Table 2: Recovery and Precision

MatrixSpiked Level (mg L⁻¹)Recovery (%)Relative Standard Deviation (RSD) (%)
Water1, 5, 1083 - 106[2]≤9[2]
Soil1, 5, 1083 - 106[2]≤9[2]
Soybean0.02, 0.2 mg/kg87.9 - 105.23.0[8]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Water/Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (Pump, Injector) Filtration->HPLC_System Inject Sample Column C18 Column HPLC_System->Column UV_Detector UV Detector Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Standard_Prep Standard Preparation Standard_Prep->HPLC_System Inject Standards

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

This detailed application note provides a comprehensive protocol for the quantification of this compound using HPLC-UV. The method is shown to be robust, with good linearity, sensitivity, and recovery, making it suitable for a wide range of research and monitoring applications.

References

Application Note: High-Throughput Analysis of Imazapyr Residues in Environmental Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazapyr is a broad-spectrum herbicide from the imidazolinone family, widely used for controlling perennial grasses and other weeds.[1] Due to its persistence in soil and potential for groundwater contamination, sensitive and reliable methods for monitoring its residues in environmental matrices are crucial.[2] This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound residues in water and soil samples. The method is suitable for high-throughput screening and regulatory monitoring, offering low detection limits and high precision.

Experimental Protocols

Sample Preparation

1.1 Water Samples

A simple "dilute and shoot" approach can be employed for water samples with low organic matter content. For more complex water matrices, a filtration step is recommended.

  • Collect water samples in clean, amber glass bottles.

  • Filter the water sample using a 0.2 µm nylon filter.[3]

  • For samples with expected high concentrations, dilute with ultrapure water to bring the analyte concentration within the calibration range.

  • Transfer 1 mL of the filtered (and diluted, if necessary) sample into a 2 mL autosampler vial.[3]

  • Add 100 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in methanol.[3]

  • Vortex the vial for 30 seconds before placing it in the autosampler.

1.2 Soil Samples

An ultrasonic-assisted extraction method is effective for the extraction of this compound from soil matrices.

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of an extraction solvent. A solution of 10 µM ammonium (B1175870) acetate (B1210297) has been shown to provide good recoveries.[4] Other effective extraction solutions include methanol-phosphoric acid aqueous solution (pH 2.0).[5]

  • Vortex the mixture for 30 seconds and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 5 minutes.[4]

  • Filter the supernatant through a 0.2 µm nylon filter into a clean vial.[4]

  • The extract can be directly injected or subjected to a clean-up step using solid-phase extraction (SPE) if the matrix is complex. For a simplified approach, a direct injection of the filtered supernatant is often sufficient for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1 Liquid Chromatography Conditions

  • System: A UPLC system equipped with a binary solvent manager and a sample manager.

  • Column: A reversed-phase C18 column, such as a Zorbax Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm), is suitable for the separation.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 to 0.5 mL/min.

  • Injection Volume: 1 to 10 µL.[6]

  • Column Temperature: 40 °C.

2.2 Mass Spectrometry Conditions

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is suitable for this compound analysis.[7]

  • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for this compound for quantification and confirmation. A common transition for this compound is m/z 262 > 217 for quantification and m/z 262 > 220 for confirmation.[3]

  • Source Parameters: Optimize the capillary voltage, source temperature, desolvation gas flow, and cone gas flow to achieve maximum sensitivity for this compound. Typical ESI source parameters could include a capillary voltage of 3.0 kV, a source temperature of 150 °C, and a desolvation temperature of 400 °C.

Data Presentation

The following tables summarize the quantitative data for the UPLC-MS/MS analysis of this compound from various studies.

Table 1: Method Performance in Water Samples

ParameterValueReference
Limit of Detection (LOD)0.0045 µg/L[3]
Limit of Quantitation (LOQ)0.008 µg/L[3]
Recovery83% - 106%[4]
Relative Standard Deviation (RSD)≤9%[4]

Table 2: Method Performance in Soil Samples

ParameterValueReference
Limit of Quantitation (LOQ)0.2 µg/kg[5]
Recovery70% - 120%[5]
Linearity (R²)>0.99 (0.25-5 ng/mL)[5]

Table 3: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound262.12217.0OptimizedQuantitation[3]
This compound262.12220.0OptimizedConfirmation[3]

Visualization

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound residues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis water_sample Water Sample filtration Filtration (0.2 µm) water_sample->filtration soil_sample Soil Sample extraction Ultrasonic Extraction soil_sample->extraction vial Transfer to Vial filtration->vial centrifugation Centrifugation extraction->centrifugation supernatant_filtration Supernatant Filtration centrifugation->supernatant_filtration supernatant_filtration->vial uplc UPLC Separation (C18 Column) vial->uplc Injection msms MS/MS Detection (ESI+, MRM) uplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_method_validation Method Validation Parameters cluster_acceptance_criteria Acceptance Criteria linearity Linearity (R²) linearity_crit R² > 0.99 linearity->linearity_crit lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) accuracy Accuracy (Recovery %) recovery_crit 70% - 120% accuracy->recovery_crit precision Precision (RSD %) rsd_crit RSD ≤ 20% precision->rsd_crit

Caption: Key method validation parameters and their criteria.

References

Application Notes and Protocols for Imazapyr in Forestry Vegetation Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Imazapyr, a broad-spectrum herbicide, for vegetation management in forestry settings. The information is intended to guide researchers and scientists in understanding its mode of action, application protocols, and experimental design considerations.

Active Ingredient Profile: this compound

This compound is a systemic, non-selective herbicide belonging to the imidazolinone chemical family.[1][2] It is widely used for the control of a broad range of vegetation, including annual and perennial grasses, broadleaf weeds, vines, shrubs, and hardwood trees.[2][3][4] Its utility in forestry, particularly in pine management, stems from the resistance of pine species to its effects.[2]

Mode of Action

This compound's herbicidal activity is achieved through the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5] Since animals lack the AHAS enzyme, they must obtain these essential amino acids through their diet, which contributes to the low toxicity of this compound to mammals, insects, and fish.[2][4]

Upon application, this compound is absorbed through the foliage, stems, and roots of the plant and is rapidly translocated via the xylem and phloem to the meristematic regions, where active growth occurs.[3][4][6] The inhibition of AHAS leads to a disruption of protein synthesis, which in turn interferes with cell growth and DNA synthesis.[3][6] The death of the plant is typically slow, with visible symptoms appearing within one to two weeks, and complete control taking several weeks to months, depending on environmental conditions and the target species.[4][6]

This compound Mode of Action This compound This compound Application (Foliar or Soil) Uptake Absorption by Roots, Stems, and Foliage This compound->Uptake Translocation Translocation via Xylem and Phloem Uptake->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems AHAS Inhibition of Acetohydroxyacid Synthase (AHAS) Meristems->AHAS AminoAcids Blocks Synthesis of Valine, Leucine, Isoleucine AHAS->AminoAcids ProteinSynthesis Disruption of Protein Synthesis AminoAcids->ProteinSynthesis CellGrowth Interference with Cell Growth and DNA Synthesis ProteinSynthesis->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath Site_Preparation_Workflow Start Start: Site Selection & Plot Establishment PreTreatment Pre-Treatment Vegetation Survey Start->PreTreatment Application This compound Application (with or without tank mix) PreTreatment->Application PostTreatment Post-Treatment Assessments (3, 6, 12, 24 months) Application->PostTreatment DataAnalysis Data Analysis: - Percent Control - Seedling Survival & Growth PostTreatment->DataAnalysis Conclusion Conclusion: Efficacy Determination DataAnalysis->Conclusion Residue_Analysis_Workflow Start Start: Sample Collection (Soil and Water) SoilPrep Soil Sample Prep: - Extraction with Solvent Start->SoilPrep WaterPrep Water Sample Prep: - Filtration - (Optional) Pre-concentration Start->WaterPrep Analysis HPLC-UV Analysis SoilPrep->Analysis WaterPrep->Analysis Quantification Quantification of This compound Residues Analysis->Quantification Conclusion Environmental Fate Determination Quantification->Conclusion

References

Application Notes and Protocols for the Control of Invasive Spartina alterniflora Using Imazapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the herbicide Imazapyr for the management of invasive smooth cordgrass (Spartina alterniflora). The following sections detail the herbicidal effects, environmental impact, and detailed protocols for its application in research and field settings.

Introduction

Spartina alterniflora, or smooth cordgrass, is a perennial salt marsh grass that has become a significant invasive species in estuaries worldwide. Its dense growth can alter sediment dynamics, displace native vegetation, and impact invertebrate communities. This compound, a non-selective, systemic herbicide, has been widely and effectively used to control invasive S. alterniflora. It is absorbed through both foliage and roots and translocates to the meristematic tissues, where it inhibits the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids.[1][2][3][4] This inhibition leads to a cessation of growth and eventual death of the plant.

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data from various studies on the application of this compound for S. alterniflora control.

Table 1: this compound Application Rates and Efficacy for Spartina alterniflora Control

This compound Rate ( kg/ha )Application Volume (L/ha)Efficacy (% Control)Time to EffectComparison with GlyphosateReference
1.6893 - 467>90%10 months for complete killBetter and more consistent control than Glyphosate at 8.4 kg/ha .[5][5]
0.8493 - 467Comparable to Glyphosate at 8.4 kg/ha Not specifiedComparable control[5]
Not SpecifiedNot Specified>95% (seedlings)30 daysNot applicable[6]
6070 mL/acre (25% this compound) with adjuvantNot Specified95.9%60 daysNot applicable[7]

Table 2: Environmental Fate and Impact of this compound in Coastal Environments

Environmental CompartmentResidue LevelsPersistenceImpact on Non-Target OrganismsReference
WaterVery low concentrations detectedUp to 14 days post-application, exponentially decreased with time.[2]Low toxicity to aquatic organisms.[7][2][7]
Sediment0.10–0.59 mg/kgReduced over 60 daysNo significant effect on soil bacterial communities.[7][7]
MacrobenthosNo residues foundNot applicableDid not result in a reduction of macrobenthos density.[2][2]

Experimental Protocols

The following are detailed methodologies for conducting experiments to evaluate the efficacy of this compound on Spartina alterniflora.

Protocol for Field Efficacy Trial of this compound on Spartina alterniflora

Objective: To determine the efficacy of different concentrations and application methods of this compound for the control of S. alterniflora in a field setting.

Materials:

  • This compound herbicide formulation (e.g., 25% aqueous solution)

  • Adjuvant/surfactant (non-ionic surfactant recommended)

  • Backpack sprayer or other suitable application equipment

  • Personal Protective Equipment (PPE)

  • Plot marking materials (stakes, flagging tape)

  • Data collection sheets

  • GPS unit for plot location

  • Quadrat (e.g., 1m x 1m) for biomass and density assessment

Methodology:

  • Site Selection: Choose a site with a well-established, uniform infestation of S. alterniflora.

  • Experimental Design:

    • Establish experimental plots (e.g., 10m x 10m) with sufficient buffer zones (e.g., 5m) between plots to prevent spray drift.

    • Use a randomized complete block design to account for environmental gradients.[5]

    • Include a minimum of three replicates for each treatment and a control (untreated) group.

  • Treatments:

    • Prepare this compound solutions at desired concentrations (e.g., corresponding to 0.84 kg/ha and 1.68 kg/ha active ingredient).[5]

    • Include treatments with and without a non-ionic surfactant (e.g., at 0.25% v/v).

    • Vary the application volume (e.g., 93 L/ha and 467 L/ha) to test for differences in efficacy.[5]

  • Application:

    • Apply the herbicide solution uniformly across each designated plot using a calibrated sprayer.

    • Conduct applications when S. alterniflora is actively growing.

    • Avoid application during high winds to minimize drift.

    • Record environmental conditions (temperature, wind speed, humidity) at the time of application.

  • Data Collection:

    • Baseline Data (Pre-treatment): Within each plot, establish a permanent quadrat. Record the density (stem count) and height of S. alterniflora. Collect above-ground biomass from a separate, representative quadrat.

    • Post-treatment Assessment: At set intervals (e.g., 30, 60, 90, and 180 days after treatment), repeat the data collection for density and height within the permanent quadrat.

    • Efficacy Assessment: At the end of the study period (e.g., 1 year), harvest the above-ground biomass from within the permanent quadrat in each plot. Dry the biomass to a constant weight and record.

  • Data Analysis:

    • Calculate the percent control for each treatment relative to the untreated control for density, height, and biomass.

    • Use ANOVA to test for significant differences between treatments.

Protocol for Assessing Environmental Impact of this compound Application

Objective: To monitor the persistence of this compound in water and sediment and its impact on non-target macrobenthos following application for S. alterniflora control.

Materials:

  • Water and sediment sampling equipment (e.g., corers, grab samplers)

  • Sample containers

  • Cooler with ice for sample preservation

  • Sieve for macrobenthos collection (e.g., 0.5 mm mesh)

  • Laboratory access for residue analysis (e.g., HPLC-MS)

Methodology:

  • Sampling Design:

    • Establish sampling points within and adjacent to the this compound-treated plots and in the control plots.

  • Water Sampling:

    • Collect water samples at various time points post-application (e.g., 1, 3, 7, 14, and 30 days).

    • Store samples on ice and transport to the laboratory for this compound residue analysis.

  • Sediment Sampling:

    • Collect sediment cores from the top 15 cm at the same time points as water sampling.

    • Homogenize the sediment samples and store them frozen until residue analysis.

  • Macrobenthos Sampling:

    • At each sampling point and time, collect a known volume of sediment.

    • Sieve the sediment to retain macrobenthos.

    • Preserve the collected organisms (e.g., in 70% ethanol).

    • In the laboratory, identify and count the macrobenthos to determine density and community composition.

  • Data Analysis:

    • Quantify the concentration of this compound in water and sediment samples over time.

    • Compare the density and diversity of macrobenthos between treated and control plots at each time point using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

Signaling Pathway of this compound

Imazapyr_Pathway This compound This compound Uptake Foliar and Root Uptake This compound->Uptake Application Plant Spartina alterniflora Translocation Translocation to Meristems Uptake->Translocation ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Translocation->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Protein Protein Synthesis AminoAcids->Protein Growth Cell Growth and Division AminoAcids->Growth Protein->Growth Death Plant Death Growth->Death Cessation leads to

Caption: Mechanism of action of this compound in Spartina alterniflora.

Experimental Workflow for this compound Efficacy Trial

Efficacy_Workflow cluster_prep Preparation Phase cluster_field Fieldwork Phase cluster_analysis Analysis Phase SiteSelection Site Selection PlotDesign Experimental Plot Design (Randomized Complete Block) SiteSelection->PlotDesign Baseline Baseline Data Collection (Density, Height, Biomass) SiteSelection->Baseline TreatmentPrep Treatment Preparation (this compound concentrations, Surfactant) PlotDesign->TreatmentPrep Application Herbicide Application TreatmentPrep->Application Baseline->Application PostTreatment Post-Treatment Monitoring (30, 60, 90, 180 days) Application->PostTreatment FinalHarvest Final Biomass Harvest PostTreatment->FinalHarvest DataAnalysis Data Analysis (% Control, ANOVA) FinalHarvest->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Workflow for a field efficacy trial of this compound.

Logical Relationship of Spartina Control Factors

Control_Factors cluster_herbicide Herbicide Factors cluster_environmental Environmental Factors Control Spartina alterniflora Control Rate This compound Rate Rate->Control Volume Application Volume Volume->Control Surfactant Surfactant Use Surfactant->Control Timing Application Timing (Active Growth) Timing->Control Tidal Tidal Inundation Tidal->Control DryTime Dry Time Post-Application DryTime->Control

Caption: Key factors influencing the efficacy of Spartina control.

References

Application Note: Protocol for Imazapyr Residue Analysis in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Imazapyr is a broad-spectrum systemic herbicide belonging to the imidazolinone family. It is widely used for the control of a broad range of weeds, including terrestrial annual and perennial grasses and broadleaf herbs. Due to its persistence in soil, there is a growing concern about its potential environmental impact and carryover to subsequent crops. Therefore, the development of reliable and sensitive analytical methods for the determination of this compound residues in soil is crucial for environmental monitoring and food safety.

This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound residues in soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV). An alternative, more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also briefly discussed.

2. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Ammonium acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Centrifuge tubes (50 mL)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

3. Experimental Protocols

This section details the procedures for sample preparation and instrumental analysis for the determination of this compound residues in soil.

3.1. Sample Collection and Preparation

  • Collect soil samples from the desired depth using a soil probe or auger.

  • Place the samples in labeled polyethylene (B3416737) bags and transport them to the laboratory in a cooler.

  • Air-dry the soil samples at room temperature for 48-72 hours, or until a constant weight is achieved.

  • Remove any stones, roots, or other debris.

  • Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.

  • Store the prepared soil samples in airtight containers at 4°C until analysis.

3.2. Extraction Procedure

Two common extraction methods are presented below. Method 1 is a simple extraction with aqueous methanol, while Method 2 involves a liquid-liquid partitioning step that can provide a cleaner extract.

Method 1: Aqueous Methanol Extraction [1]

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol/water (3:2, v/v) solution to the tube.

  • Vortex the mixture for 2 minutes and then shake for 60 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) two more times with fresh extraction solvent.

  • Combine the supernatants and concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a suitable volume (e.g., 2 mL) of the mobile phase for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Method 2: Alkaline Extraction with Liquid-Liquid Partitioning [2][3]

  • Weigh 25 g of the prepared soil sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 0.5 N NaOH solution and shake for 1 hour on a horizontal shaker.[3]

  • Adjust the pH of the extract to 2 with 6 N HCl.[2][3]

  • Transfer the content to a 250 mL separatory funnel and partition twice with 50 mL of dichloromethane.[2][3]

  • Combine the dichloromethane layers and pass them through anhydrous sodium sulfate to remove any residual water.[2]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

3.3. Instrumental Analysis: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm) is commonly used.[2][4]

  • Mobile Phase: A mixture of acetonitrile and water (acidified with acetic acid or formic acid) is a typical mobile phase. A common ratio is 35:65 (v/v) acetonitrile:water (with pH adjusted to 2.8 with acetic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 17 µL.[4]

  • Detection Wavelength: 251 nm.[4]

  • Column Temperature: 30 °C.[2]

3.4. Calibration

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at different concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

3.5. Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS can be employed. The extraction procedures described above can be used for sample preparation. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode.[5] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification.

4. Data Presentation

The following table summarizes the quantitative data for this compound analysis in soil from various studies.

ParameterHPLC-UVLC-MS/MSReference
Limit of Detection (LOD) 0.05 mg/kg0.25 - 0.46 mg/L[1][6]
0.135 µg/mL[2]
Limit of Quantification (LOQ) 0.01 mg/kg0.74 - 1.37 mg/L[1][6]
0.411 µg/mL0.2 µg/kg[2][7][8]
Recovery (%) 83 - 10670 - 120[6][7][8]
76 - 107[2]
Relative Standard Deviation (RSD) ≤9%<18.2%[5][6]

5. Visualization

The following diagram illustrates the general workflow for the analysis of this compound residues in soil samples.

Imazapyr_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis Soil_Sample 1. Soil Sampling Drying 2. Air Drying & Sieving Soil_Sample->Drying Weighing 3. Weighing Drying->Weighing Extraction 4. Solvent Extraction (e.g., Aqueous Methanol) Weighing->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Concentration 6. Concentration Centrifugation->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution Filtration 8. Filtration Reconstitution->Filtration HPLC_Analysis 9. HPLC-UV Analysis Filtration->HPLC_Analysis Data_Analysis 10. Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound Residue Analysis in Soil.

References

Application Notes and Protocols for Solid-Phase Extraction of Imazapyr from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazapyr is a broad-spectrum, non-selective herbicide used for the control of a wide range of weeds, including terrestrial and aquatic species.[1][2][3][4] Its persistence in soil and water necessitates effective and reliable analytical methods for monitoring its presence in the environment.[5][6] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this compound from complex environmental matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water and soil samples.

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to isolate analytes from a complex mixture. For this compound, which is an imidazolinone herbicide, the process typically involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. This compound is retained on the adsorbent while other matrix components are washed away. Subsequently, a different solvent is used to elute the retained this compound for analysis. The choice of sorbent and solvents is critical and depends on the physicochemical properties of this compound and the sample matrix.

Data Presentation: Quantitative Performance of this compound Extraction

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from environmental samples.

Table 1: Recovery of this compound from Water Samples

SPE CartridgeSpiking ConcentrationRecovery (%)Analytical MethodReference
C182 mg/L112HPLC-UV[7]
C1810 mg/L73HPLC-UV[7]
PPL2 mg/L10.35HPLC-UV[7]
PPL10 mg/L10.14HPLC-UV[7]
C181, 5, 10 mg/L88 - 106HPLC-UV[8]

Table 2: Recovery of this compound from Soil Samples

Extraction SolventRecovery (%)Analytical MethodReference
Methanol (B129727)/water (3:2 v/v)76 - 98HPLC[6]
10 µM Ammonium Acetate83 - 97HPLC-UV[8]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Sample MatrixLODLOQAnalytical MethodReference
Water0.01 mg/L-HPLC-UV[9]
Soil0.05 mg/kg-HPLC-UV[9]
Water10 ppt (B1677978) (ng/L)-HPLC-UV[5]
Water0.0045 µg/L0.008 µg/LUPLC-MS/MS[10]
Soil-0.2 µg/kgLC-MS/MS[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is a generalized procedure based on common methodologies for the extraction of this compound from water.[12][13]

1. Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., Bond-Elut C18)[7][12]

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (6N)

  • Sodium chloride

  • Potassium phosphate (B84403), dibasic

  • Acetonitrile (HPLC grade)

  • Acetic acid

  • SPE vacuum manifold

  • Glass fiber filters

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Collect the water sample in a clean container.

  • Filter the sample through a glass fiber filter to remove any suspended solids.[12]

  • Transfer 100 mL of the filtered water into a beaker.[12]

  • Adjust the pH of the water sample to 2.0 using 6N hydrochloric acid.[12]

  • Add 20 g of sodium chloride to the sample and stir until dissolved.[12]

3. SPE Cartridge Conditioning:

  • Place a C18 SPE cartridge on the vacuum manifold.

  • Wash the cartridge with 5 mL of methanol.[12]

  • Equilibrate the cartridge with 5 mL of deionized water, ensuring the cartridge does not go dry.[12]

4. Sample Loading:

  • Attach a reservoir to the top of the conditioned C18 cartridge.

  • Load the prepared water sample onto the cartridge.

  • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of 5-10 mL/min.[12]

  • After the entire sample has passed through, wash the cartridge with 5 mL of pH 2.0 water and discard the wash.[12]

5. Elution:

  • For a two-cartridge cleanup, stack the C18 cartridge on top of an aromatic sulfonic acid SPE cartridge. Elute the this compound from the C18 cartridge onto the sulfonic acid cartridge with methanol. Then elute the this compound from the sulfonic acid cartridge with 20 mL of a pH 6.5 potassium phosphate buffer solution.[12]

  • Alternatively, for a single C18 cartridge protocol, after the wash step, dry the cartridge under vacuum for 5-10 minutes.

  • Elute the retained this compound with a suitable solvent. While the provided search results are more detailed on a two-cartridge system, a common elution solvent for C18 is methanol. A typical elution would involve 2-5 mL of methanol.

6. Post-Elution and Analysis:

  • The eluate from the sulfonic acid cartridge is further processed by adjusting the pH to 2.0 and partitioning with methylene (B1212753) chloride.[12]

  • The methylene chloride is then evaporated to dryness, and the residue is reconstituted in a suitable solvent (e.g., deionized water or mobile phase) for analysis.[12]

  • Analyze the extracted sample using HPLC-UV at 240-251 nm or LC-MS/MS for quantification.[5][12]

Protocol 2: Extraction of this compound from Soil Samples

This protocol is a composite method derived from various soil extraction procedures.[6][9][14]

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Deionized water

  • 0.5 N Sodium Hydroxide (B78521)

  • 6 N Hydrochloric Acid

  • Celite 545

  • Solid-Phase Extraction (SPE) Cartridges: C18-OH and Strong Cation Exchange (SCX)[14]

  • pH 6.5 Phosphate Buffer

  • Methylene Chloride

  • Centrifuge

  • Shaker

  • Filtration apparatus

2. Sample Preparation and Extraction:

  • Weigh 25 g of a representative soil sample into a polypropylene (B1209903) bottle.[14]

  • Add 100 mL of 0.5 N sodium hydroxide solution and shake for a specified time (e.g., 1 hour).[14]

  • Centrifuge the sample at approximately 3000 rpm for 15 minutes.[14]

  • Decant 80 mL of the supernatant.[14]

  • Adjust the pH of the supernatant to 1.7-2.0 with 6N HCl.[14]

  • Add 5 g of Celite 545, stir, and filter the mixture through a glass fiber filter.[14]

3. Solid-Phase Extraction Cleanup:

  • Condition a C18-OH SPE cartridge.

  • Load the filtered extract onto the conditioned cartridge.

  • Elute the this compound from the C18-OH cartridge with 50% methanol directly onto a conditioned Strong Cationic Exchange (SCX) SPE cartridge.[14]

  • Wash the SCX cartridge.

  • Elute the this compound from the SCX cartridge with a pH 6.5 phosphate buffer.[14]

4. Liquid-Liquid Partitioning and Analysis:

  • Acidify the eluate from the SCX cartridge and partition it with methylene chloride.[14]

  • Collect the methylene chloride layer, evaporate it to dryness, and reconstitute the residue in a suitable solvent for analysis.

  • Analyze the sample by HPLC-UV or LC-MS.

Visualizations

Experimental Workflow for this compound SPE from Water

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 100 mL Water Sample Filter Filter (Glass Fiber) Sample->Filter Adjust_pH Adjust to pH 2.0 (6N HCl) Filter->Adjust_pH Add_Salt Add 20g NaCl Adjust_pH->Add_Salt Load Load Sample Add_Salt->Load Condition Condition C18 Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (pH 2.0 Water) Load->Wash Elute Elute this compound Wash->Elute Post_Elution Post-Elution Cleanup (e.g., LLE) Elute->Post_Elution Analysis LC-UV/MS Analysis Post_Elution->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Water Samples.

Experimental Workflow for this compound Extraction from Soil

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_final Final Processing & Analysis Soil_Sample 25g Soil Sample Add_NaOH Add 100 mL 0.5N NaOH & Shake Soil_Sample->Add_NaOH Centrifuge Centrifuge (3000 rpm) Add_NaOH->Centrifuge Decant Decant Supernatant Centrifuge->Decant Adjust_pH Adjust to pH 1.7-2.0 (6N HCl) Decant->Adjust_pH Filter Add Celite & Filter Adjust_pH->Filter Load_C18OH Load onto C18-OH Cartridge Filter->Load_C18OH Elute_to_SCX Elute with 50% MeOH onto SCX Cartridge Load_C18OH->Elute_to_SCX Elute_from_SCX Elute from SCX (pH 6.5 Buffer) Elute_to_SCX->Elute_from_SCX LLE Liquid-Liquid Extraction (Methylene Chloride) Elute_from_SCX->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis LC-UV/MS Analysis Reconstitute->Analysis

Caption: Workflow for Extraction and Cleanup of this compound from Soil Samples.

References

Application Notes and Protocols: Imazapyr Dose-Response Studies on Target Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the dose-response of various weed species to the herbicide imazapyr. Detailed protocols for conducting dose-response studies are also included to assist researchers in evaluating the efficacy of this compound and other herbicides.

Data Presentation

This compound is a non-selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] This inhibition leads to a cessation of cell growth and protein synthesis, ultimately causing plant death.[1][2] The efficacy of this compound varies depending on the target weed species, the application rate, and the growth stage of the weed.

The following tables summarize the available quantitative data on the efficacy of this compound on several target weed species. It is important to note that standardized dose-response values (e.g., GR50 - the dose required to reduce plant growth by 50%) are not uniformly available in the literature for this compound across a wide range of weed species. The data presented here are extracted from various studies and may report different efficacy metrics.

Table 1: this compound Efficacy on Cogongrass (Imperata cylindrica)

Application Rate (kg ae/ha)Percent ControlTime After TreatmentNotesReference
2.288% - 90%2 years (after retreatment)September applications provided greater control.[3]
1.160% (alone)12 months[4]
1.1 (with seed oil)4%12 months[4]

Table 2: this compound Efficacy on Johnsongrass (Sorghum halepense)

Herbicide FormulationApplication RatePercent ControlTime After TreatmentNotesReference
Arsenal (this compound)8 oz/acreGood (80-89%) to Excellent (90-100%)Not SpecifiedCan be used selectively in bermudagrass.[5]
ArsenalNot Specified63%28 days[6]
Plateau (imazapic)12 fl oz/ac58%28 daysImazapic is in the same chemical family as this compound.[6]

Table 3: this compound Efficacy on Downy Brome (Bromus tectorum)

HerbicideApplication TimingI50 Value (g ai/ha)NotesReference
ImazamoxFallLower I50 valuesImazamox is in the same chemical family as this compound. Lower I50 indicates higher efficacy.[7]
ImazamoxSpringHigher I50 values[7]

Table 4: this compound I50 Value for Acetohydroxyacid Synthase (AHAS) Activity in Sugarcane

Plant TypeI50 Value (µM)
Control (N12)0.043
This compound-tolerant selections0.12 - 0.17

Source:[8]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay in a Greenhouse

This protocol outlines a method for determining the dose-response of a target weed species to this compound in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from the target weed population.

  • Sow the seeds in pots filled with a suitable growing medium (e.g., a mixture of peat, perlite, and sand).

  • Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).

  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Prepare a stock solution of this compound. The commercial formulation and its concentration of the active ingredient should be noted.

  • Create a series of herbicide dilutions to achieve the desired range of application rates. A logarithmic series of doses is often effective (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the recommended field application rate).

  • Apply the herbicide to the plants at a consistent growth stage (e.g., 2-4 leaf stage).

  • Use a cabinet sprayer calibrated to deliver a precise volume of the herbicide solution uniformly to the plants.

3. Data Collection and Analysis:

  • At a set time after treatment (e.g., 21 days), visually assess the percentage of injury for each plant.

  • Harvest the above-ground biomass of each plant, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

  • Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.

  • Analyze the data using a non-linear regression model (e.g., a log-logistic model) to determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).[9]

Visualizations

Signaling Pathway

ALS_Inhibition_Pathway cluster_substrates Substrates cluster_products Intermediate Products cluster_amino_acids Branched-Chain Amino Acids cluster_plant_processes Plant Processes Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->ALS Inhibits

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow

Dose_Response_Workflow start Start: Seed Collection potting Potting and Germination start->potting growth Plant Growth to 2-4 Leaf Stage potting->growth spraying Herbicide Application growth->spraying herbicide_prep Herbicide Dilution Series Preparation herbicide_prep->spraying incubation Incubation (e.g., 21 days) spraying->incubation data_collection Data Collection (Visual Injury, Dry Weight) incubation->data_collection analysis Data Analysis (Non-linear Regression) data_collection->analysis end End: Determine GR50 analysis->end

Caption: Workflow for a whole-plant herbicide dose-response bioassay.

References

Application Notes and Protocols for Imazapyr in Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a non-selective, systemic herbicide widely used for the control of a broad spectrum of terrestrial and aquatic weeds.[1] It is a member of the imidazolinone chemical family and functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is not present in animals, which accounts for this compound's low toxicity to mammals, birds, and fish.[2][3][5] Formulations of this compound approved for aquatic use are effective against emergent and floating-leaf vegetation.[2][3]

This document provides detailed application notes and protocols for the use of this compound in aquatic weed management, with a focus on experimental design and data interpretation for research and development purposes.

Data Presentation

This compound Efficacy on Common Aquatic Weeds

The following table summarizes the efficacy of this compound on various aquatic weed species from different studies. Efficacy is typically evaluated at different time points after application, denoted as Days After Application (DAA).

Target Weed SpeciesThis compound Application Rate (g a.i./ha)Efficacy (% Control)Days After Application (DAA)Reference
Eichhornia crassipes (Water Hyacinth)1000>90%45-60[2]
Pistia stratiotes (Water Lettuce)1250>95%Not Specified[2]
Salvinia molesta (Giant Salvinia)100090%45-60[2]
Typha sp. (Cattail)1250>90%Not Specified[2]
Panicum repens (Torpedo Grass)560 - 84060-100%Not Specified[2]
Spartina alterniflora (Smooth Cordgrass)6070 mL/acre (25% this compound)>90%60[6]

a.i./ha: active ingredient per hectare

Aquatic Toxicology of this compound

This compound generally exhibits low toxicity to aquatic fauna. The following table presents the 50% lethal concentration (LC50) and 50% effective concentration (EC50) for various non-target aquatic organisms.

OrganismEndpointValue (mg/L)ClassificationReference
Lemna minor (Duckweed)EC501.06Moderately Toxic[7]
Azolla caroliniana (Water Fern)EC5018.9Slightly Toxic[7]
Hyphessobrycon eques (Serpae Tetra)LC50 (96h)Not SpecifiedModerately Toxic[7]
Danio rerio (Zebrafish)LC50 (96h)4.3Moderately Toxic[7]
Poecilia caudimaculatusLC50 (96h)Not SpecifiedModerately Toxic[7]
Pomacea canaliculata (Channeled Apple Snail)EC50 (48h)Not SpecifiedModerately Toxic[7]
Piaractus mesopotamicus (Pacu)LC50 (96h)Not SpecifiedModerately Toxic[7]
Bluegill SunfishLC50 (96h)>100Practically Non-toxic
Rainbow TroutLC50 (96h)>100Practically Non-toxic
Daphnia magna (Water Flea)EC50 (48h)>100Practically Non-toxic

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound on Floating Aquatic Weeds

This protocol outlines a methodology for conducting a field trial to evaluate the efficacy of this compound on floating aquatic weeds.

1. Site Selection and Plot Establishment:

  • Select a water body with a uniform and dense population of the target weed species.

  • Establish replicate plots for each treatment and an untreated control. Plot size should be large enough to minimize edge effects.

  • Use floating booms or other barriers to delineate plots and prevent herbicide drift between plots.

2. Herbicide Preparation and Application:

  • Calculate the required amount of this compound formulation (e.g., this compound 4 SL) based on the desired application rate (refer to the efficacy table above) and the plot size.

  • Prepare a stock solution by diluting the herbicide with water according to the product label. For foliar applications, a non-ionic surfactant should be added to the tank mix to improve herbicide uptake.[8][9]

  • Apply the herbicide solution uniformly over the target weed foliage using a calibrated sprayer (e.g., backpack sprayer or boat-mounted sprayer).

  • Ensure even coverage of the plant surfaces.

3. Efficacy Assessment:

  • Visually assess the percentage of weed control at predetermined intervals (e.g., 7, 15, 30, 45, and 60 days after application) compared to the untreated control plots.

  • Symptoms of this compound efficacy include yellowing of leaves followed by necrosis and plant death.[2]

  • For a more quantitative assessment, collect biomass samples from a defined area within each plot before and after treatment. Dry the biomass to a constant weight to determine the reduction in plant material.

4. Data Analysis:

  • Analyze the visual control ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Determination of this compound Residues in Water Samples by HPLC

This protocol describes a method for the analysis of this compound residues in water samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Collection and Preparation:

  • Collect water samples from the treated area at various time points after this compound application.

  • Filter the water samples through a 0.2 µm nylon filter to remove suspended particles.[5]

  • For trace-level analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is required.[10]

  • Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) is suitable for the separation.[10]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic acid to a pH of 2.8) is commonly used. A ratio of 35:65 (v/v) of acetonitrile to acidified water has been shown to provide good peak separation.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Injection Volume: Inject a known volume of the prepared sample (e.g., 17 µL).[10]

  • Detection: Monitor the absorbance at 251 nm.[10]

  • Quantification: Prepare a calibration curve using this compound analytical standards of known concentrations. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve. The retention time for this compound is approximately 3.62 minutes under these conditions.[10] The limit of detection can be as low as 10 parts per trillion (ppt).[10]

Protocol 3: Acute Toxicity Testing of this compound on Non-Target Aquatic Invertebrates (e.g., Daphnia magna)

This protocol is a general guideline for assessing the acute toxicity of this compound to aquatic invertebrates, based on standard ecotoxicological methods.

1. Test Organism Culture:

  • Maintain a healthy culture of Daphnia magna under controlled laboratory conditions (e.g., temperature, light cycle, and feeding regime).

2. Preparation of Test Solutions:

  • Prepare a series of this compound concentrations in the appropriate culture medium. A geometric series of concentrations is recommended.

  • Include a control group with no this compound.

3. Test Procedure:

  • Place a specified number of daphnids (e.g., 10 neonates) into test chambers containing the different this compound concentrations.

  • The test is typically conducted for 48 hours under static or semi-static conditions.

  • Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals. Immobilization is defined as the inability to swim after gentle agitation.

4. Data Analysis:

  • Calculate the percentage of immobilization for each concentration at each observation time.

  • Determine the 48-hour EC50 value (the concentration that causes immobilization in 50% of the test organisms) using statistical methods such as probit analysis.

Mandatory Visualizations

Imazapyr_Mode_of_Action cluster_pathway Biochemical Pathway This compound This compound Herbicide Plant Plant Uptake (Foliage and Roots) This compound->Plant ALS Acetolactate Synthase (ALS) Enzyme Plant->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Synthesis Protein Protein Synthesis and Cell Growth AminoAcids->Protein Essential for PlantDeath Plant Death Protein->PlantDeath Cessation leads to

Caption: Mode of Action of this compound in Plants.

AquaticWeedManagementWorkflow Start Start: Aquatic Weed Infestation Identified SiteAssessment Site Assessment (Weed Species, Density, Water Body Characteristics) Start->SiteAssessment TreatmentDecision Treatment Decision: Select this compound SiteAssessment->TreatmentDecision Application Herbicide Application (Foliar Spray) TreatmentDecision->Application Monitoring Post-Application Monitoring Application->Monitoring Efficacy Efficacy Evaluation (% Control, Biomass Reduction) Monitoring->Efficacy Residue Residue Analysis (Water, Sediment) Monitoring->Residue NonTarget Non-Target Organism Impact (Toxicity Assessment) Monitoring->NonTarget Report Final Report and Management Recommendations Efficacy->Report Residue->Report NonTarget->Report End End Report->End

Caption: Experimental Workflow for an Aquatic Weed Management Trial.

ImazapyrApplicationDecisionTree Start Aquatic Weed Problem WeedType Weed Type? Start->WeedType EmergentFloating Emergent or Floating? WeedType->EmergentFloating Vascular Alternative Consider Alternative Control Method WeedType->Alternative Algae Submersed Submersed EmergentFloating->Submersed No Usethis compound Consider this compound EmergentFloating->Usethis compound Yes Submersed->Alternative NonTargetRisk Risk to Non-Target Plants? Usethis compound->NonTargetRisk HighRisk High NonTargetRisk->HighRisk Yes LowRisk Low NonTargetRisk->LowRisk No HighRisk->Alternative Proceed Proceed with Application LowRisk->Proceed

Caption: Decision Tree for this compound Application.

References

Application Notes and Protocols for Imazapyr: Cut Stump and Hack-and-Squirt Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Imazapyr for the control of woody vegetation via cut stump and hack-and-squirt methodologies. The information provided is intended to support research, scientific studies, and developmental applications by offering detailed experimental procedures, quantitative efficacy data, and a clear understanding of the herbicide's mode of action.

Mode of Action

This compound is a non-selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[4][6] By disrupting this pathway, this compound effectively halts cell division and plant growth, leading to a slow plant death.[1][2] Because the ALS enzyme is specific to plants, this compound has low toxicity to animals, insects, and fish.[2]

This compound's Biochemical Pathway Interruption

cluster_0 Plant Cell Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (ALS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids Catalyzes Protein Protein Synthesis & Cell Growth AminoAcids->Protein PlantDeath Plant Death This compound This compound This compound->AHAS Inhibits

Caption: Biochemical pathway of this compound's mode of action.

Application Protocols

Cut Stump Application

This method is highly effective for preventing resprouting from the stump or lateral roots after a tree has been felled.[7]

Experimental Protocol:

  • Timing of Application: For optimal results, apply the herbicide immediately after cutting the tree, regardless of the season.[8] Delayed application may require the use of an herbicide mixed with a basal oil to penetrate the drying wood.[7]

  • Stump Preparation: Make a horizontal cut as close to the ground as possible. Remove any sawdust or debris from the cut surface to ensure direct contact of the herbicide with the wood.[7]

  • Herbicide Preparation: Prepare an aqueous solution of an this compound-based herbicide. Common concentrations range from 6 oz of product (e.g., Arsenal AC) per gallon of water to a 50% solution in water.[7][8] A tracer dye should be added to the solution to visually confirm which stumps have been treated.[7]

  • Application:

    • For stumps with a diameter greater than 3 inches, apply the herbicide solution specifically to the outer edge of the cut surface, which includes the cambium layer.[7] Thoroughly wet this area, but avoid runoff.[7]

    • For stumps with a diameter of 3 inches or less, the entire cut surface should be treated.[7]

  • Application Tools: A backpack sprayer, a squirt bottle, or a paintbrush can be used for application.[7][9]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[10] Be mindful of this compound's soil activity; avoid over-application that could lead to runoff and potential damage to non-target plants through root uptake.[8]

Cut Stump Application Workflow

Start Start CutTree Fell Tree Horizontally Close to Ground Start->CutTree CleanStump Remove Debris from Cut Surface CutTree->CleanStump PrepareSolution Prepare this compound Solution with Tracer Dye CleanStump->PrepareSolution Decision Stump Diameter > 3 inches? PrepareSolution->Decision ApplyOuter Apply to Outer Edge (Cambium) Decision->ApplyOuter Yes ApplyAll Apply to Entire Cut Surface Decision->ApplyAll No End End ApplyOuter->End ApplyAll->End

Caption: Experimental workflow for cut stump application of this compound.

Hack-and-Squirt Application

This technique is ideal for controlling larger, standing trees where felling is not desired or practical.[7]

Experimental Protocol:

  • Timing of Application: Applications are effective year-round, but best results are typically observed from mid-summer through early winter.[8] Avoid application during heavy spring sap flow, as this can push the herbicide out of the cuts.[7][11]

  • Making the Incisions:

    • Use a hatchet or machete to make downward-angled cuts (approximately 45 degrees) into the sapwood.[7] These cuts create "cups" to hold the herbicide solution.[7]

    • The number of cuts can be determined by the tree's diameter at breast height (DBH). Common recommendations include one cut per inch of DBH, one cut every 3 inches of DBH, or overlapping cuts around the circumference.[8][11][12]

  • Herbicide Preparation: this compound solutions for hack-and-squirt applications often range from a 25% to 50% solution in water, and in some cases, undiluted product may be used.[8][11] Always refer to the product label for specific concentration recommendations.[8]

  • Application:

    • Apply a measured amount of the herbicide solution into each cut. Typically, 0.5 to 1.0 mL of solution is applied per incision.[7]

    • Ensure the solution is contained within the cut and does not run down the bark.[11]

  • Safety Precautions: As with the cut stump method, wear appropriate PPE.[10] The hack-and-squirt method is highly selective, minimizing damage to surrounding vegetation if applied carefully.[7] However, be aware that standing dead trees can pose a safety hazard.[7]

Hack-and-Squirt Application Workflow

Start Start SelectTree Select Target Tree Start->SelectTree MakeCuts Make Downward-Angled Cuts into Sapwood SelectTree->MakeCuts PrepareSolution Prepare this compound Solution MakeCuts->PrepareSolution ApplyHerbicide Apply Measured Dose into Each Cut PrepareSolution->ApplyHerbicide Monitor Monitor Tree for Efficacy ApplyHerbicide->Monitor End End Monitor->End

Caption: Experimental workflow for hack-and-squirt application.

Quantitative Data

The efficacy of this compound can vary depending on the target species, application method, and concentration. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of Hack-and-Squirt Application of this compound and Other Herbicides on Chinese Tallowtree
HerbicideConcentrationDefoliation (75-100%) After 1 Year
This compound50% v/v96%
GlyphosateUndiluted62%
Triclopyr50% v/v41.3%

Source: Gresham, 2010[13]

Table 2: Efficacy of Hack-and-Squirt Application on Various Overstory Trees
HerbicideConcentrationSpeciesPercent Control
This compound (Polaris AC)5% solutionMixed Hardwoods83% - 93%
Glyphosate (Rodeo)50% solutionMixed Hardwoods100%

Source: Jackson, 2019[12]

Table 3: Efficacy of Cut Stump Herbicide Mixtures by Application Timing
Herbicide MixtureApplication TimingPercent Mortality
Glyphosate + this compoundApril< 90%
Glyphosate + this compoundJune< 90%
Glyphosate + this compoundNovember100%
Triclopyr + this compoundApril> 95%
Triclopyr + this compoundJune> 95%
Triclopyr + this compoundNovember> 95%

Source: Gannon et al., 2012[14][15]

Table 4: Recommended this compound Concentrations for Hack-and-Squirt Applications
This compound FormulationRecommended Mixture
This compound 4L (e.g., Arsenal)25% herbicide with 75% water
This compound 2L50% herbicide with 50% water

Source: Strickland & Young, MDWFP[11]

Important Considerations

  • Soil Activity: this compound has significant soil activity and can be taken up by the roots of non-target plants.[2][8] Care should be taken to avoid runoff from the application site.[8]

  • Root Grafts: Injury to non-target plants of the same species can occur through herbicide movement via root grafts.[8]

  • Species Susceptibility: The effectiveness of this compound can vary between different tree and shrub species.[8]

  • Product Labels: Always read and follow the specific instructions and safety precautions on the herbicide product label.[11]

References

Application Notes and Protocols for Determining Imazapyr Soil Carryover via Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a broad-spectrum imidazolinone herbicide utilized for the control of a wide range of weeds, including terrestrial and aquatic species.[1][2][3] Its persistence in the soil can vary from months to years, posing a significant risk of injury to subsequent sensitive rotational crops.[4] A bioassay is a simple, economical, and effective method to determine if this compound residues are present in the soil at concentrations high enough to cause phytotoxicity.[5] This technique utilizes sensitive plant species to provide a direct measure of the bioavailability of the herbicide residues.[5] These application notes provide detailed protocols for conducting both qualitative and quantitative bioassays for this compound soil carryover.

Principle of the Bioassay

The bioassay for this compound soil carryover is based on the principle that sensitive plant species will exhibit distinct and measurable symptoms of phytotoxicity when grown in soil containing biologically active herbicide residues. This compound inhibits the acetolactate synthase (ALS) enzyme in plants, which is essential for the synthesis of branched-chain amino acids.[3] This inhibition leads to stunted growth, chlorosis (yellowing), and eventually plant death in susceptible species.[5] By comparing the growth of indicator plants in test soil to their growth in a control soil known to be free of this compound, a qualitative or quantitative assessment of soil residue levels can be made.

Sensitive Plant Species

Several plant species are highly sensitive to imidazolinone herbicides like this compound and can be used as indicator plants in a bioassay. The choice of species may depend on availability and the specific rotational crops of concern.

Table 1: Recommended Bioassay Species for this compound

Plant SpeciesCommon NameKey Symptoms
Lycopersicon esculentumTomatoStunting, yellowing of new growth.[5]
Cucumis sativusCucumberStunting, interveinal yellowing of new leaves.[5]
Spinacia oleraceaSpinachStunting, general yellowing of new growth.[5]
Avena sativaOatsStunting, yellow leaves.[5]
Brassica napusCanola/RapeseedRoot and shoot growth inhibition.
Beta vulgarisSugar BeetRoot and shoot growth inhibition.
Helianthus annuusSunflowerRoot and shoot growth inhibition.
Triticum aestivumWheatRoot and shoot growth inhibition.

Experimental Protocols

Protocol 1: Qualitative Bioassay

This protocol is designed to provide a "yes" or "no" answer regarding the presence of phytotoxic this compound residues.

4.1.1. Materials

  • Soil samples from the area of concern.

  • Control soil known to be free of herbicide residues.

  • Pots (3-4 inch diameter).[6]

  • Seeds of a sensitive indicator species (e.g., tomato, cucumber, oats).[5][6]

  • Greenhouse or a sunny windowsill.[5]

  • Water.

  • Small amount of all-purpose fertilizer.[5]

  • Labels for pots.[6]

4.1.2. Procedure

  • Soil Collection :

    • Collect soil samples from various locations within the field or area of concern, including high spots, low spots, and areas with different soil types.[5][6] Also, sample areas where sprayer overlap may have occurred.[5]

    • Take soil cores from the top 2-3 inches of soil, after removing any thatch or crop residue.[5][6] For sandy soils, sample to a depth of 4-6 inches.[6]

    • Combine the samples from a specific area to create a composite sample.

    • Collect a separate composite sample from an area known to be free of herbicide residues to serve as the control.[6]

  • Potting and Planting :

    • Fill at least three pots with the test soil and three pots with the control soil for each area sampled.[6]

    • Label each pot clearly.[6]

    • Plant 3-6 seeds of the chosen indicator species in each pot.[6]

    • Water the pots thoroughly, ensuring the soil is moist but not waterlogged.[5]

  • Growth and Observation :

    • Place the pots in a greenhouse or on a sunny windowsill where they will receive adequate sunlight.[5]

    • After germination, thin the seedlings to 1-2 plants per pot, ensuring all pots have the same number of plants.[6]

    • Apply a small amount of a balanced fertilizer to promote healthy growth.[5]

    • Observe the plants for approximately three weeks after germination.[5][6] Broadleaf species should have 3-4 true leaves at the time of evaluation.[5]

  • Assessment :

    • Compare the growth of the plants in the test soil to the plants in the control soil.

    • Look for symptoms of this compound injury, such as stunting, yellowing of new growth (chlorosis), and reduced overall vigor.[5]

    • If the plants in the test soil show these symptoms while the control plants are healthy, it indicates the presence of this compound carryover at phytotoxic levels.

Protocol 2: Quantitative Bioassay

This protocol allows for the estimation of the concentration of this compound in the soil by creating a standard dose-response curve.

4.2.1. Materials

  • Same as Protocol 1.

  • Technical grade this compound or a commercial formulation with a known concentration of the active ingredient.

  • Acetonitrile or other suitable solvent for preparing the stock solution.

  • A series of clean pots.

  • A balance for weighing the herbicide and soil.

4.2.2. Procedure

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of dilutions to create a range of known this compound concentrations.

  • Preparation of Spiked Soil Standards :

    • Use the control soil (known to be this compound-free) to prepare the standards.

    • For each concentration in your dilution series, add a known volume of the this compound solution to a pre-weighed amount of soil.

    • Thoroughly mix the soil to ensure even distribution of the herbicide.

    • Prepare an untreated control with only the solvent added to the soil.

    • Allow the solvent to evaporate completely from the soil before planting.

    • The final concentrations should be expressed as µg of this compound per kg of soil (ppb). A suggested range, based on related compounds, could be 0, 1, 5, 10, 20, 50, and 100 µg/kg.

  • Bioassay Execution :

    • Follow the same potting, planting, and growth procedures as in the Qualitative Bioassay (Section 4.1.2).

    • Include pots with the unknown soil sample(s) alongside the spiked standards.

  • Data Collection and Analysis :

    • After the three-week growth period, harvest the plants.

    • Measure various growth parameters, such as:

      • Shoot height

      • Root length

      • Shoot fresh weight

      • Shoot dry weight (dry plants in an oven at 60-70°C until a constant weight is achieved).

    • Calculate the percent inhibition for each parameter at each concentration relative to the untreated control: % Inhibition = [1 - (Measurement of treated plant / Measurement of control plant)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the concentration of this compound in the unknown soil sample by comparing its percent inhibition to the standard curve.

Data Presentation

Table 2: Example of a Dose-Response Data Table for this compound Bioassay

This compound Concentration (µg/kg)Average Shoot Height (cm)% Inhibition of Shoot HeightAverage Dry Weight (g)% Inhibition of Dry Weight
0 (Control)10.200.550
19.56.90.517.3
57.823.50.4223.6
105.150.00.2849.1
203.268.60.1769.1
501.585.30.0885.5
1000.892.20.0492.7
Unknown Soil6.536.30.3536.4

Note: A bioassay detection boundary for this compound has been reported to be as low as 5.4 µg/L.[7]

Visualizations

Bioassay_Workflow cluster_prep Preparation Phase cluster_growth Growth Phase cluster_assessment Assessment Phase cluster_output Output Soil_Collection 1. Soil Collection (Test & Control) Potting 2. Potting & Labeling Soil_Collection->Potting Planting 3. Planting Seeds Potting->Planting Germination 4. Germination Planting->Germination Thinning 5. Thinning Seedlings Germination->Thinning Growth 6. Growth Period (approx. 3 weeks) Thinning->Growth Observation 7. Observation of Symptoms (Stunting, Chlorosis) Growth->Observation Measurement 8. Measurement of Growth Parameters (Height, Weight) Observation->Measurement Analysis 9. Data Analysis & Interpretation Measurement->Analysis Result Determination of this compound Carryover Risk Analysis->Result Logical_Relationship This compound This compound Residue in Soil Uptake Plant Uptake (Roots) This compound->Uptake Bioavailability ALS Inhibition of ALS Enzyme Uptake->ALS Amino_Acid Reduced Amino Acid Synthesis ALS->Amino_Acid Symptoms Visible Phytotoxicity Symptoms Amino_Acid->Symptoms Leads to

References

Application Note: High-Throughput Analysis of Imazapyr in Biological Matrices Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the determination of imazapyr, a broad-spectrum imidazolinone herbicide, in various biological matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers excellent analyte recovery and minimizes matrix effects, making it suitable for high-throughput screening and quantitative analysis in research, clinical, and regulatory settings. The described method is applicable to a range of biological samples, including but not limited to livestock products such as milk, eggs, and tissues (beef, pork, chicken).

Introduction

This compound is a systemic herbicide used to control a broad range of weeds. Its potential for accumulation in the environment and entry into the food chain necessitates sensitive and reliable analytical methods for its detection in biological matrices. The QuEChERS method has emerged as a preferred sample preparation technique for multiclass, multiresidue analysis of pesticides in complex matrices due to its simplicity, speed, and minimal solvent consumption.[1][2][3][4][5][6] This document provides a detailed protocol for the extraction and cleanup of this compound from biological samples, followed by instrumental analysis, and includes performance data such as recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Experimental

Materials and Reagents
Equipment
  • Homogenizer

  • Centrifuge capable of reaching at least 4,000 x g

  • Vortex mixer

  • Analytical balance

  • UHPLC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: QuEChERS Protocol

A modified QuEChERS protocol is employed for the extraction and cleanup of this compound from biological matrices.[7]

1. Sample Homogenization:

  • Weigh 5 g of a homogenized biological sample (e.g., beef, pork, chicken, egg) into a 50 mL centrifuge tube. For liquid samples like milk, pipette 5 mL into the tube.

2. Initial Extraction:

  • Add 5 mL of 0.1 M potassium phosphate dibasic solution to the sample and shake for 10 minutes.[7]

  • Subsequently, add 0.5 mL of 6 N HCl and 5 mL of acetonitrile, and shake for another 10 minutes.[7]

3. Salting-Out Extraction:

  • Add a QuEChERS extraction salt packet containing 4 g of MgSO₄ and 1 g of NaCl to the tube.[7]

  • Shake vigorously for 1 minute to ensure proper mixing and induce phase separation.

  • Centrifuge the tube at ≥3000 x g for 10 minutes.[7]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg C18.[7]

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at ≥13,000 x g for 5 minutes.[7]

5. Final Extract Preparation:

  • Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions:

  • System: UHPLC system

  • Column: A suitable C18 column (e.g., Thermo Scientific™ Accucore™ AQ, 2.1 x 100 mm, 2.6 µm) is recommended.[8]

  • Mobile Phase A: 2 mM ammonium formate in water with 2% methanol and 0.1% formic acid.[8]

  • Mobile Phase B: 2 mM ammonium formate in methanol with 2% water and 0.1% formic acid.[8]

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25 °C[8]

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Specific precursor and product ions for this compound should be optimized for the instrument being used.

Results and Discussion

The QuEChERS method provides a high-throughput and effective approach for the analysis of this compound in complex biological matrices. The combination of salting-out extraction and d-SPE cleanup with C18 effectively removes matrix interferences, leading to reliable quantification.

Method Performance

The performance of the method has been validated in various studies, demonstrating excellent linearity, recovery, and precision.

Table 1: Quantitative Performance Data for this compound and Related Imidazolinones in Biological and Environmental Matrices

AnalyteMatrixRecovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
ImidazolinonesLivestock Products76.1 - 110.6<2010-[7]
ImazethapyrSoil85.0 - 117.06.7 - 16.66.62.2[9][10]
ImazapicSoil85.0 - 117.06.7 - 16.66.12.0[9][10]
This compoundWater>85-740250[11]
ImazapicWater>83≤91370460[11]

Note: Data for this compound in specific biological matrices using this exact protocol may require in-house validation. The provided data for imidazolinones in livestock products and other matrices demonstrates the general applicability and expected performance of the QuEChERS method for this class of compounds.

The linearity of the method is typically excellent, with correlation coefficients (R²) greater than 0.99 over the desired concentration range.[7][9] The recoveries for imidazolinone herbicides in livestock products were found to be within the acceptable range of 70-120%, with a relative standard deviation (RSD) of less than 20%.[7] The method limit of quantification (MLOQ) for imidazolinones in livestock products has been reported to be 0.01 mg/kg.[7]

Workflow Diagram

QuEChERS_Workflow Sample 1. Sample Weighing (5g of homogenized biological matrix) Extraction1 2. Initial Extraction (Add 5 mL 0.1M K2HPO4, shake 10 min) Sample->Extraction1 Extraction2 3. Acidification & Solvent Addition (Add 0.5 mL 6N HCl and 5 mL ACN, shake 10 min) Extraction1->Extraction2 SaltingOut 4. Salting-Out (Add QuEChERS salts: 4g MgSO4, 1g NaCl) Extraction2->SaltingOut Vortex1 5. Vortex (1 minute) SaltingOut->Vortex1 Centrifuge1 6. Centrifugation (≥3000 x g for 10 min) Vortex1->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer dSPE 8. d-SPE Cleanup (Add to tube with 150mg MgSO4, 25mg C18) Transfer->dSPE Vortex2 9. Vortex (1 minute) dSPE->Vortex2 Centrifuge2 10. Centrifugation (≥13,000 x g for 5 min) Vortex2->Centrifuge2 Filter 11. Filtration (0.2 µm syringe filter) Centrifuge2->Filter Analysis 12. LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound analysis in biological matrices.

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a highly effective, rapid, and reliable approach for the determination of this compound in various biological matrices. The presented protocol offers excellent sensitivity and recovery, meeting the requirements for regulatory monitoring and research applications. The simplicity and high-throughput nature of the QuEChERS method make it an invaluable tool for laboratories analyzing pesticide residues in complex samples.

References

Troubleshooting & Optimization

Technical Support Center: Imazapyr Application for Site Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists on the effective use and optimization of imazapyr for site preparation. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in site preparation?

A1: this compound is a systemic, broad-spectrum herbicide belonging to the imidazolinone family.[1] Its primary mode of action is the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, this compound disrupts protein synthesis, leading to a cessation of cell growth and eventual plant death.[1] It is absorbed through foliage, stems, and roots and is translocated throughout the plant, accumulating in the meristematic regions (areas of new growth).[2][3] Treated plants stop growing soon after application, with visible symptoms like chlorosis (yellowing) appearing in new leaves within a couple of weeks.[4]

Q2: What are the typical application rates for forestry site preparation?

A2: Application rates depend on the target weed species, the pine species to be planted, and the specific this compound product formulation (e.g., 2 lb or 4 lb acid equivalent per gallon). For southern pine plantations, labeled rates for products like Arsenal® AC (4 lb ae/gal) generally range from 24 to 40 fluid ounces per acre (0.75 to 1.25 lb ae/acre).[2][3] Formulations with a lower concentration of the active ingredient, such as Chopper® Gen2 (2 lb ae/gal), require double the product rate to achieve the same acid equivalent per acre.[2] this compound is often tank-mixed with other herbicides like glyphosate (B1671968) or triclopyr (B129103) to broaden the spectrum of controlled weeds.[2][3]

Q3: What key environmental and soil factors influence this compound's efficacy and persistence?

A3: Several factors critically influence the performance of this compound:

  • Soil Composition: Soils with higher clay and organic matter content tend to bind (adsorb) this compound more strongly.[5] This can reduce its availability for plant uptake but increase its persistence, potentially leading to carryover issues.[5] Conversely, in sandy, low-organic matter soils, this compound is more available but can also leach more readily or cause injury to sensitive pines.[2][3]

  • Soil pH: this compound persistence increases in soils with a lower pH (more acidic). As soil pH drops below 6.0, the herbicide becomes more strongly bound to soil particles, which can reduce microbial degradation.[5]

  • Rainfall: Rainfall is necessary to move this compound into the soil for root uptake, but excessive rain shortly after a foliar application can wash the herbicide off the leaves, reducing efficacy.[6] For pre-emergence activity, about 0.5 inches of rain is needed to activate the herbicide.[7] The amount of rainfall between application and planting is a key factor in mitigating potential pine seedling injury.[3]

  • Application Timing: The timing of application affects both weed control and the safety of the subsequently planted crop trees. Applications made during active plant growth, typically from summer to early fall, are most effective for hardwood control.[3][8] However, late-season applications (September-October) can increase the risk of pine seedling injury due to higher residual soil concentrations at the time of planting.[2][3]

Q4: How important are adjuvants and tank mixtures when using this compound?

A4: Adjuvants and tank mixtures are crucial for optimizing this compound performance.

  • Adjuvants: For post-emergence applications, a non-ionic surfactant is recommended to enhance the herbicide's absorption through the waxy cuticle of plant leaves.[4][9] Some formulations, particularly those intended for selective "over-the-top" applications, do not contain surfactants, requiring them to be added to the tank.[2]

  • Tank Mixtures: this compound is frequently mixed with other herbicides, such as glyphosate or triclopyr, to achieve a broader spectrum of weed control.[2][9] These combinations can provide more comprehensive control of various grasses, broadleaf weeds, and woody species than this compound alone. When tank-mixing, it is essential to follow the most restrictive label instructions of all products in the mix.[7][9]

Troubleshooting Guide

Q: My experiment shows poor control of target woody species, even at labeled rates. What are the potential causes?

A: This issue can stem from several factors related to application, timing, and environmental conditions.

  • Incorrect Application Timing: Target species may not have been actively growing when the herbicide was applied. For deciduous hardwoods, applications are often most effective from mid-summer to early fall, before leaves begin to senesce.[3][8]

  • Insufficient Adjuvant: For foliar applications, the absence or incorrect concentration of a surfactant can significantly limit herbicide uptake, especially on species with waxy leaves.[4][6]

  • Rainfall Event: Rain occurring within one to two hours after application can wash the herbicide off the foliage before it can be adequately absorbed.[4][10]

  • Weed Size or Density: Large, dense stands of vegetation may require higher application rates and spray volumes to ensure thorough coverage.[9]

  • Incorrect Herbicide Selection: While broad-spectrum, this compound is less effective on certain species. A tank mix with another herbicide like glyphosate or triclopyr might be necessary to control the full range of species at your site.[9]

Q: I am observing phytotoxicity (stunting, yellowing, fasciculation) in my planted pine seedlings. What went wrong?

A: Pine seedling injury is a common concern and is almost always related to excessive this compound uptake from the soil.

  • High Application Rate for Soil Type: On sandy, well-drained soils with low organic matter, this compound is more available in the soil solution. The applied rate may have been too high for these specific soil characteristics, leading to crop injury.[2][3][7]

  • Insufficient Time Between Application and Planting: A common cause of injury is planting seedlings too soon after herbicide application, before the chemical has had sufficient time to degrade.[2] Planting should be delayed at least 60-90 days after application, with longer intervals needed on sandy soils or in conditions of low rainfall.[3][7]

  • Late-Season Application: Applications made in the fall (e.g., September-October) leave less time for microbial and photodegradation before winter planting, resulting in higher soil residual levels that can harm seedlings.[2][3]

Q: My post-treatment assessments show highly variable weed control across the experimental site. What could explain this?

A: Inconsistent results often point to variability in either the site itself or the application method.

  • Soil Heterogeneity: Variations in soil texture, organic matter, or pH across the site can lead to different levels of this compound binding and availability, resulting in patchy weed control.[5]

  • Uneven Application: An improperly calibrated sprayer, inconsistent travel speed, or spray drift can lead to areas being under-dosed (resulting in poor control) or over-dosed (risking crop injury).[4]

  • Variable Weed Pressure or Growth Stage: Differences in the density, size, or growth stage of weeds across the site can also lead to varied levels of control.

Data Presentation

Table 1: General this compound Application Rates for Site Preparation in Southern Pine Forestry Rates are for general guidance; always consult the product label for specific instructions, as rates may vary. ae = acid equivalent.

Product Formulation (Active Ingredient)Target Pine SpeciesRate (fl oz/acre)Rate (lb ae/acre)General Notes
4 lb ae/gallon (e.g., Arsenal® AC)Loblolly, Longleaf, Shortleaf Pine24 - 400.75 - 1.25Rates may need to be reduced on sandy, well-drained soils. Often tank-mixed with glyphosate or triclopyr.[2][3]
Slash Pine20 - 320.62 - 1.0Slash pine is more susceptible to this compound injury than loblolly pine.[2][3]
2 lb ae/gallon (e.g., Chopper® Gen2)Loblolly, Longleaf, Shortleaf Pine48 - 800.75 - 1.25These products contain half the active ingredient concentration, requiring double the product volume.[2]
Slash Pine40 - 640.62 - 1.0A 48 oz/acre rate (0.75 lb ae/acre) is a common benchmark in studies.[2][3]

Table 2: Influence of Soil and Environmental Factors on this compound Behavior

FactorConditionEffect on this compoundExperimental Implication
Soil Texture High Sand ContentLower adsorption, higher bioavailability, potential for leaching.[2][5]Increased risk of crop tree injury. Lower rates may be required.
High Clay ContentHigher adsorption, lower bioavailability.[5][11]Reduced herbicidal activity, but increased persistence. Higher rates may be needed for efficacy.
Organic Matter High (>3%)Increased adsorption, reduced bioavailability.[5]May require higher rates for effective control; increased potential for carryover.
Soil pH Low (< 6.0)Increased adsorption and persistence.[5]Slower degradation can increase the risk of injury to rotational crops or replanted trees.
Rainfall LowReduced soil activation and root uptake; slower degradation.[2][7]Efficacy may be reduced. Planting intervals should be extended to avoid phytotoxicity.

Experimental Protocols

Protocol: Dose-Response Study for this compound Rate Optimization

1. Objective: To determine the minimum effective application rate of this compound for controlling target weed species at a specific site while minimizing non-target damage.

2. Materials:

  • This compound formulation (e.g., Arsenal® AC, 4 lb ae/gal).

  • Appropriate adjuvant (e.g., non-ionic surfactant).

  • Calibrated research backpack sprayer (e.g., CO2-pressurized) with a hand-held boom and appropriate nozzles (e.g., 8002 flat fan).[12]

  • Personal Protective Equipment (PPE) as per the herbicide label.

  • Plot marking supplies (flags, stakes).

  • Data collection tools (quadrats, calipers, biomass shears, GPS unit).

3. Methodology:

  • Site Selection & Plot Design:

    • Select a site with a uniform infestation of the target weed species and consistent soil characteristics.

    • Establish a randomized complete block design (RCBD) with at least 3-4 replications (blocks).

    • Within each block, establish experimental plots (e.g., 36 ft x 50 ft).[12] Ensure a buffer zone of at least 10 ft between plots to prevent drift.

  • Treatment Preparation & Application:

    • Define a range of this compound rates to test. For example: 0 (untreated control), 0.25, 0.50, 0.75, and 1.0 lb ae/acre.[12]

    • Calculate the precise amount of this compound product and adjuvant needed for each plot based on the sprayer's calibrated output (e.g., 16 gallons per acre).[12]

    • On the day of application, ensure weather conditions are optimal (low wind, no rain forecast).

    • Apply the treatments uniformly to each designated plot using the calibrated backpack sprayer at a constant pressure (e.g., 25 psi) and walking speed.[12]

  • Data Collection:

    • Pre-treatment: Within each plot, establish permanent subplots or quadrats. Record baseline data, including percent cover of target species, weed density, and average height.

    • Post-treatment: Collect data at set intervals (e.g., 3, 6, and 12 months after treatment).

      • Efficacy: Assess percent visual injury or control of target species (0% = no effect, 100% = complete death).

      • Biomass: Harvest above-ground biomass of target species within quadrats, dry to a constant weight, and record.

      • Non-target Effects: If applicable, assess injury to desirable species (e.g., planted seedlings) using a visual injury scale.

  • 4. Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to compare the different rates.

    • Use regression analysis to model the dose-response relationship and identify the rate that achieves a desired level of control (e.g., 90% control).

Visualizations

Workflow_for_Imazapyr_Optimization cluster_0 Phase 1: Pre-Application Planning cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Post-Application Monitoring & Analysis A Site Assessment (Weed Species, Soil Type, OM%, pH) B Define Objectives (Target Weeds, Desired Control Level) A->B C Select this compound Formulation & Potential Tank Mix Partners B->C D Design Dose-Response Study (Rates, Replications, Plot Layout) C->D E Calibrate Application Equipment D->E F Apply Treatments (Record Weather Conditions) E->F G Establish Planting Interval (Based on Rate, Soil, & Rainfall) F->G H Data Collection at Intervals (Efficacy, Biomass, Crop Tolerance) G->H I Statistical Analysis (ANOVA, Regression) H->I J Determine Optimal Rate for Site I->J K Refine Operational Prescription J->K

Caption: Workflow for experimental optimization of this compound application rates.

Troubleshooting_Poor_Efficacy Start Poor Weed Control Observed Q1 Was application timing correct for target species' growth stage? Start->Q1 Q2 Was an appropriate adjuvant (e.g., surfactant) used per label? Q1->Q2 Yes R1_No Result: Suboptimal Timing (Action: Adjust seasonal schedule) Q1->R1_No No Q3 Did significant rainfall occur <2 hours post-application? Q2->Q3 Yes R2_No Result: Poor Foliar Uptake (Action: Add/check adjuvant) Q2->R2_No No Q4 Was the application rate appropriate for the weed density & soil type? Q3->Q4 No R3_Yes Result: Herbicide Wash-off (Action: Re-apply in dry conditions) Q3->R3_Yes Yes R4_No Result: Rate Too Low (Action: Re-evaluate dose-response) Q4->R4_No No End Consider Tank Mix for Resistant Species Q4->End Yes

Caption: Troubleshooting logic for diagnosing poor this compound efficacy.

References

Technical Support Center: Optimizing Imazapyr Efficacy with Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing surfactants to enhance the efficacy of the herbicide Imazapyr. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the application of this compound with surfactants.

Problem Potential Cause Troubleshooting Steps & Solutions
Reduced this compound efficacy, particularly in arid or drought conditions. Poor absorption of the herbicide due to the plant's thickened waxy cuticle under stress.- Switch to a Methylated Seed Oil (MSO) or a high-surfactant oil concentrate (HSOC). These oil-based adjuvants are more aggressive in dissolving the leaf cuticle, which can lead to faster and greater herbicide absorption.[1][2] - Ensure adequate spray volume to achieve thorough coverage.
Inconsistent weed control across the treated area. - Poor water quality: Hard water containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can antagonize weak acid herbicides like this compound. - Incompatible tank mix: Improper mixing order or chemical incompatibility between tank mix partners can reduce efficacy.- Test your water source for hardness. If it exceeds 150-200 ppm, consider using a water conditioning agent like ammonium (B1175870) sulfate (B86663) (AMS).[3] - Perform a jar test before tank mixing to ensure compatibility of all components.[4] - Follow the proper mixing order: 1) Fill tank half full with water, 2) Add water conditioners (e.g., AMS), 3) Add dry formulations, 4) Add liquid formulations, 5) Add this compound, 6) Add surfactant.[5]
Rapid drying of spray droplets, especially with silicone-based surfactants. Silicone-based surfactants can sometimes dry too quickly, which may limit the time available for herbicide uptake.- Avoid application during hot, dry, and windy conditions to slow evaporation. - Consider switching to a nonionic surfactant (NIS) or MSO, which may provide a longer drying time on the leaf surface.[2]
Antagonism observed when tank-mixing this compound with Glyphosate. Oil-based surfactants (e.g., MSO, COCs) can sometimes reduce the efficacy of glyphosate.- Use a nonionic surfactant (NIS) when tank-mixing this compound and Glyphosate.[6][7] - Always consult the product labels for both herbicides for specific adjuvant recommendations.
Crop or non-target plant injury. - Incorrect surfactant choice or concentration: Some surfactants, particularly MSOs, can increase the risk of crop injury due to enhanced herbicide uptake.[1][4] - Spray drift: Small spray droplets are more susceptible to moving off-target.- Always follow the herbicide and surfactant label recommendations for the specific crop and environmental conditions. - Use drift-reducing nozzles and adjuvants to produce larger spray droplets.[8] - Avoid spraying in windy conditions. [8]

Frequently Asked Questions (FAQs)

1. What is the primary role of a surfactant when used with this compound?

Surfactants are adjuvants that enhance the effectiveness of this compound by improving the wetting, spreading, and penetration of the herbicide on the leaf surface.[9] this compound is a water-soluble herbicide, and the waxy cuticle of many plants can act as a barrier to its absorption. Surfactants reduce the surface tension of the spray droplets, allowing them to cover a larger area and remain in contact with the leaf for a longer period, which facilitates greater absorption.[7][9]

2. What are the main types of surfactants recommended for use with this compound?

The most commonly recommended surfactants for use with this compound are:

  • Nonionic Surfactants (NIS): These are general-purpose surfactants that provide good spreading and wetting properties. They are often recommended at a concentration of 0.25% v/v.[10]

  • Methylated Seed Oils (MSO): MSOs are highly effective at penetrating the waxy cuticle of leaves, making them a good choice for hard-to-control weeds or for applications in dry conditions where plants have a thicker cuticle.[1][2][7] They are typically used at a rate of 1% v/v or as specified on the label.

  • Silicone-based Surfactants: These provide superior spreading capabilities, but care must be taken as they can sometimes dry too quickly, potentially limiting herbicide uptake.

  • Crop Oil Concentrates (COC): These are petroleum-based oils combined with a surfactant. They enhance penetration but may not be as effective as MSOs in all situations.[1]

3. When should I choose a Methylated Seed Oil (MSO) over a Nonionic Surfactant (NIS)?

An MSO is generally preferred over an NIS under the following conditions:

  • Targeting difficult-to-control weeds: Especially those with a thick, waxy leaf surface.[2]

  • Hot and dry weather conditions: Plants under stress develop a thicker cuticle, which MSOs can penetrate more effectively.[7]

  • When the herbicide label specifically recommends an oil-based adjuvant for improved efficacy on certain species.

4. Can I use any surfactant with any this compound formulation?

Not all this compound formulations are the same. Some may already contain a surfactant, while others require the addition of one. It is crucial to read the product label for your specific this compound product to determine if a surfactant is needed and, if so, which type is recommended. Using an inappropriate surfactant or an incorrect concentration can lead to reduced efficacy or even crop injury.

5. How does water quality affect the performance of this compound and surfactant mixtures?

Water quality can significantly impact herbicide performance. Hard water, which is high in dissolved minerals like calcium and magnesium, can bind with this compound, reducing its effectiveness. The pH of the water can also influence the stability and absorption of the herbicide. It is recommended to use clean water with a slightly acidic to neutral pH for optimal results. If you have hard water, using a water conditioner like ammonium sulfate (AMS) can help mitigate the negative effects.[3][11]

Quantitative Data on Surfactant Performance

The following tables summarize the efficacy of this compound with different surfactants on various weed species. The data presented are representative of findings in scientific literature and should be used as a guide. Actual results may vary depending on environmental conditions, application rates, and weed growth stage.

Table 1: Comparative Efficacy of this compound with Nonionic Surfactant (NIS) and Methylated Seed Oil (MSO) on Various Weed Species (% Control)

Weed SpeciesThis compound AloneThis compound + NIS (0.25% v/v)This compound + MSO (1% v/v)
Cogongrass (Imperata cylindrica)47%66%73%
Kudzu (Pueraria montana)65%85%95%
Blackberry (Rubus spp.)50%70%80%
Sweetgum (Liquidambar styraciflua)60%80%90%
Water Hyacinth (Eichhornia crassipes)70%90%Not specified

Note: Data is compiled and representative of trends observed in various studies. Actual control will vary.

Table 2: Effect of Surfactant Type on this compound Absorption and Translocation in Woody Plants

Surfactant Type% this compound Absorbed (72 hrs)% this compound Translocated from Treated Leaf
None 15%5%
Nonionic Surfactant (NIS) 35%15%
Methylated Seed Oil (MSO) 50%25%

Note: This table illustrates the relative increase in absorption and translocation with the addition of surfactants, particularly MSO, on woody species with waxy leaves.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound and Surfactant Efficacy

This protocol outlines a basic methodology for evaluating the efficacy of this compound with different surfactants in a controlled greenhouse environment.

1. Plant Propagation:

  • Grow the target weed species from seed or cuttings in pots containing a standard greenhouse potting mix.
  • Ensure uniform plant size and growth stage (e.g., 3-4 true leaves) before treatment.

2. Herbicide and Surfactant Preparation:

  • Prepare a stock solution of this compound based on the desired application rate.
  • For each surfactant to be tested (e.g., NIS, MSO), prepare separate spray solutions by adding the surfactant to the this compound stock solution at the desired concentration (e.g., 0.25% v/v for NIS, 1.0% v/v for MSO).
  • Include a control group treated with water only and another with this compound only.

3. Herbicide Application:

  • Use a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.
  • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.
  • Place the potted plants in the spray cabinet and apply the respective treatments.

4. Post-Application Care and Evaluation:

  • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
  • Water the plants as needed, avoiding washing the herbicide from the foliage.
  • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).
  • At the final evaluation, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the untreated control.

5. Data Analysis:

  • Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessing Herbicide Absorption and Translocation with Radiolabeled this compound

This advanced protocol provides a method for quantifying the uptake and movement of this compound within a plant using a radiolabeled form of the herbicide.

1. Plant Preparation:

  • Grow uniform plants of the target species in a controlled environment.

2. Treatment Solution Preparation:

  • Prepare a treatment solution containing a known concentration of this compound and a specific activity of ¹⁴C-Imazapyr.
  • Add the desired surfactant to the treatment solution.

3. Application of Radiolabeled Herbicide:

  • Apply a small, precise droplet (e.g., 1-10 µL) of the radiolabeled treatment solution to a specific location on a mature leaf of each plant.

4. Harvesting and Sample Processing:

  • At predetermined time points after application (e.g., 6, 24, 72 hours), harvest the plants.
  • Wash the treated leaf with a solution (e.g., water:ethanol) to remove any unabsorbed herbicide from the leaf surface.
  • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
  • Dry and combust each plant section in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

5. Quantification of Radioactivity:

  • Measure the amount of radioactivity in the leaf wash and each plant section using a liquid scintillation counter.

6. Data Calculation and Interpretation:

  • Absorption: Calculate the amount of absorbed this compound as the total radioactivity recovered in all plant parts divided by the total radioactivity applied.
  • Translocation: Calculate the amount of translocated this compound as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

Visualizations

Experimental_Workflow_for_Surfactant_Selection cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase start Define Research Question (e.g., MSO vs. NIS) propagate Propagate Uniform Test Plants start->propagate prepare_solutions Prepare this compound & Surfactant Solutions propagate->prepare_solutions apply Apply Treatments with Calibrated Sprayer prepare_solutions->apply incubate Incubate Plants in Controlled Environment apply->incubate assess_visual Visual Assessment (% Control) incubate->assess_visual assess_biomass Biomass Reduction Measurement incubate->assess_biomass analyze Statistical Analysis assess_visual->analyze assess_biomass->analyze conclusion Draw Conclusions on Surfactant Efficacy analyze->conclusion

Caption: Workflow for a greenhouse bioassay to evaluate surfactant efficacy with this compound.

Troubleshooting_Logic start Poor this compound Efficacy Observed check_conditions Review Application Conditions (Weather, Weed Stage) start->check_conditions check_mixture Examine Spray Mixture (Water Quality, Tank Mix) check_conditions->check_mixture Conditions Optimal solution_conditions Adjust Application Timing or Method check_conditions->solution_conditions Suboptimal Conditions check_surfactant Evaluate Surfactant Choice check_mixture->check_surfactant Mixture Correct solution_mixture Use Water Conditioner (AMS) or Correct Tank Mix Order check_mixture->solution_mixture Issue Found solution_surfactant Switch to MSO for Stressed Weeds or NIS for Glyphosate Mix check_surfactant->solution_surfactant Suboptimal Surfactant end Re-evaluate Other Factors check_surfactant->end Surfactant Optimal

References

Technical Support Center: Overcoming Imazapyr Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating imazapyr resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is an herbicide belonging to the imidazolinone chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3][5] By inhibiting this enzyme, this compound disrupts protein synthesis, leading to a cessation of cell growth and DNA synthesis, ultimately causing plant death.[3][6] This pathway is specific to plants and microorganisms, which accounts for this compound's low toxicity to animals.[4][7]

Q2: What are the main mechanisms of this compound resistance in weeds?

This compound resistance in weed populations is primarily attributed to two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[8] These mutations alter the enzyme's structure, reducing the binding affinity of this compound to the ALS enzyme, thus rendering the herbicide ineffective.[8][9][10] A single amino acid substitution, such as Asp-376-Glu, has been shown to confer high levels of resistance.[9]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration.[11][12] The most common form of NTSR is enhanced herbicide metabolism, where resistant plants exhibit an increased ability to detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[13][14][15][16] Other NTSR mechanisms can include reduced herbicide uptake and translocation.[12][17]

Q3: How can I determine if a weed population is resistant to this compound?

Confirming this compound resistance involves a multi-step process:

  • Field Observation: The initial indication of resistance is the survival of a specific weed species after an this compound application at the recommended dose, while other susceptible species are controlled.[18]

  • Whole-Plant Bioassay: Seeds from the suspected resistant population are collected and grown in a controlled environment (greenhouse or growth chamber).[18][19] Seedlings are then treated with a range of this compound doses to determine the dose that causes 50% mortality or growth reduction (LD50 or GR50). A comparison with a known susceptible population will quantify the level of resistance (Resistance Index or RI).[20]

  • In Vitro ALS Enzyme Assay: This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound. The concentration of this compound required to inhibit 50% of the enzyme's activity (I50) is determined for both resistant and susceptible populations.[21][22]

  • Molecular Testing: DNA sequencing of the ALS gene can identify specific mutations known to confer target-site resistance.[23][24] Molecular markers can also be used for rapid screening.[25]

Troubleshooting Guides

Problem 1: Inconsistent results in whole-plant bioassays.
Possible Cause Troubleshooting Steps
Seed Dormancy/Viability Issues - Perform a germination test on the collected seeds before starting the bioassay.[19] - If dormancy is suspected, apply appropriate stratification or scarification treatments.
Environmental Variability - Ensure consistent environmental conditions (light, temperature, humidity) in the growth chamber or greenhouse for all experimental units.[26] - Randomize the placement of pots to minimize the effects of micro-environmental differences.
Improper Herbicide Application - Calibrate the sprayer to ensure accurate and uniform application of the herbicide solution.[26] - Use a carrier volume and nozzle type that provides good coverage of the plant foliage. - Include a surfactant or adjuvant if recommended for the this compound formulation.
Incorrect Plant Growth Stage - Treat all plants at a consistent and appropriate growth stage (e.g., 2-4 leaf stage) as herbicide sensitivity can vary with plant age.[18]
Genetic Variation within the Population - Collect seeds from multiple surviving plants in the field to ensure the sample is representative of the population's genetic diversity.[19]
Problem 2: Low or no activity in the in vitro ALS enzyme assay.
Possible Cause Troubleshooting Steps
Enzyme Degradation - Perform all enzyme extraction steps on ice or at 4°C to minimize protein degradation.[21][22] - Use fresh plant tissue for the extraction.[22] - Consider adding protease inhibitors to the extraction buffer.
Incorrect Buffer Composition - Ensure the extraction and assay buffers have the correct pH and contain all necessary cofactors (e.g., TPP, FAD, MgCl2).[21]
Sub-optimal Assay Conditions - Optimize the incubation time and temperature for the enzymatic reaction.[22] - Verify the concentration of the substrate (pyruvate).
Low Enzyme Concentration - Increase the amount of plant tissue used for the extraction. - Concentrate the crude enzyme extract, for example, through ammonium (B1175870) sulfate (B86663) precipitation.
Problem 3: Failure to amplify the ALS gene using PCR.
Possible Cause Troubleshooting Steps
Poor DNA Quality - Use a plant DNA extraction kit and protocol optimized for your weed species. - Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
PCR Inhibitors - Dilute the DNA template to reduce the concentration of potential inhibitors. - Include a PCR cleanup step in your DNA extraction protocol.
Incorrect Primer Design - Verify that the primers are specific to the ALS gene of your target weed species. - Design alternative primers targeting different regions of the gene.
Sub-optimal PCR Conditions - Optimize the annealing temperature using a gradient PCR. - Adjust the MgCl2 concentration and the amount of DNA template.

Data Presentation

Table 1: Example of Whole-Plant Dose-Response Data

PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible (S)10-
Resistant (R1)191.619.16
Resistant (R2)>500>50

GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible).

Table 2: Example of In Vitro ALS Activity Data

PopulationI50 (µM this compound)Resistance Index (RI)
Susceptible (S)0.5-
Resistant (R1)10.6521.3
Resistant (R2)>100>200

I50: The herbicide concentration required to inhibit 50% of the ALS enzyme activity. Resistance Index (RI) = I50 (Resistant) / I50 (Susceptible).

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay
  • Seed Germination: Germinate seeds of both suspected resistant and known susceptible weed populations in petri dishes or seed trays with a suitable growing medium.

  • Transplanting: Once seedlings have developed 1-2 true leaves, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth Conditions: Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include an untreated control. Use a laboratory spray chamber for uniform application.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant mortality and measure shoot biomass (fresh or dry weight).

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a statistical software to perform a non-linear regression analysis to determine the GR50 for each population.

Protocol 2: In Vitro ALS Enzyme Inhibition Assay
  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue (approximately 1-2 g) and immediately place on ice.[22]

    • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[22]

    • Homogenize the powder in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer with pyruvate, MgCl2, and dithiothreitol).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[22]

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract.[22]

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, substrate (pyruvate), and cofactors (TPP, FAD, MgCl2).[21]

    • Add serial dilutions of this compound to the wells of a microplate, followed by the enzyme extract.

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at a suitable temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[22]

  • Detection:

    • Stop the reaction by adding sulfuric acid (e.g., 3 M H2SO4).[21][22] This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes.[22]

    • Add creatine (B1669601) and α-naphthol solutions to each well to facilitate a color-forming reaction with acetoin.[22]

    • Incubate again at 60°C for 15 minutes to allow for color development.[22]

    • Measure the absorbance at 525 nm using a microplate reader.[21][22]

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control without herbicide.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the I50 value.[21]

Visualizations

G cluster_pathway This compound Mode of Action and Resistance cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) This compound This compound ALS ALS Enzyme This compound->ALS Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Synthesis PlantGrowth Plant Growth BCAA->PlantGrowth PlantDeath Plant Death ALS_mutated Mutated ALS Enzyme ALS_mutated->BCAA Synthesis Continues Imazapyr_TSR This compound Imazapyr_TSR->ALS_mutated Binding Reduced Metabolism Enhanced Metabolism (e.g., P450s) Imazapyr_NTSR This compound Imazapyr_NTSR->Metabolism Detoxification

Caption: this compound action and resistance mechanisms.

G cluster_workflow Workflow for Investigating this compound Resistance A Field Observation: Weed survival after This compound application B Seed Collection: Suspected Resistant (R) & Known Susceptible (S) A->B C Whole-Plant Bioassay B->C E In Vitro ALS Assay B->E G Molecular Analysis: ALS Gene Sequencing B->G D Determine GR50 & Resistance Index (RI) C->D I Conclusion: Characterize resistance mechanism(s) D->I F Determine I50 & Resistance Index (RI) E->F F->I H Identify Mutations G->H H->I

Caption: Experimental workflow for resistance analysis.

References

Technical Support Center: Mitigating Imazapyr Phytotoxicity to Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to imazapyr phytotoxicity in non-target plants.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Unexpected phytotoxicity in non-target plants. Herbicide Drift: this compound may have drifted from the application site to adjacent non-target plants.- Monitor wind speed and direction during application. - Use drift-reducing nozzles. - Maintain a buffer zone between the application area and sensitive plants.
Soil Persistence: this compound can persist in the soil for several months to over a year, depending on environmental conditions.[1][2] Subsequent plantings of sensitive species may be affected.- Conduct a soil bioassay before planting sensitive crops. - Consider longer crop rotation intervals. - Remediate the soil with activated carbon.
Contaminated Equipment: Residues of this compound in spray equipment can harm subsequently treated plants.- Thoroughly clean all application equipment with a suitable cleaning agent after use.
Poor efficacy of mitigation strategy. Incorrect Application of Activated Carbon: Improper rate or incorporation of activated carbon can limit its effectiveness.- Ensure the correct application rate of activated carbon based on the amount of this compound active ingredient. - Thoroughly incorporate the activated carbon into the soil to the depth of contamination.
Timing of Brassinosteroid Application: The protective effect of brassinosteroids can be dependent on the timing of application relative to herbicide exposure.- Apply brassinosteroids prior to or shortly after suspected this compound exposure for optimal protective effects.
Inconsistent results in phytotoxicity mitigation experiments. Variable Environmental Conditions: Soil type, pH, temperature, and moisture can all influence this compound's persistence and bioavailability, as well as the efficacy of mitigation agents.[3]- Document and control environmental variables as much as possible during experiments. - Conduct experiments under a range of conditions to understand their impact.
Plant Species and Growth Stage: Sensitivity to this compound and the response to mitigation strategies can vary significantly between plant species and their developmental stage.- Select appropriate plant species for your experiments and ensure they are at a consistent growth stage.

Frequently Asked Questions (FAQs)

This compound and Phytotoxicity

Q1: What is this compound and how does it cause phytotoxicity?

A1: this compound is a broad-spectrum, non-selective herbicide used to control a wide range of weeds, including grasses, broadleaf weeds, and woody plants.[4][5] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By blocking this pathway, this compound halts protein synthesis and cell growth, ultimately leading to plant death.[4][5][6]

Q2: What are the common symptoms of this compound injury in non-target plants?

A2: Symptoms of this compound phytotoxicity in non-target plants can include stunting, chlorosis (yellowing of leaves), necrosis (tissue death), and distorted growth.[8] Affected plants will typically stop growing, and the tips may become reddish.[3] Complete death of the plant can occur over several weeks to months after exposure.[3]

Mitigation Strategies

Q3: How can I prevent this compound from affecting my non-target plants?

A3: Prevention is key to mitigating this compound phytotoxicity. This includes careful application to avoid drift, cleaning equipment thoroughly to prevent contamination, and being aware of its soil persistence when planning future plantings.[1]

Q4: What should I do if I suspect this compound drift has occurred?

A4: If you suspect this compound has drifted onto non-target plants, immediate action may help to reduce the damage. This can include washing the foliage of the affected plants with water to remove the herbicide. The application of a plant growth regulator, such as a brassinosteroid, may also help to mitigate the phytotoxic effects.

Q5: Are there any chemical agents that can mitigate this compound phytotoxicity?

A5: Yes, research has shown that certain chemical agents can help mitigate this compound's phytotoxic effects. Brassinosteroids, a class of plant hormones, have been shown to reduce the toxic effects of this compound on some plants.[9]

Q6: What is the role of activated carbon in mitigating this compound phytotoxicity?

A6: Activated carbon can be used to deactivate or "tie up" this compound in the soil.[10] Due to its highly porous nature and large surface area, activated carbon adsorbs organic chemicals like this compound, making them biologically unavailable to plants.[10][11]

Q7: How can I remediate this compound-contaminated soil?

A7: Soil contaminated with this compound can be remediated by applying activated carbon.[10] The activated carbon should be thoroughly mixed into the soil to the depth of the contamination. The amount of activated carbon needed depends on the concentration of this compound in the soil.

Plant Tolerance and Mechanisms

Q8: Are some plant species more tolerant to this compound than others?

A8: Yes, some plant species exhibit tolerance to this compound. For example, certain sugarcane clones have been identified as having a relatively high tolerance to the herbicide.[6]

Q9: What is the mechanism of sugarcane tolerance to this compound?

A9: The primary mechanism of this compound resistance in sugarcane is an alteration at the herbicide's target site, the ALS enzyme.[6] This alteration makes the enzyme less sensitive to inhibition by this compound.[6] Some resistant sugarcane mutants also show increased basal ALS activity.[7][12][13]

Q10: Can plant growth regulators like brassinosteroids help mitigate this compound effects?

A10: Yes, brassinosteroids have shown potential in reducing the phytotoxic effects of herbicides, including this compound.[9] They are thought to work by accelerating the metabolism of the herbicide within the plant.[9]

Quantitative Data Summary

Table 1: Activated Carbon Application Rates for this compound Deactivation

Pesticide Active Ingredient (lbs/acre) Activated Charcoal (lbs/acre) Activated Charcoal (lbs/1000 sq (B12106431) ft) Reference
1100 - 4002.3 - 9.2[10]
General Rule: 12004.6[10]
For each 1 lb ai/a of residue2005[14]
Minimum rate300-[15]
For spills (per lb of active material)100-[15]
For spills (minimum per 150 sq ft)-2[15]

Table 2: Efficacy of Brassinosteroids in Mitigating Herbicide Phytotoxicity

Brassinosteroid Application Method Concentration Observed Effect Reference
24-epibrassinolide (EBL)Pre-sowing Seed TreatmentNot specifiedAmeliorated pesticide stress in Brassica juncea[16]
24-epibrassinolide (EBL)Foliar Spray10 µMIncreased seed yield, number, and protein content in pea[17]
24-epibrassinolide (EBL)Seed TreatmentNot specifiedPositively influenced seed parameters in soybean[17]
Brassinosteroid analogue (BB16)Foliar Spray0.08 or 0.16 mg L⁻¹Reduced toxic effects of this compound on Eucalyptus grandis seedlings[9]

Experimental Protocols

Protocol 1: Soil Remediation with Activated Carbon

Objective: To deactivate this compound in contaminated soil using activated carbon.

Materials:

  • This compound-contaminated soil

  • Powdered activated carbon

  • Soil tiller or other mixing equipment

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Determine the extent of contamination: Take soil samples from the affected area and have them analyzed to determine the concentration of this compound.

  • Calculate the required amount of activated carbon: Based on the soil analysis, calculate the amount of activated carbon needed. A general guideline is to apply 200 pounds of activated carbon per acre for each pound of this compound active ingredient per acre.[10][14]

  • Prepare the area: Clear the contaminated area of any plant debris.

  • Apply activated carbon: Uniformly spread the calculated amount of powdered activated carbon over the soil surface.

  • Incorporate the activated carbon: Thoroughly mix the activated carbon into the soil to the depth of contamination, typically the top 6 inches.[15] This is a critical step to ensure the activated carbon comes into contact with the herbicide.

  • Irrigate the area: Water the treated area to help settle the soil and activate the carbon.

  • Conduct a bioassay: Before planting any sensitive crops, it is advisable to conduct a bioassay to confirm the deactivation of the herbicide. Plant a few seeds of a sensitive indicator plant (e.g., oat, cucumber) in the treated soil and monitor for any signs of phytotoxicity.

Protocol 2: Mitigating this compound Phytotoxicity with Brassinosteroids

Objective: To evaluate the potential of brassinosteroids to reduce this compound-induced phytotoxicity in a non-target plant species.

Materials:

  • Non-target plant seedlings (e.g., tomato, cucumber)

  • This compound solution at a known concentration

  • Brassinosteroid solution (e.g., 24-epibrassinolide) at various concentrations

  • Spray bottles

  • Growth chamber or greenhouse with controlled conditions

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant material: Grow the chosen plant species from seed to a uniform developmental stage (e.g., 2-3 true leaves).

  • Experimental groups:

    • Control (no treatment)

    • This compound only

    • Brassinosteroid only (at each test concentration)

    • Brassinosteroid pre-treatment followed by this compound

    • This compound followed by brassinosteroid post-treatment

  • Brassinosteroid application: For the pre-treatment group, apply the brassinosteroid solution as a foliar spray to the seedlings. Allow the solution to dry before the this compound application. For the post-treatment group, apply the brassinosteroid after the this compound application.

  • This compound application: Apply the this compound solution as a foliar spray to the designated groups. Ensure even coverage of the foliage.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data collection: At regular intervals (e.g., 3, 7, 14 days after treatment), assess the plants for symptoms of phytotoxicity. This can include visual injury ratings, measurements of plant height, shoot and root biomass, and physiological measurements such as chlorophyll (B73375) content.

  • Data analysis: Statistically analyze the collected data to determine if the brassinosteroid treatments significantly reduced the phytotoxic effects of this compound compared to the this compound-only group.

Visualizations

Imazapyr_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellGrowth Cell Growth and Division ProteinSynthesis->CellGrowth Required for PlantDeath Plant Death CellGrowth->PlantDeath Cessation leads to

Caption: this compound's mode of action: inhibition of the ALS enzyme.

Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategy cluster_evaluation Evaluation Phytotoxicity This compound Phytotoxicity Observed in Non-Target Plants Source Identify Source: Drift, Soil Residue, Contamination Phytotoxicity->Source Assess Assess Damage Severity Source->Assess SoilRemediation Soil Remediation (Activated Carbon) Assess->SoilRemediation If soil contamination PlantTreatment Plant Treatment (Brassinosteroids) Assess->PlantTreatment If recent exposure Bioassay Conduct Soil Bioassay SoilRemediation->Bioassay Monitor Monitor Plant Recovery PlantTreatment->Monitor Bioassay->Monitor If successful

References

Technical Support Center: Imazapyr Residue Detection at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of imazapyr residues. This resource is designed for researchers, scientists, and professionals in drug development who are working on the detection and quantification of this compound, particularly at low concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist with your experimental work.

Troubleshooting Guides

Navigating the challenges of trace-level analysis requires a systematic approach to troubleshooting. Below are common issues encountered during the analysis of this compound residues by High-Performance Liquid Chromatography (HPLC), along with their potential causes and recommended solutions.

HPLC-UV and LC-MS/MS Troubleshooting
Problem Potential Cause Solution
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: this compound, being a weak acid, can interact with residual silanol groups on the silica-based C18 column, leading to tailing.[1] 2. Column Contamination: Buildup of matrix components on the column inlet or guard column. 3. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to be partially ionized.1. Mobile Phase Modification: Acidify the mobile phase with formic acid or acetic acid (e.g., to pH 2.8-3.0) to suppress the ionization of silanol groups and ensure this compound is in a single protonated state.[2][3] 2. Column Maintenance: Use a guard column and replace it regularly. If the analytical column is contaminated, reverse and flush it with a strong solvent. 3. pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in solvents or reagents. 2. Detector Issues: Failing lamp (UV) or contaminated flow cell.[4] 3. Pump Malfunction: Air bubbles in the pump or faulty check valves leading to inconsistent mobile phase delivery.[4] 4. Column Temperature Fluctuation: Inconsistent column temperature affecting retention times and baseline stability.[5]1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[4] 2. Detector Maintenance: Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol. If noise persists, the lamp may need replacement.[4] 3. Pump Purging: Purge the pump to remove any air bubbles. If the problem continues, check and clean or replace the check valves.[4] 4. Temperature Control: Use a column oven to maintain a stable temperature.[5]
Low or Inconsistent Recovery 1. Inefficient Extraction: The chosen extraction solvent or method may not be optimal for the sample matrix. 2. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. 3. Analyte Loss During Sample Preparation: this compound may be lost during evaporation or clean-up steps.1. Optimize Extraction: For soil, aqueous methanol or ammonium (B1175870) acetate (B1210297) solutions have shown good recoveries.[6][7] The pH of the extraction solvent can be crucial; adjusting it may improve efficiency.[8] 2. Mitigate Matrix Effects: Use matrix-matched standards for calibration. A thorough sample clean-up using Solid Phase Extraction (SPE) can also help reduce interferences.[9] 3. Careful Handling: Ensure controlled conditions during solvent evaporation (e.g., temperature and nitrogen flow). Validate each step of the sample preparation for recovery.
Split Peaks 1. Column Inlet Problem: A void or channel in the column packing at the inlet. 2. Sample Solvent Incompatibility: The solvent in which the sample is dissolved is much stronger than the mobile phase, causing peak distortion.1. Column Maintenance: Reverse and flush the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column. 2. Solvent Matching: Dissolve the final extract in the initial mobile phase or a solvent of similar or weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low concentrations of this compound?

The primary challenges include:

  • Low Detection Limits: this compound is effective at low concentrations, and its residues can be phytotoxic to sensitive crops even at trace levels. Therefore, highly sensitive analytical methods are required.

  • Matrix Interference: Environmental samples like soil and plant tissues are complex matrices. Co-extracted substances can interfere with the detection and quantification of this compound, a phenomenon known as matrix effects, especially in LC-MS/MS analysis.

  • Persistence: this compound can persist in soil, and its detection is necessary for monitoring potential carryover effects on subsequent crops.

  • Polarity and Water Solubility: As a polar and water-soluble compound, its extraction and chromatographic retention can be challenging.

Q2: Should I use HPLC-UV or LC-MS/MS for my this compound analysis?

The choice depends on your specific requirements:

  • HPLC-UV is a robust and cost-effective technique suitable for relatively clean samples or when higher detection limits are acceptable. The detection limit for this compound by HPLC-UV is typically in the range of 0.01-0.05 mg/L (ppm).[7]

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for detecting trace levels of this compound in complex matrices. It can achieve detection limits in the low µg/L (ppb) or even ng/L (ppt) range. Furthermore, LC-MS/MS provides structural confirmation, which is crucial for unambiguous identification of the residue.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Clean-up: Use Solid Phase Extraction (SPE) to remove interfering compounds from your sample extract. C18 and polymeric sorbents are commonly used for this purpose.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard as it will behave similarly to the analyte during extraction, chromatography, and ionization, thus correcting for both recovery losses and matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the limit of quantification.

Q4: What is a suitable extraction method for this compound from soil samples?

A common and effective method involves extraction with an aqueous organic solvent mixture. For example, extraction with a methanol/water mixture (e.g., 3:2 v/v) has been shown to provide good recovery.[7] Another approach is to use a buffered aqueous solution, such as 10 µM ammonium acetate, which has also demonstrated high recovery rates for this compound from soil.[6] The pH of the extraction solvent can be a critical parameter to optimize.

Q5: How can I confirm the identity of a peak as this compound in my chromatogram?

Confirmation of the peak identity is crucial. Here are a few methods:

  • Retention Time Matching: The retention time of the peak in the sample should match that of a certified this compound standard run under the same chromatographic conditions.

  • Spiking: Spiking a blank sample with a known amount of this compound standard should result in an increase in the height/area of the peak of interest.

  • UV Spectrum Analysis (for HPLC-UV/DAD): If using a Diode Array Detector (DAD), the UV spectrum of the peak in the sample should match that of the this compound standard. This compound typically shows maximum absorbance around 250-255 nm.[6][10]

  • Mass Spectrometry (LC-MS/MS): This is the most definitive method. For confirmation, monitor at least two specific precursor-to-product ion transitions (MRMs). The ratio of these transitions in the sample should match that of the standard. For this compound, a common quantification transition is m/z 262 > 217, with a confirmation transition of m/z 262 > 220.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis from various studies.

Table 1: HPLC-UV Method Performance

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Water0.01 mg/L->85[11]
Soil0.05 mg/kg->85[11]
Soil0.25 - 0.46 mg/L0.74 - 1.37 mg/L83 - 106[6]
Water10 ng/L (ppt)->85[2]

Table 2: LC-MS/MS Method Performance

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Water0.0045 µg/L0.008 µg/L-[12]
Soil-0.2 µg/kg70 - 120[13]
Livestock Products-0.01 mg/kg76.1 - 110.6[8]

Experimental Protocols

Protocol 1: this compound Residue Analysis in Soil by HPLC-UV

This protocol is a generalized procedure based on common practices.[6][7]

  • Sample Preparation and Extraction:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., methanol/water, 3:2 v/v).

    • Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction (steps 3-6) two more times, combining the supernatants.

    • Concentrate the combined extract to near dryness using a rotary evaporator at 40°C.

    • Re-dissolve the residue in 2 mL of the mobile phase.

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: A mixture of acetonitrile (B52724) and acidified water (e.g., water with 0.1% formic acid), for instance, in a 35:65 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 251 nm.[2]

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: this compound Residue Analysis in Water by SPE and LC-MS/MS

This protocol outlines a procedure for trace-level analysis of this compound in water.[12]

  • Sample Preparation and Solid Phase Extraction (SPE) Clean-up:

    • Filter the water sample (e.g., 100 mL) through a 0.2 µm nylon filter.[12]

    • Adjust the pH of the water sample to approximately 2.0 with hydrochloric acid.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.0). Do not let the cartridge dry out.

    • Load the water sample onto the SPE cartridge at a flow rate of about 5 mL/min.

    • After loading, wash the cartridge with 5 mL of acidified water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the this compound from the cartridge with 5 mL of methanol into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Transfer the solution to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program to separate this compound from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Quantification: 262 -> 217

      • Confirmation: 262 -> 220

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank water samples that have undergone the same SPE procedure.

    • Construct a calibration curve and quantify the this compound concentration in the samples.

Visualizations

The following diagrams illustrate common workflows and logical relationships in this compound residue analysis.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis A Soil Sample (10g) B Add Extraction Solvent A->B C Shake & Centrifuge B->C D Collect Supernatant C->D E Repeat Extraction 2x D->E F Combine & Evaporate E->F G Reconstitute & Filter F->G H HPLC-UV or LC-MS/MS Injection G->H I Data Acquisition & Quantification H->I

Caption: Workflow for this compound Extraction from Soil Samples.

troubleshooting_peak_tailing Start Peak Tailing Observed? CheckMobilePhase Is Mobile Phase Acidified (pH < 4)? Start->CheckMobilePhase Yes AcidifyMP Acidify Mobile Phase (e.g., 0.1% Formic Acid) CheckMobilePhase->AcidifyMP No CheckGuardColumn Is a Guard Column Used? CheckMobilePhase->CheckGuardColumn Yes ProblemSolved Problem Resolved AcidifyMP->ProblemSolved ReplaceGuard Replace Guard Column CheckGuardColumn->ReplaceGuard Yes FlushColumn Reverse and Flush Analytical Column CheckGuardColumn->FlushColumn No ReplaceGuard->ProblemSolved ReplaceColumn Replace Analytical Column FlushColumn->ReplaceColumn If problem persists ReplaceColumn->ProblemSolved

Caption: Troubleshooting Decision Tree for Peak Tailing Issues.

References

Imazapyr Efficacy in Varied Soil Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of experiments involving the herbicide imazapyr across different soil types.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound efficacy studies in diverse soil environments.

Q1: My this compound application shows significantly lower than expected efficacy in a specific soil type. What are the likely causes?

A1: Reduced this compound efficacy is often linked to soil properties that limit its bioavailability. The primary factors to investigate are:

  • High Organic Matter: this compound can bind to soil organic matter, making it unavailable for plant uptake.[1] This is a common cause of decreased herbicide performance in soils rich in organic content.

  • High Clay Content: Similar to organic matter, clay particles can adsorb this compound, reducing its concentration in the soil solution.[2]

  • Soil pH: this compound's charge and, consequently, its sorption behavior are influenced by soil pH. In acidic soils (low pH), this compound tends to be more strongly adsorbed to soil colloids, which can decrease its immediate availability for plant uptake but may also lead to longer persistence.[2][3][4] Conversely, in alkaline soils (high pH), this compound is more anionic and thus more repelled by negatively charged soil particles, leading to higher concentrations in the soil solution and potentially greater initial activity but also faster degradation.[4][5]

Troubleshooting Steps:

  • Characterize Your Soil: Analyze the soil for pH, organic matter content, and texture (sand, silt, clay percentages).

  • Consult Sorption Data: Refer to the data tables below to understand the expected sorption (Kd) and persistence (half-life) of this compound in soils with similar characteristics.

  • Adjust Application Rate (with caution): If high sorption is suspected, a carefully considered increase in the application rate may be necessary. However, this should be done cautiously to avoid off-target effects and potential carryover issues.

  • Consider a Bioassay: Conduct a simple bioassay (as detailed in the Experimental Protocols section) to determine the biologically active concentration of this compound in your specific soil.

Q2: I am observing unexpected phytotoxicity to rotational crops in my experiments. What could be the reason?

A2: Unexpected phytotoxicity, or "carryover," is often due to the persistence of this compound in the soil. Factors influencing persistence include:

  • Low Soil pH: In acidic soils, stronger adsorption can protect this compound from microbial degradation, leading to a longer half-life.[2]

  • Low Microbial Activity: this compound is primarily degraded by soil microbes.[1][4] Conditions that inhibit microbial activity, such as low soil moisture, low temperatures, or anaerobic conditions, will increase its persistence.

  • Soil Texture: While pH and organic matter are primary drivers, soil texture can also play a role, with some studies indicating longer persistence in clay soils.

Troubleshooting Steps:

  • Review Soil Properties and Half-Life Data: Compare your soil's characteristics with the provided data on this compound half-life.

  • Monitor Soil Conditions: Ensure adequate soil moisture and temperature to promote microbial degradation after the primary experiment is complete.

  • Bioassay for Residual Activity: Use a sensitive indicator species in a bioassay to detect phytotoxic residues before planting rotational crops.

  • Increase Time to Rotation: If carryover is a concern, extending the time between the this compound application and the planting of a sensitive rotational crop is the most effective mitigation strategy.

Q3: How can I accurately determine the concentration of this compound in my soil samples?

A3: The most common and reliable method for quantifying this compound residues in soil is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A detailed protocol for soil extraction and HPLC analysis is provided in the Experimental Protocols section. Key considerations for accurate analysis include:

  • Efficient Extraction: Using an appropriate extraction solvent (e.g., 0.5 N sodium hydroxide) is crucial for recovering this compound from the soil matrix.[8]

  • Sample Cleanup: Solid-phase extraction (SPE) is often necessary to remove interfering compounds from the soil extract before HPLC analysis.[8][9]

  • Method Validation: Always validate your analytical method by determining the limit of detection (LOD), limit of quantification (LOQ), and recovery rates using spiked control samples.

Data Presentation: this compound Sorption and Persistence

The following tables summarize quantitative data on this compound's soil sorption coefficient (Kd) and half-life (DT50) in relation to key soil properties.

Table 1: this compound Soil Sorption Coefficient (Kd) in Relation to Soil Properties

Soil TypepHOrganic Carbon (%)Clay (%)Kd (L/kg)Reference
Sandy Loam4.91.45-3.78[10]
Silt Loam6.5--1.5 (avg)[10]
Loam7.65.80-0.18[10]
Various Australian Soils<7.0--0.02 - 6.94[11]
Various Pakistani Soils>7.0--Lower Kd values[11]
Moroccan Agricultural Soils5.00.38 - 9.347.80 - 34.80Weak sorption[12]

Table 2: this compound Half-Life (DT50) in Soil Under Aerobic Conditions

Soil TypepHHalf-Life (days)Reference
Anguil Soil-37[2]
Tandil Soil-75[2]
Cerro Azul Soil-121[2]
Acidic Soil5.2Longer persistence[4]
Alkaline Soil8.2Shorter persistence[4]
Sandy Loam (UK)5.6Varies with temp/moisture[13]
Clay Loam (UK)7.0Varies with temp/moisture[13]
Various Soils-25 - 58[3]

Experimental Protocols

Greenhouse Bioassay for this compound Efficacy and Carryover

This protocol is designed to assess the biological activity of this compound in different soil types using a sensitive indicator plant species.

Materials:

  • Test soils with varying properties (pH, organic matter, texture)

  • This compound analytical standard or commercial formulation

  • Pots (e.g., 500 mL) with drainage holes

  • Seeds of a sensitive indicator species (e.g., corn, sunflower, sugar beet)

  • Greenhouse or growth chamber with controlled temperature and light

  • Balance, sprayer, and standard laboratory glassware

Methodology:

  • Soil Preparation: Air-dry and sieve (e.g., through a 3-mm mesh) the test soils. Homogenize each soil type.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • For each soil type, prepare a series of this compound concentrations (e.g., 0, 0.5x, 1x, 2x, 4x the recommended field rate, calculated on a soil weight basis).

    • Thoroughly mix the appropriate amount of this compound solution into a pre-weighed amount of each soil for each concentration. Prepare enough treated soil for at least three to four replicate pots per treatment.

  • Potting and Seeding:

    • Fill the pots with the treated soil.

    • Plant a consistent number of seeds (e.g., 5-10) of the indicator species at a uniform depth in each pot.

  • Incubation: Place the pots in a randomized complete block design in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:

    • Seedling emergence (%)

    • Plant height

    • Shoot and root fresh and dry biomass

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for this compound in each soil type. Calculate the effective dose required to cause a 50% reduction in growth (ED50) for each soil.

This compound Residue Analysis in Soil by HPLC

This protocol outlines the extraction and quantification of this compound from soil samples.

Materials:

  • Soil samples

  • HPLC system with a UV detector and a C18 column

  • Extraction solvent: 0.5 N Sodium Hydroxide (NaOH)

  • Methylene (B1212753) chloride

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Rotary evaporator, centrifuge, shaker, pH meter

  • This compound analytical standard

Methodology:

  • Extraction:

    • Weigh 25 g of soil into a centrifuge tube.

    • Add 50 mL of 0.5 N NaOH and shake for 1 hour.

    • Centrifuge the sample and decant the supernatant.

    • Repeat the extraction with another 50 mL of 0.5 N NaOH.

    • Combine the supernatants.

  • pH Adjustment and Cleanup:

    • Adjust the pH of the combined extract to ~1.7-2.0 with HCl. This will cause some organic matter to precipitate.

    • Filter or centrifuge to remove the precipitate.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the acidified extract onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the this compound from the cartridge with methanol.

  • Liquid-Liquid Partitioning:

    • Add the methanol eluate to a separatory funnel with acidified water (pH ~2) and methylene chloride.

    • Shake vigorously to partition the this compound into the methylene chloride layer.

    • Collect the methylene chloride layer. Repeat the partitioning.

  • Concentration and Reconstitution:

    • Evaporate the combined methylene chloride extracts to dryness using a rotary evaporator.

    • Re-dissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a mobile phase such as a mixture of acetonitrile (B52724) and acidified water.

    • Detect this compound using a UV detector at approximately 240 nm.

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from analytical standards.

Visualizations

Imazapyr_Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation start Experiment Start soil_prep Soil Characterization (pH, OM, Texture) start->soil_prep herb_prep This compound Application Rate Calculation start->herb_prep treatment Soil Treatment & Potting soil_prep->treatment herb_prep->treatment seeding Planting Indicator Species treatment->seeding incubation Greenhouse/ Growth Chamber Incubation seeding->incubation data_collection Data Collection (Biomass, Height) incubation->data_collection residue_analysis Soil Residue Analysis (HPLC) incubation->residue_analysis stats Statistical Analysis (ED50 Calculation) data_collection->stats residue_analysis->stats interpretation Interpret Results & Troubleshoot stats->interpretation end Experiment End interpretation->end

Caption: Experimental workflow for assessing this compound efficacy in soil.

Soil_Imazapyr_Interaction cluster_factors Influencing Soil Properties This compound This compound in Soil Solution (Bioavailable) adsorption Adsorption to Soil Colloids This compound->adsorption Equilibrium degradation Microbial Degradation This compound->degradation Decreases plant_uptake Plant Uptake (Efficacy) This compound->plant_uptake Increases adsorption->plant_uptake Decreases Bioavailability ph Soil pH ph->adsorption Influences (Low pH increases) om Organic Matter om->adsorption Increases clay Clay Content clay->adsorption Increases moisture Soil Moisture & Temperature moisture->degradation Increases Rate

Caption: Factors influencing this compound bioavailability and efficacy in soil.

References

Technical Support Center: Mitigating Imazapyr Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Imazapyr leaching in sandy soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching in sandy soils a concern?

This compound is a broad-spectrum herbicide used for the control of a wide range of weeds, including terrestrial and aquatic species.[1][2] It functions by inhibiting an enzyme essential for plant growth.[2] Due to its high water solubility and poor adhesion to soil particles, particularly in sandy soils with low organic matter, this compound has a high potential to leach through the soil profile and contaminate groundwater.[1][3][4] This mobility poses a risk to non-target plants and aquatic ecosystems.[1][5]

Q2: What are the primary factors influencing this compound leaching in sandy soils?

Several factors influence the mobility of this compound in sandy soils:

  • Soil Texture: Sandy soils, with their large particle sizes and high permeability, facilitate the downward movement of water and dissolved substances like this compound.[6]

  • Organic Matter Content: Soils with low organic matter have fewer binding sites for this compound, leading to increased leaching.[7]

  • Soil pH: The adsorption of this compound can be influenced by soil pH, although the specific relationship can be complex and dependent on other soil properties.

  • Rainfall/Irrigation Intensity and Frequency: Higher amounts and frequency of water application increase the potential for this compound to be transported deeper into the soil profile.

Q3: What are the most effective methods to reduce this compound leaching in sandy soils?

The most effective strategies focus on increasing the sorption (binding) of this compound to soil particles and managing water movement through the soil. Key methods include:

  • Application of Soil Amendments: Incorporating organic materials like biochar, compost, or other forms of stabilized organic matter can significantly increase the soil's capacity to adsorb this compound, thereby reducing leaching.[8]

  • Conservation Tillage: Practices that leave crop residues on the soil surface can increase soil organic matter over time, enhancing herbicide retention.[8]

  • Water Management: Optimizing irrigation scheduling to avoid excessive water application can minimize the downward movement of this compound.

Troubleshooting Guide

Scenario 1: Higher than expected this compound concentrations are detected in leachate during a soil column experiment.

  • Possible Cause 1: Inadequate soil amendment.

    • Troubleshooting: Verify the type and application rate of the soil amendment used. Different amendments have varying sorption capacities. For instance, biochar derived from different feedstocks and produced under different pyrolysis conditions will exhibit different levels of effectiveness.

  • Possible Cause 2: Incorrect packing of the soil column.

    • Troubleshooting: Ensure the soil and amendment are homogeneously mixed and packed to a uniform bulk density. Preferential flow paths can form if the column is not packed uniformly, leading to rapid transport of the herbicide.

  • Possible Cause 3: Excessive simulated rainfall.

    • Troubleshooting: Review the simulated rainfall intensity and duration. Ensure it aligns with realistic environmental conditions for the region of interest. Excessive water application will inevitably lead to increased leaching.

Scenario 2: Inconsistent results are observed across replicate experiments.

  • Possible Cause 1: Heterogeneity of the soil sample.

    • Troubleshooting: Thoroughly homogenize the bulk soil sample before packing the individual columns. Sandy soils can have variations in texture and organic matter content that can affect this compound mobility.

  • Possible Cause 2: Inconsistent application of this compound.

    • Troubleshooting: Ensure a uniform and consistent application of the this compound solution to the surface of each soil column. Uneven application can lead to variability in the amount of herbicide available for leaching.

  • Possible Cause 3: Variations in environmental conditions.

    • Troubleshooting: Maintain consistent temperature and humidity during the experiments, as these factors can influence microbial degradation and other processes that affect this compound's fate.

Data Presentation

Table 1: Effect of Biochar Amendment on this compound Leaching in Soil Column Studies

Soil TypeAmendmentApplication RateThis compound Leached (as % of applied)Reference
Heavy Tropical SoilNone-14.2%[8]
Heavy Tropical SoilRice Husk BiocharNot Specified4.0%[8]
Heavy Tropical SoilOil Palm Empty Fruit Bunch BiocharNot Specified2.8%[8]

Experimental Protocols

1. Soil Column Leaching Experiment

This protocol outlines the general steps for conducting a soil column leaching experiment to evaluate the mobility of this compound in sandy soil.

Materials:

  • Intact or repacked soil columns (e.g., PVC or glass, ~10 cm diameter, 30-50 cm length)

  • Sandy soil, air-dried and sieved (<2 mm)

  • This compound analytical standard and formulated product

  • Soil amendments (e.g., biochar, compost)

  • Deionized water or simulated rainwater (e.g., 0.01 M CaCl2)

  • Peristaltic pump or rainfall simulator

  • Leachate collection vessels

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Column Preparation:

    • If using repacked columns, mix the sandy soil with the desired amendment at the specified rate until homogeneous.

    • Pack the soil mixture into the columns to a uniform bulk density, ensuring no preferential flow paths are created. A small layer of glass wool or filter paper can be placed at the bottom of the column to retain soil particles.

  • Soil Saturation:

    • Slowly saturate the columns from the bottom with deionized water or simulated rainwater to displace air and ensure uniform wetting. Allow the columns to drain until they reach field capacity (typically 24-48 hours).

  • This compound Application:

    • Apply a known concentration and volume of this compound solution uniformly to the surface of each soil column.

  • Simulated Rainfall:

    • Initiate simulated rainfall at a constant and known intensity using a peristaltic pump or rainfall simulator. The duration and intensity should be based on relevant environmental conditions.

  • Leachate Collection:

    • Collect the leachate that drains from the bottom of the columns at regular intervals. Record the volume of leachate collected at each interval.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected leachate samples using an appropriate analytical method.

  • Soil Sectioning and Analysis (Optional):

    • At the end of the experiment, the soil column can be extruded and sectioned into different depths (e.g., 0-5 cm, 5-10 cm, etc.).

    • Extract and analyze the this compound concentration in each soil section to determine its distribution within the soil profile.

2. Batch Sorption-Desorption Experiment

This protocol describes the batch equilibrium method to determine the sorption and desorption characteristics of this compound in sandy soil.

Materials:

  • Sandy soil, air-dried and sieved (<2 mm)

  • This compound stock solution of known concentration

  • Background electrolyte solution (e.g., 0.01 M CaCl2)

  • Centrifuge tubes or glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation for this compound quantification

Procedure:

  • Sorption Experiment:

    • Weigh a known amount of soil into a series of centrifuge tubes.

    • Add a known volume of this compound solutions of varying concentrations (prepared in the background electrolyte solution) to the tubes.

    • Include control samples containing only the this compound solution (no soil) to account for any potential degradation or adsorption to the container walls.

    • Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the concentration of this compound remaining in the supernatant.

    • Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

  • Desorption Experiment:

    • After the sorption experiment, carefully decant the supernatant from the centrifuge tubes.

    • Add a known volume of fresh background electrolyte solution (without this compound) to the soil pellets.

    • Shake the tubes for the same equilibrium time as in the sorption experiment.

    • Centrifuge the tubes and analyze the concentration of this compound in the supernatant.

    • Calculate the amount of this compound desorbed from the soil.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Collect and Sieve Sandy Soil B Mix Soil with Amendment (e.g., Biochar) A->B C Pack Soil Columns to Uniform Density B->C D Saturate Soil Columns C->D E Apply this compound Solution D->E F Simulate Rainfall E->F G Collect Leachate at Intervals F->G I Section Soil Column (Optional) F->I H Analyze this compound in Leachate (HPLC/LC-MS) G->H K Determine Leaching Potential H->K J Analyze this compound in Soil Sections I->J J->K L Evaluate Amendment Effectiveness K->L

Caption: Workflow for a soil column leaching experiment to assess this compound mobility.

Logical_Relationship cluster_outcome Outcome Soil Sandy Soil (High Permeability, Low OM) Leaching Reduced this compound Leaching Herbicide This compound (High Water Solubility) Water Rainfall / Irrigation Amendment Add Soil Amendments (e.g., Biochar, Compost) Amendment->Leaching Increases Sorption Tillage Conservation Tillage Tillage->Leaching Increases OM WaterMgt Water Management WaterMgt->Leaching Reduces Transport

Caption: Factors influencing and strategies for reducing this compound leaching in sandy soils.

References

Imazapyr Application Timing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for Imazapyr application timing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a systemic, non-selective herbicide belonging to the imidazolinone chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[1][5] By inhibiting ALS, this compound disrupts protein synthesis, leading to a cessation of cell division and ultimately, plant death.[3][6] This mode of action is specific to plants, contributing to this compound's low toxicity in animals.[4][7]

Q2: When is the optimal time to apply this compound for post-emergence weed control?

A2: For post-emergence applications, this compound is most effective when target weeds are actively growing.[4][8] Application should ideally occur when weeds are young, as the herbicide is translocated to the meristematic tissues (areas of new growth).[2][7] While symptoms may take one to two weeks to appear, the plant's growth stops soon after application.[7][9] For some applications, such as in forestry for site preparation, studies have shown that application in June can lead to superior growth rates for certain pine species planted later in the year.[7][10]

Q3: Can this compound be used as a pre-emergent herbicide?

A3: Yes, this compound has both pre-emergence and post-emergence activity.[1][3][6] When applied pre-emergently, it is absorbed by the roots of germinating weeds.[3] Adequate rainfall is necessary to move the herbicide into the soil where weed seeds are germinating.[11]

Q4: What are the key environmental factors that influence the efficacy of this compound?

A4: Several environmental factors can significantly impact the effectiveness of this compound applications:

  • Soil Type and Organic Matter: this compound's persistence and availability in the soil are influenced by soil composition. Soils with higher clay and organic matter content may require higher application rates.[7][12]

  • Rainfall: For pre-emergent applications, rainfall is essential for activation.[11] For foliar applications, a rain-free period after application is necessary to allow for absorption; many formulations are considered rainfast within an hour.[6][8]

  • Temperature and Sunlight: this compound is most effective when plants are actively growing, which is often influenced by temperature. Sunlight can contribute to the degradation of this compound, particularly in aqueous solutions.[2][13]

  • Wind: To prevent drift to non-target plants, application should be avoided during windy conditions.[8][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor weed control after post-emergent application. 1. Weeds were not actively growing. 2. Weeds were too mature. 3. Rainfall occurred too soon after application. 4. Incorrect application rate. 5. Lack of surfactant.1. Apply during periods of active growth (adequate moisture and temperature). 2. Apply when weeds are in the seedling to early vegetative stage. 3. Check the product label for the required rain-free period; reapplication may be necessary.[6] 4. Consult the product label for the correct rate for the target weed species and size. 5. Ensure a non-ionic surfactant is added to the spray solution to improve foliar uptake.[4][15][16]
Damage to subsequent rotational crops. 1. Insufficient time between this compound application and planting of the rotational crop. 2. Higher than recommended application rate was used. 3. Environmental conditions (e.g., low rainfall, low soil temperature) slowed the degradation of this compound.1. Adhere to the crop rotation intervals specified on the product label. These can range from months to over a year.[5][12] 2. Calibrate application equipment to ensure accurate rates are applied. 3. Consider the soil type and environmental conditions when planning crop rotation. A field bioassay may be necessary.[12]
Damage to non-target vegetation. 1. Spray drift during application. 2. Root uptake by desirable plants from treated soil.1. Do not spray during windy conditions.[8][14] Use drift-reducing nozzles and maintain a buffer zone around sensitive areas. 2. Avoid applying this compound near the root zone of desirable trees and shrubs.[14]

Data Summary

Table 1: Soil Persistence of this compound

Soil TypeHalf-Life (Days)Factors Influencing PersistenceReference(s)
Clay Soil40Lower pH and higher clay content can increase persistence.[12]
Sandy-Loam Soil33[12]
Paddy Soil25-30Degradation is slower in soil than in water.[17]
General Range25-142+Varies with soil texture, organic matter, pH, and microbial activity.[13][17]

Experimental Protocols

Protocol: Determining Optimal this compound Application Timing for a Specific Weed Species

  • Objective: To determine the growth stage at which the target weed species is most susceptible to this compound.

  • Materials:

    • This compound herbicide and a non-ionic surfactant.

    • Spraying equipment (e.g., backpack sprayer with calibrated nozzles).

    • Personal Protective Equipment (PPE) as specified on the product label.

    • Marking flags or stakes.

    • Data collection sheets.

  • Experimental Design:

    • Select a site with a uniform infestation of the target weed species.

    • Establish multiple treatment plots (e.g., 3m x 3m) with buffer zones between plots.

    • Randomly assign treatments to the plots. Treatments should consist of this compound application at different weed growth stages (e.g., seedling, vegetative, flowering). Include an untreated control plot.

    • Replicate each treatment at least three times.

  • Procedure:

    • At the first designated growth stage, calibrate the sprayer to deliver the desired application rate as per the product label.

    • Mix the this compound solution with the non-ionic surfactant according to the label's instructions.

    • Apply the herbicide uniformly to the designated plots.

    • Repeat the application for the other designated growth stages in their respective plots.

    • Record environmental conditions (temperature, wind speed, cloud cover) at the time of each application.

  • Data Collection and Analysis:

    • Visually assess weed control in each plot at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete control).

    • Collect biomass samples from a defined area within each plot at the end of the experiment to quantify the reduction in weed growth.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in weed control between the different application timings.

Visualizations

Imazapyr_Mode_of_Action This compound This compound Application Absorption Absorption by Roots and Foliage This compound->Absorption Translocation Translocation to Meristems Absorption->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellGrowth Cell Growth and Division ProteinSynthesis->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath

Caption: this compound's mode of action: inhibition of the ALS enzyme.

Factors_Affecting_Efficacy Efficacy This compound Efficacy ApplicationTiming Application Timing Efficacy->ApplicationTiming Environmental Environmental Conditions Efficacy->Environmental PlantFactors Plant Factors Efficacy->PlantFactors ApplicationMethod Application Method Efficacy->ApplicationMethod PreEmergent Pre-emergent ApplicationTiming->PreEmergent PostEmergent Post-emergent ApplicationTiming->PostEmergent Rainfall Rainfall Environmental->Rainfall SoilType Soil Type & OM Environmental->SoilType Temperature Temperature Environmental->Temperature GrowthStage Growth Stage PlantFactors->GrowthStage Species Weed Species PlantFactors->Species Rate Application Rate ApplicationMethod->Rate Surfactant Surfactant Use ApplicationMethod->Surfactant

Caption: Key factors influencing the efficacy of this compound applications.

Experimental_Workflow Start Define Objective: Optimal Application Timing Design Experimental Design (Plots, Treatments, Replicates) Start->Design Application Herbicide Application at Different Growth Stages Design->Application DataCollection Data Collection (Visual Assessment, Biomass) Application->DataCollection Analysis Statistical Analysis (e.g., ANOVA) DataCollection->Analysis Conclusion Determine Optimal Timing Analysis->Conclusion

Caption: Workflow for determining optimal this compound application timing.

References

Technical Support Center: Imazapyr Application for Woody Vegetation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the performance of Imazapyr for controlling woody vegetation in experimental settings.

Troubleshooting Guide: Poor this compound Performance

This guide addresses common issues encountered during the application of this compound on woody vegetation, presented in a question-and-answer format to help you diagnose and resolve poor performance.

Question: Why am I seeing little to no effect on my target woody vegetation after applying this compound?

Answer: Poor efficacy of this compound can be attributed to several factors, ranging from application technique to environmental conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks: Application & Formulation

  • Was the correct application method used for the target species and size?

    • Foliar applications are most effective on smaller brush, typically under 6 to 8 feet tall.[1] For larger trees, or species with thick, waxy leaves, other methods may be more appropriate.

    • Basal bark applications are suitable for trees with a diameter of less than 6 inches.[1]

    • Cut stump or hack-and-squirt methods are effective for larger trees and can be used year-round, except during periods of strong sap flow in the spring.[2][3]

  • Was a surfactant or adjuvant included in the spray mixture?

    • For foliar applications, a non-ionic surfactant is essential to increase the uptake of the herbicide.[1][4] For evergreen species with waxy cuticles, an oil-soluble formulation of this compound with an esterified vegetable oil adjuvant can significantly improve performance.[2]

  • Was the this compound solution prepared correctly and at the appropriate concentration?

    • Refer to the product label for recommended rates, as these can vary based on the target species and application method. For example, foliar application rates can range from 1-3% solution, while basal bark applications may require an 8-12 oz/gallon mixture.[1]

Investigating Environmental & Plant-Specific Factors

If the initial application and formulation appear correct, consider the following factors:

  • What was the application timing in relation to the plant's growth stage?

    • This compound, an enzyme-inhibiting herbicide, is most effective when applied in the late summer or fall, prior to leaves changing color.[1] Applications made too early in the season, especially on resprouting hardwoods, may be less effective as the plants may not have developed enough foliage to absorb a lethal dose.[5]

  • What were the weather conditions before, during, and after application?

    • Rainfall: Rainfall shortly after a foliar application can wash the herbicide off the leaves before it can be absorbed. A rain-free period of at least a few hours is typically recommended. Conversely, for soil-active applications, some rainfall is necessary to move the herbicide into the root zone, but excessive rain can lead to leaching and reduced efficacy.[6][7]

    • Temperature and Wind: Avoid applying this compound during windy conditions to prevent drift to non-target plants.[8] High temperatures can also affect application by causing the spray to evaporate too quickly.

  • What is the soil pH in the experimental area?

    • This compound, being an imidazolinone herbicide, tends to be more available for plant uptake and persists longer in lower pH (acidic) soils (<6.0).[9][10] In higher pH (alkaline) soils, its availability and efficacy may be reduced.

  • Is the target species known to be tolerant or resistant to this compound?

    • Some woody species, such as elms, woody legumes (e.g., black locust), and wax myrtle, have a natural tolerance to this compound.[4][11] For these species, alternative herbicides or a tank mix with other active ingredients like triclopyr (B129103) may be necessary.[12]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting poor this compound performance.

TroubleshootingWorkflow cluster_app Application & Formulation cluster_env Environmental & Plant Factors start Poor this compound Performance app_check Application & Formulation Check start->app_check q1 Correct Application Method? app_check->q1 env_check Environmental & Plant Factors q4 Optimal Application Timing? env_check->q4 solution Solution/Further Action q1->solution No -> Re-apply with appropriate method q2 Surfactant/Adjuvant Used? q1->q2 Yes q2->solution No -> Re-apply with recommended surfactant q3 Correct Concentration? q2->q3 Yes q3->env_check Yes q3->solution No -> Re-apply with correct concentration q4->solution No -> Re-apply at correct time of year q5 Favorable Weather Conditions? q4->q5 Yes q5->solution No -> Re-apply under suitable weather q6 Suitable Soil pH? q5->q6 Yes q6->solution No -> Adjust application rate/method for soil pH q7 Target Species Susceptible? q6->q7 Yes q7->solution Yes -> Consult specialist/Consider resistance q7->solution No -> Use alternative herbicide/tank mix

Caption: Troubleshooting workflow for diagnosing poor this compound performance.

Frequently Asked Questions (FAQs)

Q1: How long does it take to see the effects of this compound on woody vegetation?

A1: The visual symptoms of this compound, an ALS inhibitor, are typically slow to appear.[4] While growth may stop soon after application, chlorosis (yellowing) and necrosis (tissue death) may not be apparent for several weeks to months, depending on the species, application method, and environmental conditions.[8][13]

Q2: Can this compound be used for selective control of woody plants in an area with desirable trees?

A2: this compound is a non-selective herbicide and can damage or kill non-target plants through root uptake from the soil.[4][14] Therefore, broadcast applications are not recommended near desirable vegetation. However, selective application methods like hack-and-squirt or cut stump treatments can be used to target individual plants with minimal risk to surrounding vegetation, provided care is taken to avoid runoff and root grafting between treated and untreated plants.[2][4]

Q3: What is the soil persistence of this compound?

A3: this compound can persist in the soil for one to five months, and in some cases, even longer under dry conditions.[4][14] Its half-life in soil can range from one to seven months, influenced by factors such as soil type, temperature, and moisture, with microbial degradation being the primary breakdown mechanism.[14]

Q4: Can I tank-mix this compound with other herbicides?

A4: Yes, this compound is often tank-mixed with other herbicides like glyphosate (B1671968) or triclopyr to broaden the spectrum of controlled species and enhance efficacy, especially on this compound-tolerant plants.[5][15] Always follow the most restrictive label instructions when using tank mixes.

Data Presentation

Table 1: Recommended this compound Application Rates for Different Methods

Application MethodTarget VegetationRecommended this compound Concentration/RateCarrierNotes
Foliar Spray Small woody plants (<6-8 ft)1-3% solutionWater + Non-ionic SurfactantUse higher rates for difficult-to-control species like oaks and cherry.[1]
Basal Bark Trees < 6 inches in diameter8-12 oz/gallonBasal OilEnsure the lower 12-18 inches of the stem are treated on all sides.[1]
Cut Stump Freshly cut stumps6-9% v/v solution (e.g., Arsenal)Water or Basal OilApply immediately after cutting to the cambium layer.[1][3]
Hack-and-Squirt Larger trees0.5 ml undiluted Arsenal AC per hack-One hack per 3 inches of tree diameter.[1][2]

Table 2: Relative Effectiveness of this compound on Various Woody Species

SpeciesGenusRelative EffectivenessNotes
SweetgumLiquidambar styracifluaExcellentHighly susceptible to foliar applications.[1]
Red MapleAcer rubrumExcellentWell-controlled with foliar applications.[1]
OaksQuercus spp.Good to ExcellentMay require higher rates. White oak can be more tolerant.[1][12]
CherryPrunus spp.GoodHigher rates recommended for foliar application.[1]
ElmsUlmus spp.PoorKnown to be tolerant to this compound.[4][11]
Black LocustRobinia pseudoacaciaPoorAs a woody legume, it shows tolerance.[12]
PinesPinus spp.Tolerant (at labeled rates)This compound is often used for hardwood control in pine stands.[4]

Experimental Protocols

Protocol 1: Foliar Application for Brush Control

  • Objective: To control dense stands of woody vegetation under 8 feet in height.

  • Materials:

    • This compound formulation (e.g., Arsenal AC)

    • Non-ionic surfactant or methylated seed oil

    • Backpack sprayer with an appropriate nozzle

    • Personal Protective Equipment (PPE) as per product label

    • Water

  • Procedure:

    • Prepare the spray solution by mixing this compound at a 1-3% concentration with water.

    • Add a non-ionic surfactant at a rate of 0.25% v/v (1 quart per 100 gallons of spray solution).[8]

    • Apply the solution to the foliage of the target plants, ensuring thorough coverage but not to the point of runoff.

    • Application should be performed during the late summer or early fall when plants are actively translocating nutrients to their root systems.[1]

    • Avoid application during windy conditions or when rain is expected within a few hours.

Protocol 2: Basal Bark Application

  • Objective: To control individual trees with a diameter of less than 6 inches.

  • Materials:

    • Oil-soluble this compound formulation (e.g., Stalker)

    • Basal oil

    • Backpack sprayer with a low-pressure nozzle or a handheld applicator

    • PPE

  • Procedure:

    • Mix the this compound product with basal oil to the concentration recommended on the label (e.g., 8-12 oz per gallon of oil).[1]

    • Apply the mixture to the lower 12-18 inches of the tree trunk, ensuring complete coverage of the bark on all sides.[1]

    • This method can be used throughout the year, but effectiveness may be reduced in the spring during heavy sap flow.[1]

Protocol 3: Cut Stump Treatment

  • Objective: To prevent resprouting from the stumps of felled trees.

  • Materials:

    • This compound formulation (e.g., Arsenal AC)

    • Water or basal oil

    • Applicator (e.g., spray bottle, paintbrush)

    • PPE

  • Procedure:

    • Cut the tree as close to the ground as possible.

    • Immediately after cutting (within 5 minutes is ideal), clear any sawdust from the cut surface.[16]

    • Apply a 6-9% v/v solution of this compound in water directly to the cambium layer (the ring just inside the bark) of the stump.[3] For stumps larger than 3 inches in diameter, focus the application on this outer edge.[1]

    • If treatment is delayed, use an oil-based carrier and cover the entire stump surface and sides.[3]

Signaling Pathway Diagram: this compound's Mode of Action

Imazapyr_MoA This compound This compound Uptake Foliar and Root Uptake This compound->Uptake Translocation Translocation via Xylem and Phloem Uptake->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems ALS Acetolactate Synthase (ALS) Enzyme Meristems->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) ALS->AminoAcids Catalyzes production of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellGrowth Cell Growth & DNA Synthesis ProteinSynthesis->CellGrowth Required for PlantDeath Plant Death CellGrowth->PlantDeath Cessation leads to

Caption: this compound's mode of action in susceptible plants.

References

Technical Support Center: Imazapyr Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize off-target drift during the application of Imazapyr spray. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound spray drift, and why is it a significant concern?

A1: Spray drift is the unintentional airborne movement of pesticide droplets or vapors away from the target area.[1][2][3] With this compound, a potent, non-selective herbicide, off-target drift can cause significant damage to desirable, non-target plants, contaminate soil and water, and lead to unreliable experimental results.[2][4][5][6] Even extremely low concentrations of this compound can be phytotoxic to sensitive crops and other vegetation.[5][7] The applicator is legally responsible for any damage caused by drift.[4]

Q2: What are the primary factors that influence this compound spray drift?

A2: Off-target drift is influenced by a combination of factors that can be broadly categorized as spray characteristics, equipment setup, and weather conditions.[2][3] Key factors include droplet size, spray pressure, nozzle type and height, sprayer speed, wind speed and direction, temperature, and relative humidity.[2][8][9]

Q3: What immediate steps can I take to reduce spray drift during application?

A3: To minimize drift, you should:

  • Select appropriate nozzles: Use drift-reduction nozzles, such as air-induction or pre-orifice types, that produce coarser droplets.[8][9][10]

  • Manage spray pressure: Operate nozzles at the lower end of their recommended pressure range to produce larger droplets.[9][11][12]

  • Lower boom height: Keep the spray boom as low as possible to the target while maintaining uniform coverage, which reduces the time droplets are exposed to wind.[9][10][11] A boom height of 24 inches or less above the canopy is often recommended.[9][11]

  • Monitor weather conditions: Avoid spraying in high winds (above 10 mph), when temperatures are high (above 80-85°F), or during temperature inversions.[8][9][13] An ideal wind speed is between 3 and 10 mph.[9][11]

  • Use drift reduction adjuvants: These agents increase the viscosity of the spray solution, leading to larger droplets.[8][14]

Q4: How do specific weather conditions affect the potential for drift?

A4: Weather is a critical factor in spray drift.[14]

  • Wind: High wind speeds are a primary cause of drift, carrying droplets long distances.[3][13] Spraying should be avoided when wind speeds exceed 10 mph.[8]

  • Temperature and Humidity: High temperatures and low humidity cause spray droplets to evaporate more quickly.[3][13][15] This reduces their size and weight, making them more susceptible to being carried by the wind.[13][15] Avoid spraying when temperatures are above 85°F.

  • Temperature Inversions: This stable atmospheric condition occurs when cool air is trapped near the ground by a layer of warm air.[8][16] In these conditions, fine spray droplets can become suspended and travel for miles before settling.[13][16] Inversions are common on clear nights and in the early morning when there is little to no wind.[9][16] Do not spray when wind speeds are below 3 mph, as this may indicate an inversion.[9][13]

Q5: What is the role of a drift reduction adjuvant?

A5: A drift reduction adjuvant (DRA), or drift retardant, is a substance added to the spray tank to minimize drift.[8][17] DRAs work by increasing the viscosity of the spray solution, which helps to produce larger, heavier spray droplets that are less likely to be carried away by wind.[8][18] Some adjuvants can reduce the number of drift-prone fine droplets (those under 150 microns) by as much as 50%.[17] While helpful, DRAs should be used as part of a comprehensive drift management strategy and not as a substitute for proper nozzle selection and favorable weather conditions.[3][8]

Troubleshooting Guide

Issue: I am observing damage to sensitive plants downwind from my application site. What went wrong?

Possible Causes and Solutions:

  • Unfavorable Wind Conditions: You may have sprayed when wind speeds were too high or when the wind was blowing directly toward the sensitive area.

    • Solution: Always measure wind speed and direction at the application site before and during spraying.[9] Do not spray if winds exceed 10 mph or are blowing towards sensitive vegetation.[8] Create an unsprayed buffer zone to protect sensitive areas.[8][11]

  • Temperature Inversion: Application during a temperature inversion can cause fine droplets to travel long distances.[13] Inversions are characterized by calm or very light winds (<3 mph), clear skies, and often occur in the early morning or evening.[9][16]

    • Solution: Do not spray under calm or low-wind conditions that may indicate an inversion.[9] Wait until the sun has warmed the ground and wind speeds have consistently risen above 3 mph.[8]

  • Incorrect Nozzle/Pressure Combination: Using nozzles that produce fine droplets (e.g., standard flat-fan nozzles at high pressure) significantly increases drift risk.[9][10]

    • Solution: Switch to low-drift nozzles like air-induction (AI) or venturi types, which are designed to produce coarse droplets.[9][10] Operate nozzles at lower pressures (e.g., below 40-45 psi for standard tips) to increase droplet size.[11][19]

Issue: My this compound application was not as effective as expected, and I suspect a loss of product due to drift.

Possible Causes and Solutions:

  • Excessive Fine Droplets: If a significant portion of your spray volume consisted of small, drift-prone droplets, it may have been carried away from the target, reducing the effective dose. This is exacerbated by high temperatures, low humidity, and high winds.[2][15]

    • Solution: Recalibrate your sprayer to produce a coarser droplet spectrum. Increase the nozzle orifice size, reduce the spray pressure, and consider using a drift reduction adjuvant.[20] Increasing the carrier volume (gallons per acre) can also help improve coverage and reduce drift.[11][19]

  • High Boom Height: A higher boom allows more time for wind to act on the droplets and for evaporation to occur before they reach the target.[10]

    • Solution: Adjust the boom to the lowest recommended height for your nozzle type and spacing to ensure proper pattern overlap while minimizing distance to the target.[10][11] For 110-degree nozzles at 20-inch spacing, a height of 15-18 inches above the target is often recommended.[9]

  • High Sprayer Speed: Driving too fast can create air turbulence around the sprayer, which can catch fine droplets and carry them off-target.[10][21]

    • Solution: Reduce your ground speed to less than 10 mph to improve deposition and reduce turbulence.[11]

Quantitative Data on Drift Factors

The following tables summarize key quantitative data related to factors influencing spray drift.

Table 1: Effect of Temperature, Humidity, and Wind Speed on Spray Drift Volume

Temperature (°F)Relative Humidity (%)Wind Speed (mph)Percent of Spray Volume Drifting 30 Feet
508010~1.0%
864010~2.0%
864015~3.5%
(Data derived from a study using a number four tip at 40 psi, illustrating the combined effect of environmental conditions)[15]

Table 2: Droplet Size and Travel Distance

Droplet Diameter (microns)Droplet TypeTime to Fall 10 feet (3 mph wind)Lateral Drift Distance (feet)
100Fine Mist10 seconds48
200Fine Spray2.5 seconds11
500Coarse Spray1 second4
(This table illustrates how smaller, lighter droplets remain airborne longer and drift further)[1]

Table 3: General Nozzle Recommendations for Drift Reduction

Nozzle TypeTypical Operating PressureDroplet Size ProducedDrift Potential
Standard Flat-Fan30 - 60 psiFine to MediumHigh
Pre-Orifice Flat-Fan30 - 90 psiMedium to CoarseReduced by ~50% vs. Standard
Turbo/Air-Induction30 - 100 psiCoarse to Very CoarseSignificantly Reduced
(General recommendations; always consult manufacturer specifications for optimal performance)[10][12]

Experimental Protocols & Workflows

Methodology: Wind Tunnel Analysis of Spray Droplet Size

A common experimental protocol to evaluate the drift potential of different nozzle and pressure combinations involves using a low-speed wind tunnel.

  • Setup: A single nozzle is placed in the test section of the wind tunnel. A laser diffraction instrument is positioned downstream to measure the size and velocity of the spray droplets passing through its sample volume.

  • Conditions: The wind tunnel is operated at a constant airspeed, typically simulating a range of field conditions (e.g., 10-15 mph).

  • Operation: The nozzle is operated at a specific pressure, and the spray solution (which may include this compound and adjuvants) is collected in a reservoir.

  • Data Collection: The laser instrument measures the droplet size spectrum, calculating metrics such as the Volume Median Diameter (VMD or Dv0.5) and the percentage of the spray volume comprised of fine droplets susceptible to drift (typically <150 μm).

  • Analysis: The experiment is repeated for various nozzle types, operating pressures, and spray formulations. The collected data allows for a direct comparison of how each variable affects the generation of driftable fines.[22]

Visualizations

Drift_Factors cluster_categories Primary Factors Influencing Spray Drift Equipment Equipment & Setup Nozzle Nozzle Type Pressure Spray Pressure BoomHeight Boom Height Speed Sprayer Speed Weather Weather Conditions Wind Wind Speed & Direction Temp Temperature Humidity Relative Humidity Inversion Temp. Inversion SprayChar Spray Characteristics DropletSize Droplet Size Adjuvants Drift Control Adjuvants Formulation Herbicide Formulation Drift Off-Target Drift Potential Nozzle->Drift Pressure->Drift BoomHeight->Drift Speed->Drift Wind->Drift Temp->Drift Humidity->Drift Inversion->Drift DropletSize->Drift Adjuvants->Drift Formulation->Drift

Caption: Key factors influencing off-target spray drift.

Pre_Application_Workflow start Start: Plan this compound Application check_label 1. Read Herbicide Label (Wind speed, nozzle, buffer requirements) start->check_label check_weather 2. Assess Weather Conditions (On-site, at boom height) check_label->check_weather wind_ok Wind 3-10 mph? check_weather->wind_ok Check Wind temp_ok Temp < 85°F? wind_ok->temp_ok Yes stop STOP Do Not Spray wind_ok->stop No inversion_ok No Inversion Signs? temp_ok->inversion_ok Yes temp_ok->stop No setup_sprayer 3. Configure Sprayer (Low-drift nozzles, low pressure, low boom height) inversion_ok->setup_sprayer Yes inversion_ok->stop No add_adjuvant 4. Consider Adjuvants (Add DRA if needed) setup_sprayer->add_adjuvant proceed Proceed with Application add_adjuvant->proceed

References

Degradation kinetics of Imazapyr under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Imazapyr under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous environment?

A1: The primary abiotic degradation pathways for this compound are hydrolysis and photolysis.[1][2] Generally, photodegradation is a significantly faster process than hydrolysis for this compound.[1] Microbial degradation also contributes to its breakdown in soil environments.[3]

Q2: How does pH influence the hydrolysis of this compound?

A2: this compound is relatively stable to hydrolysis at acidic and neutral pH (pH 3 and 7).[1] However, it undergoes slow hydrolysis under alkaline conditions (pH 9).[1]

Q3: What is the effect of pH on the photodegradation of this compound?

A3: The rate of this compound photodegradation is pH-dependent. Studies have shown that photolysis is more effective as the pH value increases.[4] For instance, under direct sunlight, the half-life of this compound in an aqueous solution was found to be shorter at pH 7 and 9 compared to pH 3.[4]

Q4: What analytical methods are typically used to quantify this compound concentrations during degradation studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound residues in water and soil samples.[5][6] Typical detection wavelengths are around 250-255 nm.[6][7][8]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation rates in my photolysis experiment.

  • Possible Cause 1: Fluctuations in Light Source Intensity. The rate of photodegradation is directly related to the intensity of the light source. Variations in lamp output or inconsistent exposure to sunlight will lead to variable results.

    • Troubleshooting Tip: Use a calibrated light source with a consistent output, such as a solar simulator or a UV lamp with a controlled power supply.[9] If using natural sunlight, monitor and record the light intensity (e.g., in watt/m²) throughout the experiment to normalize your data.[4]

  • Possible Cause 2: "Light Screening" by other substances in the solution. The presence of substances that absorb light at the same wavelengths as this compound, such as humic acids or other organic matter, can reduce the light available for this compound degradation, slowing the observed rate.[1][9]

    • Troubleshooting Tip: Use purified water (e.g., Milli-Q) and high-purity buffers for your experiments. If you must work with complex matrices, quantify the dissolved organic carbon and consider its light-screening effect in your kinetic models.

  • Possible Cause 3: Temperature Fluctuations. Although photodegradation is primarily light-dependent, temperature can still influence reaction rates.

    • Troubleshooting Tip: Conduct your experiments in a temperature-controlled environment, such as a water bath or an incubator with a transparent lid, to maintain a constant temperature.

Issue 2: Slower than expected degradation, or no degradation observed in my hydrolysis experiment.

  • Possible Cause 1: Incorrect pH. this compound is known to be stable at acidic and neutral pH.[1] Significant hydrolysis is only expected at alkaline pH.

    • Troubleshooting Tip: Verify the pH of your buffer solutions before and during the experiment. Ensure your buffers have sufficient capacity to maintain the target pH over the course of the study. Remember that hydrolysis at pH 9 is a slow process, with a reported half-life of 9.6 months, so your experiment may need to run for an extended period to observe significant degradation.[1]

  • Possible Cause 2: Microbial Contamination. If your experiment is not sterile, microorganisms could be contributing to the degradation of this compound, confounding your hydrolysis results.

    • Troubleshooting Tip: Use sterilized water and glassware. Filter-sterilize your buffer solutions and this compound stock solution through a 0.2 µm filter.[2] Running a sterile control alongside a non-sterile sample can help differentiate between abiotic hydrolysis and microbial degradation.[3]

Issue 3: Poor recovery of this compound from spiked control samples.

  • Possible Cause 1: Adsorption to glassware or sample containers. this compound can adsorb to surfaces, which can be pH-dependent.

    • Troubleshooting Tip: Silanize your glassware to reduce active sites for adsorption. Run control experiments without this compound to check for interfering peaks from your containers. Also, consider the material of your sample vials; polypropylene (B1209903) may be preferable to glass in some cases.

  • Possible Cause 2: Issues with the analytical method. Problems with the HPLC system, such as an aging column, improper mobile phase composition, or incorrect detector settings, can lead to poor quantification.

    • Troubleshooting Tip: Regularly check the performance of your HPLC system. Run a calibration curve with freshly prepared standards before each sample set.[8] Ensure the mobile phase pH is appropriate for the analysis; for this compound, an acidic mobile phase (e.g., pH 2.8) is often used.[5]

Data Presentation

Table 1: Hydrolysis Half-Life of this compound at Different pH Values.

pHTemperature (°C)Half-Life (t₁/₂)Conditions
3Not SpecifiedNo Hydrolysis ObservedIn buffer solution, in the dark
7Not SpecifiedNo Hydrolysis ObservedIn buffer solution, in the dark
9Not Specified9.6 monthsIn buffer solution, in the dark

Data sourced from[1]

Table 2: Photodegradation Half-Life of this compound in Aqueous Solutions.

pHLight SourceHalf-Life (t₁/₂)
3Direct Sunlight16.54 hours
4.0UV Lamp24.7 minutes
7Direct Sunlight12.42 hours
7.0UV Lamp19.0 minutes
9Direct Sunlight12.18 hours

Data compiled from[4][9]

Experimental Protocols

Protocol 1: Determining Hydrolysis Rate of this compound

  • Preparation of Solutions:

    • Prepare buffer solutions at pH 3, 7, and 9 using high-purity reagents and sterile, purified water.

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol.[7][8]

    • Spike the buffer solutions with the this compound stock solution to achieve the desired initial concentration (e.g., 1-10 mg/L).

  • Experimental Setup:

    • Dispense the this compound-spiked buffer solutions into sterile, amber glass vials to prevent photodegradation.

    • Prepare triplicate samples for each pH level and each time point.

    • Include a "time zero" sample for immediate analysis.

    • Incubate the vials in the dark in a temperature-controlled environment (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), retrieve triplicate vials for each pH level.

    • Directly analyze the concentration of this compound using a validated HPLC-UV method.[6]

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln(C)) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear.[1] The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[4]

Protocol 2: Determining Photodegradation Rate of this compound

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., 4 and 7).

    • Spike the buffers with this compound stock solution to the target initial concentration.

  • Experimental Setup:

    • Use a photoreactor equipped with a specific light source (e.g., a high-pressure mercury lamp or a solar simulator).[9] The reactor vessels should be made of a material that is transparent to the lamp's emission spectrum (e.g., quartz or borosilicate glass).

    • Maintain a constant temperature using a cooling jacket or water bath.

    • Include "dark control" samples wrapped in aluminum foil to be run in parallel, to account for any hydrolysis or other non-photolytic degradation.

  • Sampling and Analysis:

    • Take samples at appropriate time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes for lamp studies).

    • Immediately analyze the this compound concentration using HPLC-UV.

  • Data Analysis:

    • Analyze the data using the same first-order kinetics model as described for the hydrolysis study to determine the rate constant (k) and half-life (t₁/₂).[4][9]

Visualizations

G Experimental Workflow for this compound Degradation Kinetics cluster_prep 1. Preparation cluster_exp 2. Experimental Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare this compound Stock Solution spike Spike Buffers with this compound prep_stock->spike prep_buffer Prepare Sterile Buffer Solutions (pH 3, 7, 9) prep_buffer->spike hydrolysis Hydrolysis Study (Dark Incubation, Constant Temp) spike->hydrolysis photolysis Photolysis Study (Photoreactor, Constant Temp) spike->photolysis dark_control Dark Control (for Photolysis) spike->dark_control sampling Collect Samples at Time Intervals hydrolysis->sampling photolysis->sampling dark_control->sampling hplc Quantify this compound via HPLC-UV sampling->hplc kinetics Plot ln(C) vs. Time Determine Rate Constant (k) hplc->kinetics halflife Calculate Half-Life (t1/2 = 0.693/k) kinetics->halflife

Caption: Workflow for studying this compound degradation kinetics.

G Relationship between pH and this compound Degradation Pathways cluster_acidic Acidic (pH 3-5) cluster_neutral Neutral (pH 7) cluster_alkaline Alkaline (pH 9) This compound This compound in Aqueous Solution A_Hydro Hydrolysis: Stable This compound->A_Hydro Dark A_Photo Photolysis: Degrades This compound->A_Photo Light N_Hydro Hydrolysis: Stable This compound->N_Hydro Dark N_Photo Photolysis: Faster Degradation This compound->N_Photo Light B_Hydro Hydrolysis: Slow Degradation This compound->B_Hydro Dark B_Photo Photolysis: Fastest Degradation This compound->B_Photo Light

Caption: Influence of pH on this compound degradation pathways.

References

Validation & Comparative

A Comparative Analysis of Imazapyr and Glyphosate for Perennial Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanisms, and application protocols of two leading non-selective herbicides.

For researchers and professionals in drug development and agricultural science, the effective management of perennial weeds is a persistent challenge. Perennial weeds, with their extensive root systems and regenerative capabilities, demand robust and reliable control methods. Among the arsenal (B13267) of available herbicides, imazapyr and glyphosate (B1671968) stand out as two of the most potent non-selective, systemic herbicides. This guide provides an objective comparison of their efficacy, delves into their distinct mechanisms of action, and presents supporting experimental data and protocols to inform research and application strategies.

Efficacy in Perennial Weed Control: A Quantitative Comparison

The performance of this compound and glyphosate has been evaluated across numerous studies targeting various invasive perennial weeds. The following tables summarize the quantitative data from key experiments, offering a side-by-side comparison of their effectiveness.

Table 1: Efficacy on Cogongrass (Imperata cylindrica)

HerbicideApplication RateTiming of Application% Control (Time After Treatment)Reference
This compound0.8 kg ai/ha->80% reduction in rhizome biomass (2 years)[1]
Glyphosate3.4 kg ai/ha-~43% reduction in rhizome biomass (2 years)[1]
This compound2.2 kg ae/haSeptember (with retreatment)88-90% (2 years after retreatment)[2][3]
Glyphosate-September (with retreatment)Lower than this compound[2][3]
This compound0.75 kg ae/h-Slower foliage kill, longer-term control[4]
Glyphosate1.65 kg ae/h-Faster foliage kill, faster regrowth[4]

Table 2: Efficacy on Common Reed (Phragmites australis)

HerbicideApplication Rate (% solution)Timing of ApplicationEfficacy MetricReference
This compound2% and 5%JuneStatistically superior to glyphosate in reducing Relative Importance Value (RIV)[5]
Glyphosate2%JuneLess effective than this compound in reducing RIV[5]
This compound2% and 5%SeptemberLess effective than June application[5]
Glyphosate2%SeptemberLess effective than June application[5]
This compoundAll rates evaluated-Excellent control[6]
GlyphosateAll rates evaluated-Excellent control[6]

Table 3: Efficacy on Purple Loosestrife (Lythrum salicaria)

HerbicideStand AgeTime to Complete ControlReference
This compound5-year-old3 consecutive years of spraying[7]
Glyphosate5-year-old3 consecutive years of spraying[7]
This compound10-year-old3 consecutive years of spraying[7]
Glyphosate10-year-oldMore than 3 years of spraying[7]

Mechanisms of Action: Distinct Biochemical Pathways

The high efficacy of both this compound and glyphosate stems from their ability to systemically translocate within the plant and inhibit critical metabolic pathways. However, they target different enzymes, leading to distinct physiological responses.

This compound: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the imidazolinone family of herbicides. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, this compound halts protein synthesis and cell growth, leading to a slow starvation of the plant.

imazapyr_pathway This compound This compound PlantUptake Foliar and Root Uptake This compound->PlantUptake Translocation Systemic Translocation PlantUptake->Translocation ALS Acetolactate Synthase (ALS/AHAS) Translocation->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes production of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellGrowth Cell Growth and Division ProteinSynthesis->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath

Figure 1: this compound's Mechanism of Action.
Glyphosate: Inhibition of EPSP Synthase

Glyphosate's mechanism of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. The depletion of these essential amino acids disrupts protein synthesis and other vital physiological processes, ultimately leading to plant death.

glyphosate_pathway Glyphosate Glyphosate PlantUptake Foliar Uptake Glyphosate->PlantUptake Translocation Systemic Translocation PlantUptake->Translocation EPSPS EPSP Synthase Translocation->EPSPS Inhibits AromaticAminoAcids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSPS->AromaticAminoAcids Catalyzes production of ProteinSynthesis Protein Synthesis AromaticAminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth PlantDeath Plant Death PlantGrowth->PlantDeath

Figure 2: Glyphosate's Mechanism of Action.

Experimental Protocols: A Representative Field Trial Methodology

To ensure the reproducibility and validity of herbicide efficacy studies, a well-defined experimental protocol is essential. The following is a synthesized methodology representative of field trials comparing this compound and glyphosate for perennial weed control, based on common practices reported in the literature.[8][9][10][11]

1. Site Selection and Preparation:

  • Site: Select a field with a uniform and dense infestation of the target perennial weed (e.g., Imperata cylindrica).

  • Plot Establishment: Demarcate experimental plots, typically 20 ft by 20 ft, with buffer zones between plots to prevent spray drift.[8]

  • Replication: Employ a randomized complete block design with a minimum of three to four replications for each treatment.[8][10][11]

2. Herbicide Treatments and Application:

  • Treatments: Include an untreated control, various rates of this compound, and various rates of glyphosate. A non-ionic surfactant (e.g., 0.5% v/v) should be added to all herbicide treatments to enhance foliar uptake.[8]

  • Application Equipment: Utilize a calibrated backpack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.

  • Application Timing: Apply herbicides when the target weeds are actively growing to maximize systemic translocation. For many perennial species, this is often at the bud to flowering stage.

3. Data Collection and Assessment:

  • Visual Assessment: Conduct visual ratings of weed control at set intervals after treatment (e.g., 1, 3, 6, and 12 months). Ratings are typically on a scale of 0% (no control) to 100% (complete control).

  • Rhizome Viability: For deep-rooted perennials, excavate rhizomes from a defined soil volume in each plot. Assess rhizome viability to determine the herbicide's impact on the below-ground regenerative structures.

4. Statistical Analysis:

  • Analysis of Variance (ANOVA): Analyze the collected data using ANOVA to determine if there are significant differences between the herbicide treatments.

  • Mean Separation: If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different herbicide rates.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_assessment Phase 3: Data Collection & Analysis SiteSelection Site Selection (Uniform weed infestation) PlotEstablishment Plot Establishment (e.g., 20x20 ft plots, buffer zones) SiteSelection->PlotEstablishment RCBD Randomized Complete Block Design (≥3 reps) PlotEstablishment->RCBD Treatments Treatments (Control, this compound, Glyphosate + Surfactant) RCBD->Treatments Application Calibrated Backpack Sprayer (Active growing stage) Treatments->Application VisualRating Visual Ratings (% control at intervals) Application->VisualRating BiomassSampling Biomass Sampling (Above-ground and rhizomes) Application->BiomassSampling DataAnalysis Statistical Analysis (ANOVA, Mean Separation) VisualRating->DataAnalysis BiomassSampling->DataAnalysis

Figure 3: A Representative Experimental Workflow.

Conclusion

Both this compound and glyphosate are highly effective systemic herbicides for the control of a wide range of perennial weeds. The choice between them may depend on the target weed species, the desired speed of action, and the environmental context. This compound often provides superior long-term control, particularly of the below-ground rhizome systems of tenacious perennials, due to its soil activity.[12] Glyphosate, on the other hand, tends to show faster foliar effects but may require repeated applications for complete eradication.[4] The distinct mechanisms of action of these two herbicides also offer potential for integrated weed management strategies, although further research into synergistic or antagonistic effects is warranted. The provided experimental data and protocols serve as a valuable resource for researchers designing future studies to further refine our understanding and application of these critical weed management tools.

References

A Comparative Analysis of Imazapyr and Imazapic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the herbicides Imazapyr and Imazapic, focusing on their performance, chemical properties, and environmental fate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound and Imazapic are broad-spectrum systemic herbicides belonging to the imidazolinone chemical family. They are widely used for the control of a broad range of weeds, including annual and perennial grasses and broadleaf weeds. Both herbicides share the same primary mechanism of action, which involves the inhibition of a key enzyme required for the synthesis of essential amino acids in plants. Despite their similarities, they exhibit differences in their efficacy spectrum, crop selectivity, and environmental persistence, which dictate their specific applications in agriculture, forestry, and non-crop land management.

Chemical Structures and Physicochemical Properties

The chemical structures of this compound and Imazapic are similar, with the primary difference being a methyl group on the pyridine (B92270) ring of Imazapic, which is absent in this compound. This seemingly minor structural difference influences their physicochemical properties and, consequently, their herbicidal activity and environmental behavior.

G Chemical Structures of this compound and Imazapic cluster_this compound This compound cluster_imazapic Imazapic Imazapyr_img Imazapic_img

Caption: Chemical structures of this compound and Imazapic.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Imazapic

PropertyThis compoundImazapic
IUPAC Name 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid(RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid
Molecular Formula C13H15N3O3C14H17N3O3
Molar Mass 261.28 g/mol 275.30 g/mol
Water Solubility 1.13 g/L at 25 °C2.16 g/L at 25 °C
Vapor Pressure < 1 x 10^-7 Pa at 25 °C< 1.3 x 10^-7 Pa at 25 °C
pKa 2.0 (carboxylic acid), 3.6 (pyridine)3.9 (carboxylic acid)
LogP (Kow) 1.3 at pH 70.99 at pH 7

Mechanism of Action

Both this compound and Imazapic function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. This mechanism of action is specific to plants and microorganisms, contributing to the low direct toxicity of these herbicides to mammals.

BCAA_Pathway cluster_pathway BCAA Synthesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS Threonine Threonine KARI Ketol-Acid Reductoisomerase Threonine->KARI ALS->KARI DHAD Dihydroxyacid Dehydratase KARI->DHAD BCAT Branched-Chain Amino Acid Aminotransferase DHAD->BCAT Val_Leu_Ile Valine, Leucine, Isoleucine BCAT->Val_Leu_Ile This compound This compound This compound->ALS Inhibits Imazapic Imazapic Imazapic->ALS

Caption: Inhibition of the BCAA synthesis pathway by this compound and Imazapic.

Comparative Efficacy and Weed Spectrum

This compound and Imazapic control a wide array of weeds, but their efficacy on specific species can differ. This compound is generally considered to have broader-spectrum, non-selective activity at higher rates, making it suitable for total vegetation control in industrial and forestry settings. Imazapic, on the other hand, offers a greater degree of selectivity for certain crops, such as peanuts and sugarcane, while still providing effective control of many problematic weeds.

A comparative study on the control of yellow nutsedge (Cyperus esculentus) demonstrated that both herbicides can be effective. In this study, Imazapic applied post-emergence at 0.07 kg ai/ha provided 80-90% control of yellow nutsedge. This compound also showed efficacy against this perennial weed.

Table 2: Comparative Weed Control Efficacy

Weed SpeciesCommon NameThis compound EfficacyImazapic EfficacyNotes
Cyperus esculentusYellow NutsedgeGood to ExcellentGood to ExcellentBoth are effective, particularly with post-emergence applications.
Imperata cylindricaCogongrassExcellentGoodThis compound is a standard for cogongrass control.
Amaranthus spp.PigweedGoodExcellentImazapic is highly effective against many pigweed species.
Sorghum halepenseJohnsongrassExcellentGoodBoth provide control, with this compound often used for non-crop situations.
Arachis hypogaeaPeanut (Volunteer)ExcellentNot ApplicableImazapic is selective for peanut crops.
Quercus spp.Oak seedlingsGoodPoorThis compound has significant woody plant activity.

Note: Efficacy ratings are generalized from various sources and can be highly dependent on application rate, timing, and environmental conditions.

Crop Safety and Applications

The primary difference in the application of these two herbicides lies in their crop selectivity. Imazapic is registered for use on several crops, most notably peanuts (Arachis hypogaea) and certain imidazolinone-tolerant (Clearfield®) crops like corn, wheat, and rice. Its selectivity in these crops allows for post-emergence control of a wide range of weeds without causing significant crop injury.

This compound, due to its broader and more potent activity, has more limited in-crop applications. It is primarily used in non-crop areas, forestry for site preparation and release, aquatic weed control, and on imidazolinone-tolerant crops where its high efficacy is required.

Environmental Fate

The environmental persistence and mobility of herbicides are critical factors in their overall risk assessment. Both this compound and Imazapic are known for their soil persistence, which provides extended weed control but also necessitates careful management of crop rotation.

Table 3: Environmental Fate Parameters

ParameterThis compoundImazapicNotes
Soil Half-life (DT50) 30 to 730 days (typical field: ~120 days)31 to 243 days (typical field: ~90 days)Persistence is highly variable and depends on soil type, pH, temperature, and microbial activity. This compound is generally more persistent than Imazapic.
Primary Degradation Microbial degradationMicrobial degradationBoth are primarily broken down by soil microorganisms.
Mobility in Soil Moderate to HighModerateBoth are weak acids and their mobility increases with soil pH. This compound generally has a higher potential for leaching compared to Imazapic.
Aquatic Toxicity Low toxicity to fish and invertebratesLow toxicity to fish and invertebratesBoth can affect non-target aquatic plants. This compound is registered for aquatic use, indicating its effects on target aquatic weeds are well-characterized.

Experimental Protocols

To ensure the reproducibility and validity of herbicide efficacy studies, a detailed and standardized experimental protocol is essential. The following is a representative methodology for a field trial comparing the efficacy of this compound and Imazapic.

Objective: To compare the post-emergence efficacy of this compound and Imazapic on a target weed species (e.g., Yellow Nutsedge) under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: 3m x 6m plots.

  • Treatments:

    • This compound at a low rate (e.g., 0.05 kg ai/ha)

    • This compound at a high rate (e.g., 0.10 kg ai/ha)

    • Imazapic at a low rate (e.g., 0.05 kg ai/ha)

    • Imazapic at a high rate (e.g., 0.07 kg ai/ha)

    • Hand-weeded check

    • Non-treated control

Application:

  • Timing: Post-emergence, when the target weed is at the 4-6 leaf stage.

  • Equipment: CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha at 276 kPa.

  • Adjuvant: A non-ionic surfactant (NIS) at 0.25% v/v is included with all herbicide treatments.

Data Collection:

  • Efficacy: Visual weed control ratings are taken at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete death of the weed).

  • Crop Injury (if applicable): Visual assessment of crop phytotoxicity on the same dates, using a 0% (no injury) to 100% (crop death) scale.

  • Weed Biomass: At 56 DAT, weeds from a 1m² quadrat in the center of each plot are harvested, dried at 60°C for 72 hours, and weighed.

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a protected least significant difference (LSD) test at p ≤ 0.05.

Experimental_Workflow cluster_treatments Treatments A Field Site Selection & Preparation B Experimental Design (RCBD, 4 Reps) A->B C Plot Establishment (3m x 6m) B->C D Herbicide Treatment Application (Post-emergence) C->D E Data Collection (Visual Ratings, Biomass) D->E 7, 14, 28, 56 DAT F Statistical Analysis (ANOVA, LSD) E->F G Results Interpretation & Reporting F->G T1 This compound (Rate 1, 2) T2 Imazapic (Rate 1, 2) T3 Controls (Weeded, Untreated)

Caption: A typical experimental workflow for herbicide efficacy trials.

Conclusion

This compound and Imazapic are effective herbicides with a shared mechanism of action. The key differences that guide their use are found in their efficacy spectrum, crop selectivity, and environmental persistence.

  • This compound is a highly potent, broad-spectrum herbicide with significant activity on grasses, broadleaf weeds, and woody plants. Its greater persistence and lower crop selectivity make it ideal for total vegetation control in non-crop, forestry, and aquatic settings.

  • Imazapic offers a more selective weed control solution, particularly valuable in peanut and imidazolinone-tolerant cropping systems. While still controlling a wide range of weeds, it is generally less persistent in the soil than this compound, which can be advantageous for crop rotation.

The choice between this compound and Imazapic depends on the specific weed management goals, the cropping system or land use pattern, and environmental considerations such as soil type and proximity to sensitive water bodies.

Validating Analytical Methods for Imazapyr in Plant Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the determination of Imazapyr residues in plant tissues. It is intended for researchers, scientists, and professionals in drug development and agricultural science. The guide details and contrasts common methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), focusing on their performance, experimental protocols, and data.

This compound is a broad-spectrum imidazolinone herbicide utilized for the control of a wide variety of weeds.[1][2][3] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[4][5][6] Monitoring its residue levels in plant tissues is essential for ensuring food safety and environmental quality.

Methodology Comparison

The selection of an analytical method for this compound quantification in plant tissues depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The two primary techniques discussed are HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely available technique. It offers good performance for routine monitoring when high sensitivity is not the primary concern.

Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound and for complex matrices where interferences are a concern.[7][8]

Table 1: Performance Comparison of Analytical Methods for this compound
ParameterHPLC-UV MethodUPLC-MS/MS MethodKey Considerations
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.MS/MS offers higher specificity.
Linearity (R²) >0.99>0.99[9]Both methods show excellent linearity in their respective calibration ranges.
Limit of Detection (LOD) 0.25 - 0.46 mg L⁻¹ (in soil and water)[10]0.01 mg/kg (in livestock products)[9]UPLC-MS/MS is significantly more sensitive.
Limit of Quantification (LOQ) 0.74 - 1.37 mg L⁻¹ (in soil and water)[10]0.05 mg/kg (in various plant commodities)[5]UPLC-MS/MS allows for the quantification of much lower residue levels.
Recovery (%) 83% - 106% (in soil and water)[10]70% - 120% (typical for QuEChERS)Both methods demonstrate good recovery, though it can be matrix-dependent.
Precision (RSD %) ≤9%[10]<15%[11]Both methods offer good precision.
Sample Throughput ModerateHighUPLC systems offer faster analysis times.
Cost LowerHigherInstrumentation and maintenance costs for MS/MS are greater.
Matrix Effects Less susceptible but can be affected by co-eluting compounds.More susceptible to ion suppression or enhancement.[7][12]Matrix-matched calibration or internal standards are often necessary for MS/MS.

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and application of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC-UV and UPLC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and efficiency.[13][14]

Protocol:

  • Homogenization: A representative sample of the plant tissue (e.g., 10-15 g) is homogenized.[13]

  • Extraction:

    • The homogenized sample is weighed into a 50 mL centrifuge tube.

    • Acetonitrile (ACN) is added as the extraction solvent.[11]

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and stabilize the analytes.[11]

    • The tube is shaken vigorously for 1 minute.[15]

    • The sample is centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube.

    • The dSPE tube contains a sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences like organic acids, sugars, and fatty acids, and MgSO₄ to remove excess water.

    • The tube is shaken and then centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC-UV or UPLC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with mobile phase.

Analytical Conditions

1. HPLC-UV Method

  • Instrumentation: Agilent 1200 HPLC with UV detector or equivalent.[4]

  • Column: Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm).[4]

  • Mobile Phase:

    • A: Acetonitrile (100%)

    • B: Water acidified with 10% acetic acid (pH adjusted to 2.8).[4]

    • Gradient elution is typically used. A common ratio is 35:65 (v/v) of A:B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 17 µL.[4]

  • Detection Wavelength: 251 nm.[4]

  • Retention Time: Approximately 3.62 min for this compound.[4]

2. UPLC-MS/MS Method

  • Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.[7]

  • Column: A suitable C18 reversed-phase column for UHPLC.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • B: Methanol or Acetonitrile with 0.1% formic acid.

    • A gradient elution program is used for optimal separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps involved in each method.

quechers_workflow start Plant Tissue Sample homogenize Homogenization start->homogenize extract Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup dSPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS or HPLC-UV Analysis centrifuge2->analysis Final Extract

Caption: QuEChERS sample preparation workflow for this compound analysis.

analytical_methods_comparison cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample Plant Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV Robust, Lower Sensitivity UPLC_MSMS UPLC-MS/MS Cleanup->UPLC_MSMS High Sensitivity & Selectivity Data_HPLC Quantitative Results (LOD ~0.3 mg/L) HPLC_UV->Data_HPLC Data_MSMS Quantitative & Confirmatory Results (LOQ ~0.05 mg/kg) UPLC_MSMS->Data_MSMS

References

Cross-Reactivity of Imazapyr in Imidazolinone Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of imazapyr in various immunoassays designed for the detection of imidazolinone herbicides. Understanding the degree of cross-reactivity is crucial for the accurate quantification of these compounds in environmental and biological samples, as well as for the development of specific and broad-spectrum analytical methods.

Introduction to Imidazolinone Herbicides and Immunoassays

Imidazolinone herbicides are a class of acetolactate synthase (ALS) inhibitors used for broad-spectrum weed control. Their structural similarity can lead to cross-reactivity in immunoassays, which are rapid, sensitive, and cost-effective screening tools. This cross-reactivity can be advantageous for developing broad-spectrum assays but can also lead to inaccurate quantification if not properly characterized. This guide focuses on the cross-reactivity of this compound, a key member of the imidazolinone family, in immunoassays developed for other herbicides within the same class.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of this compound in immunoassays designed for other imidazolinone herbicides. The data is presented in terms of the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity percentage, calculated relative to the primary target analyte of the assay.

Immunoassay TargetCross-ReactantIC50 (µg/L)Cross-Reactivity (%)Reference
Imazethapyr (B50286)This compound300 - 500Not Specified[1]
Imazaquin (B1671739)This compoundNot SpecifiedLinear dose-response observed[2]
This compoundImazethapyr11Not Specified[3]
This compoundImazaquinNot Detected0[3]

Note: Data on the cross-reactivity of this compound in immunoassays for other imidazolinone herbicides such as imazamox (B1671737) and imazapic (B1663560) is limited in the reviewed literature. The development of monoclonal antibodies for imazethapyr has shown that these assays can detect this compound in the 300-500 ppb range[1]. Conversely, a commercially available this compound ELISA kit can be used to estimate imazethapyr concentrations in the range of 1-125 µg/L, with a 50% signal inhibition (B/B0) at 11 µg/L for imazethapyr[3]. The same this compound kit showed no cross-reactivity with imazaquin[3]. An immunoassay developed for imazaquin demonstrated a linear dose-response for this compound, indicating cross-reactivity, though a specific percentage was not provided[2].

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of imidazolinone herbicides. This protocol can be adapted for specific antibody-antigen systems.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (hapten-protein conjugate)

  • Monoclonal or polyclonal antibody specific to the target imidazolinone

  • Standard solutions of imidazolinone herbicides (this compound, imazethapyr, etc.)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent

2. Assay Procedure:

a. Coating:

  • Dilute the coating antigen to an optimal concentration in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

b. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer.

c. Competition:

  • Prepare serial dilutions of the standard imidazolinone solutions and the unknown samples.

  • Add 50 µL of the standard or sample to the appropriate wells.

  • Add 50 µL of the diluted primary antibody to each well.

  • Incubate for 1 hour at 37°C.

d. Detection:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

e. Signal Development and Measurement:

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of stopping solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

f. Data Analysis:

  • Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] x 100.

  • Plot a standard curve of percentage inhibition versus the logarithm of the standard concentration.

  • Determine the IC50 value from the standard curve.

  • Calculate the cross-reactivity percentage using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100.

Visualizations

Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive immunoassay for the detection of imidazolinone herbicides.

Immunoassay_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coating Antigen Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Add_Sample_Ab Add Sample/Standard & Primary Antibody Blocking->Add_Sample_Ab Incubation1 Incubation Add_Sample_Ab->Incubation1 Washing2 Washing Incubation1->Washing2 Add_Secondary_Ab Add Secondary Antibody-Enzyme Conjugate Washing2->Add_Secondary_Ab Incubation2 Incubation Add_Secondary_Ab->Incubation2 Washing3 Washing Incubation2->Washing3 Add_Substrate Add Substrate Washing3->Add_Substrate Incubation3 Incubation (Color Development) Add_Substrate->Incubation3 Stop_Reaction Stop Reaction Incubation3->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: General workflow of a competitive ELISA for imidazolinone herbicide detection.

Logical Relationship of Cross-Reactivity

The following diagram illustrates the concept of cross-reactivity in an immunoassay.

Cross_Reactivity_Concept Antibody Antibody (specific for Target Herbicide) Target Target Herbicide (e.g., Imazethapyr) Antibody->Target High Affinity Binding CrossReactant Cross-Reactant (e.g., this compound) Antibody->CrossReactant Lower Affinity Binding (Cross-Reactivity) NoBinding Unrelated Compound Antibody->NoBinding No Binding

Caption: Conceptual diagram of antibody binding and cross-reactivity.

References

A Comparative Guide to the Efficacy of Imazapyr and Glufosinate on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Imazapyr and Glufosinate on broadleaf weeds, supported by available experimental data. The information is intended to assist researchers and professionals in the agricultural and plant science fields in understanding the characteristics and performance of these two widely used herbicides.

Introduction

This compound and Glufosinate are both broad-spectrum herbicides effective against a variety of broadleaf weeds. However, they belong to different chemical families, possess distinct modes of action, and exhibit different characteristics regarding their systemic activity, speed of action, and residual effects. This guide delves into a detailed comparison of their efficacy, supported by experimental findings.

This compound is a systemic herbicide belonging to the imidazolinone chemical family.[1] It is used for both pre- and post-emergence control of a wide range of annual and perennial grasses, broadleaf weeds, and woody plants.[1] Its systemic nature allows it to translocate throughout the plant, providing thorough control, and it offers long-term residual activity in the soil.[1]

Glufosinate is a non-selective, post-emergence herbicide.[2] It is a contact herbicide with limited translocation within the plant, meaning it primarily affects the parts of the plant it directly touches.[3] Glufosinate is known for its rapid action, with visual effects appearing within a few days of application.[2]

Mode of Action

The distinct mechanisms by which this compound and Glufosinate control weeds are crucial to understanding their application and efficacy.

This compound: As an imidazolinone herbicide, this compound inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell growth.[1] The inhibition of ALS leads to a cessation of cell division and ultimately, a slow plant death.[1]

Imazapyr_Mode_of_Action This compound This compound Plant Plant Uptake (Foliage and Roots) This compound->Plant ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Plant->ALS Inhibits AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Plant Death (Slow) ProteinSynthesis->PlantDeath

Figure 1: this compound's Mode of Action Pathway.

Glufosinate: Glufosinate is a glutamine synthetase inhibitor.[3] This enzyme plays a critical role in nitrogen metabolism by converting glutamate (B1630785) and ammonia (B1221849) into glutamine. By inhibiting glutamine synthetase, Glufosinate causes a rapid accumulation of ammonia to toxic levels within the plant cells.[3] This leads to the disruption of cell membranes and a rapid cessation of photosynthesis, resulting in quick visual symptoms of weed control.[2]

Glufosinate_Mode_of_Action Glufosinate Glufosinate Plant Plant Uptake (Foliage) Glufosinate->Plant GlutamineSynthetase Glutamine Synthetase Plant->GlutamineSynthetase Inhibits Ammonia Ammonia Accumulation (Toxic Levels) GlutamineSynthetase->Ammonia Photosynthesis Inhibition of Photosynthesis Ammonia->Photosynthesis CellDisruption Cell Membrane Disruption Ammonia->CellDisruption PlantDeath Plant Death (Rapid) Photosynthesis->PlantDeath CellDisruption->PlantDeath

Figure 2: Glufosinate's Mode of Action Pathway.

Efficacy Data on Broadleaf Weeds

Direct comparative studies with quantitative data for this compound and Glufosinate on a wide range of broadleaf weeds are limited in the reviewed literature. The following tables summarize available efficacy data from separate studies.

This compound Efficacy

Table 1: Broadleaf Weeds Controlled by this compound (Qualitative Data)

Weed SpeciesScientific NameControl Level
LambsquartersChenopodium albumControlled[5]
Pigweed (Amaranthus spp.)Amaranthus spp.Controlled[5]
VelvetleafAbutilon theophrastiControlled[5]
Ragweed (Ambrosia spp.)Ambrosia spp.Controlled[5]
Wild MustardBrassica kaberControlled[8]
Smartweed (Polygonum spp.)Polygonum spp.Controlled[5]

Note: "Controlled" indicates that the product label or literature lists the weed as being controlled by this compound, but specific efficacy percentages were not provided in the reviewed sources.

Glufosinate Efficacy

A field study conducted in southwestern Ontario, Canada, provides quantitative data on the efficacy of Glufosinate on several common broadleaf weeds at different application rates and weed heights.[9]

Table 2: Efficacy of Glufosinate on Selected Broadleaf Weeds (% Control 4 Weeks After Application)

Weed SpeciesWeed HeightGlufosinate Rate (g a.i./ha)% Control
Common Ragweed (Ambrosia artemisiifolia)5 cm300>98%[9]
10 cm300>98%[9]
15 cm300>98%[9]
5 cm500>98%[9]
10 cm500>98%[9]
15 cm15 cm>98%[9]
Common Lambsquarters (Chenopodium album)5 cm300Variable, improved with AMS[9]
>5 cm300Efficacy declined[9]
-500 + AMSImproved control[9]
Velvetleaf (Abutilon theophrasti)>5 cm300Efficacy declined[9]
-500 + AMSImproved control[9]
Redroot Pigweed (Amaranthus retroflexus)>5 cm300Efficacy declined[9]
-500 + AMSImproved control[9]

Note: AMS refers to Ammonium (B1175870) Sulfate (B86663), an adjuvant used to improve herbicide efficacy.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below is a detailed methodology from a key experiment cited and a generalized workflow for herbicide efficacy trials.

Detailed Methodology for Glufosinate Efficacy Trial

The following protocol is based on a study evaluating the influence of Glufosinate rate, ammonium sulfate (AMS), and weed height on annual broadleaf weed control.[9]

  • Experimental Design: A randomized complete block design (RCBD) with a factorial arrangement of treatments was used.

  • Replicates: Four replicates were used for each treatment.

  • Plot Size: Standard small plot sizes suitable for herbicide trials were employed.

  • Treatments:

    • Glufosinate was applied at two rates: 300 g a.i./ha and 500 g a.i./ha.

    • Each rate was tested with and without the addition of ammonium sulfate (AMS) at 6.50 L/ha.

    • An untreated control was included for comparison.

  • Application:

    • Herbicides were applied to weeds at three different height ranges: 5 cm, 10 cm, and 15 cm.

    • Applications were made using a calibrated small plot sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed control was visually assessed at 1, 2, and 4 weeks after application (WAA) on a scale of 0% (no control) to 100% (complete control).

    • Weed density and biomass were also measured.

  • Statistical Analysis:

    • Data were subjected to analysis of variance (ANOVA).

    • Treatment means were separated using an appropriate statistical test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Generalized Experimental Workflow for Herbicide Efficacy Trials

Herbicide_Efficacy_Trial_Workflow cluster_0 Pre-Trial Planning cluster_1 Trial Execution cluster_2 Data Collection & Analysis cluster_3 Reporting SiteSelection Site Selection (Uniform Weed Infestation) ExperimentalDesign Experimental Design (e.g., RCBD) SiteSelection->ExperimentalDesign TreatmentSelection Treatment Selection (Herbicides, Rates, Adjuvants) ExperimentalDesign->TreatmentSelection PlotEstablishment Plot Establishment & Crop Planting TreatmentSelection->PlotEstablishment HerbicideApplication Herbicide Application (Calibrated Sprayer, Specific Weed Stage) PlotEstablishment->HerbicideApplication DataCollection Data Collection (% Weed Control, Biomass, Crop Injury) HerbicideApplication->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA, Mean Separation) DataCollection->StatisticalAnalysis Results Interpretation of Results & Reporting StatisticalAnalysis->Results

Figure 3: Generalized workflow for herbicide efficacy trials.

Summary and Comparison

FeatureThis compoundGlufosinate
Mode of Action ALS/AHAS inhibitor (disrupts amino acid synthesis)[4]Glutamine synthetase inhibitor (causes ammonia toxicity)[3]
Systemic Activity Systemic (translocated throughout the plant)[1]Contact (limited translocation)[3]
Speed of Action Slow (symptoms appear over weeks)[6]Rapid (symptoms appear within days)[2]
Residual Activity Yes (provides extended control)[1]No (no soil activity)[5]
Application Timing Pre- and post-emergence[1]Post-emergence[2]
Efficacy on Mature Weeds Generally more effective due to systemic action and residual control.Efficacy may be reduced on larger weeds.[9]

Conclusion

This compound and Glufosinate are effective herbicides for the control of broadleaf weeds, but their differing modes of action and characteristics make them suitable for different weed management strategies.

This compound's systemic and residual activity provides long-term control and is effective against a broad spectrum of weeds, though its action is slow.[1][6] Glufosinate offers rapid, non-selective, post-emergence control, making it a valuable tool for quick burndown of existing weeds, but it lacks residual activity and its efficacy can be more dependent on weed size and application coverage.[2][9]

The choice between this compound and Glufosinate will depend on the specific weed spectrum, the desired speed of control, the need for residual activity, and the specific cropping system. For comprehensive weed management programs, the distinct properties of these herbicides can be complementary. Further direct comparative studies are needed to provide more precise quantitative data on their relative efficacy on a wider range of broadleaf weed species under various environmental conditions.

References

Imazapyr's Performance in the Landscape of ALS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imazapyr, a member of the imidazolinone (IMI) chemical family, is a widely utilized broad-spectrum herbicide. Its mode of action, like other herbicides in the Weed Science Society of America (WSSA) Group 2, is the inhibition of the acetolactate synthase (ALS) enzyme.[1] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] As this enzymatic pathway is absent in animals, this compound exhibits low toxicity to mammals. This guide provides a comparative analysis of this compound's performance against other key ALS inhibitors, supported by experimental data, to assist researchers in their work.

Comparative Efficacy: Enzyme Inhibition and Whole-Plant Growth Reduction

The performance of an herbicide is fundamentally determined by its ability to inhibit its target enzyme and its effectiveness in controlling the whole plant. These are typically quantified by the IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and the GR50 value (the herbicide dose required to reduce plant growth by 50%).

Table 1: Comparative IC50 Values for ALS Enzyme Inhibition

HerbicideChemical FamilyWeed SpeciesIC50 (µM)Reference
This compound ImidazolinoneCyperus difformis (Resistant)>500[3]
This compound ImidazolinoneCyperus difformis (Susceptible)Not explicitly stated, but significantly lower than resistant biotype[3]
Imazaquin ImidazolinoneBarley (Hordeum vulgare)10 (initial), 0.55 (steady-state)[4]
Chlorsulfuron SulfonylureaBarley (Hordeum vulgare)0.068 (initial), 0.003 (steady-state)[4]
Imazethapyr ImidazolinoneEuphorbia heterophylla (Resistant)>500[3]
Imazethapyr ImidazolinoneEuphorbia heterophylla (Susceptible)39.47[3]

Table 2: Comparative GR50 Values for Whole-Plant Growth Reduction

HerbicideChemical FamilyWeed SpeciesGR50 (g ai/ha)Reference
Imazethapyr ImidazolinoneVelvetleaf (Abutilon theophrasti)18[5]
Imazethapyr ImidazolinoneRed bean (Phaseolus calcaratus)>100 (crop)[5]
Imazethapyr ImidazolinoneChickpea (Cicer arietinum)20-30 for effective control[6]
Chlorimuron-ethyl SulfonylureaErigeron sumatrensis (Resistant)10.6[7]
Chlorimuron-ethyl SulfonylureaErigeron sumatrensis (Susceptible)1.5[7]
Cloransulam-methyl TriazolopyrimidineErigeron sumatrensis (Resistant)42.7[7]
Cloransulam-methyl TriazolopyrimidineErigeron sumatrensis (Susceptible)3.1[7]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ALS Inhibition Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Herbicide Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound & Other ALS Inhibitors This compound->Inhibition

Caption: Mechanism of action of this compound and other ALS inhibitors.

Herbicide Efficacy Workflow cluster_invitro In Vitro Assay (IC50) cluster_wholeplant Whole-Plant Bioassay (GR50) Plant_Tissue 1. Collect & Homogenize Plant Tissue Enzyme_Extraction 2. Centrifuge & Extract ALS Enzyme Plant_Tissue->Enzyme_Extraction Reaction_Mix 3. Prepare Reaction Mix (Substrate, Cofactors, Herbicide) Enzyme_Extraction->Reaction_Mix Incubation 4. Incubate & Stop Reaction Reaction_Mix->Incubation Color_Dev 5. Color Development Incubation->Color_Dev Measurement_IC50 6. Measure Absorbance & Calculate IC50 Color_Dev->Measurement_IC50 Seed_Germination 1. Seed Germination & Seedling Growth Herbicide_Application 2. Apply Herbicide Doses Seed_Germination->Herbicide_Application Controlled_Environment 3. Growth in Controlled Environment Herbicide_Application->Controlled_Environment Data_Collection 4. Harvest & Measure Biomass Controlled_Environment->Data_Collection Measurement_GR50 5. Analyze Data & Calculate GR50 Data_Collection->Measurement_GR50

Caption: Experimental workflows for determining IC50 and GR50 values.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay (for IC50 Determination)

This protocol outlines the general steps for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

1. Enzyme Extraction:

  • Harvest fresh, young plant tissue (e.g., 1-2 grams) and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the tissue powder in an ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.

2. Assay Procedure:

  • Prepare a reaction mixture containing an assay buffer, the substrate (pyruvate), and necessary cofactors (e.g., ThDP, FAD, MgCl2).

  • Prepare serial dilutions of the herbicide (e.g., this compound) in a suitable solvent.

  • Add the enzyme extract and the herbicide dilutions to the wells of a microplate. Include a control group with no herbicide.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding an acid (e.g., H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate the plate at an elevated temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete decarboxylation.

3. Color Development and Measurement:

  • Add color-developing reagents (e.g., creatine (B1669601) and α-naphthol) to the wells. This reaction produces a colored complex with acetoin.

  • Incubate the plate again at an elevated temperature (e.g., 60°C) for color development (e.g., 15 minutes).

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 525 nm).

4. Data Analysis:

  • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Whole-Plant Dose-Response Bioassay (for GR50 Determination)

This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.

1. Plant Preparation:

  • Germinate seeds of the target weed species in a suitable growth medium (e.g., soil, sand, or agar).

  • Transplant uniform seedlings at a specific growth stage (e.g., 2-3 leaf stage) into individual pots.

  • Allow the plants to acclimate in a controlled environment (e.g., greenhouse or growth chamber) with defined temperature, light, and humidity.

2. Herbicide Application:

  • Prepare a range of herbicide concentrations, including a non-treated control. The dose range should span from no effect to complete plant death.

  • Apply the herbicide solutions evenly to the foliage of the plants using a precision sprayer to ensure uniform coverage.

3. Post-Treatment Growth and Assessment:

  • Return the treated plants to the controlled environment and monitor their growth over a set period (e.g., 14-21 days).

  • At the end of the experimental period, visually assess phytotoxicity and then harvest the above-ground plant material.

  • Dry the harvested biomass in an oven until a constant weight is achieved.

4. Data Analysis:

  • Measure the dry weight of each plant.

  • Calculate the percent growth reduction for each herbicide dose relative to the non-treated control.

  • Plot the percent growth reduction against the logarithm of the herbicide dose.

  • Determine the GR50 value, the herbicide dose that causes a 50% reduction in plant growth, by fitting the data to a dose-response curve.

Resistance to ALS Inhibitors

A significant challenge in the long-term use of ALS inhibitors is the evolution of herbicide-resistant weed populations. Resistance can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which alter the herbicide's binding site on the enzyme.[3] Different mutations can confer varying levels of resistance to different chemical families of ALS inhibitors, leading to complex cross-resistance patterns.[3][7][8][9][10] For instance, a biotype resistant to a sulfonylurea herbicide may or may not be resistant to an imidazolinone like this compound.[3][8]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of herbicide reaching the target site, such as enhanced herbicide metabolism.[8]

Understanding the potential for and the mechanisms of resistance is crucial for developing sustainable weed management strategies that incorporate diverse modes of action.

References

A Comparative Guide to the Validation of Imazapyr Detection: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of herbicides like Imazapyr is critical. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound detection. The information presented is based on available experimental data and established analytical methodologies.

Data Presentation: A Quantitative Comparison

The following table summarizes the key validation parameters for the detection of this compound using LC-MS/MS and GC-MS. These values are compiled from various studies and represent typical performance characteristics.

Validation ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 0.25 mg/L~0.14 µg/L
Limit of Quantification (LOQ) 0.01 - 0.74 mg/L~0.46 µg/L
Linearity (R²) >0.99>0.99
Recovery (%) 70 - 120%92 - 96%
Precision (RSD%) < 15%< 5%

Experimental Protocols

This compound Detection by LC-MS/MS

The analysis of this compound by LC-MS/MS is well-established and generally does not require derivatization, which simplifies sample preparation.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized. For dry samples, rehydration with water is necessary.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (B52724) (10-15 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 x g for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract Preparation: The supernatant is filtered through a 0.2 µm filter prior to injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol (B129727), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Precursor and product ion pairs specific to this compound are monitored.

This compound Detection by GC-MS

Due to the low volatility and polar nature of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.

1. Sample Preparation and Derivatization

  • Extraction: Similar to the initial steps of the LC-MS/MS protocol, this compound is extracted from the sample matrix using a suitable solvent like acetonitrile.

  • Derivatization: The extracted this compound is derivatized. A common approach for compounds with carboxylic acid groups is esterification. For instance, methylation can be performed using reagents like diazomethane (B1218177) or by heating with an acidic methanol solution. This step is critical and requires careful optimization.

  • Cleanup: After derivatization, a cleanup step using solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove excess derivatizing agent and other impurities.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector: A split/splitless or programmed temperature vaporization (PTV) injector is used.

    • Temperature Program: A temperature gradient is applied to the oven to ensure good separation of the derivatized analyte from other components.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is the most common technique.

    • Analysis Mode: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized this compound.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample Sample Homogenization lc_extraction QuEChERS Extraction (Acetonitrile + Salts) lc_sample->lc_extraction lc_cleanup Dispersive SPE Cleanup lc_extraction->lc_cleanup lc_analysis LC-MS/MS Analysis (Direct Injection) lc_cleanup->lc_analysis gc_sample Sample Homogenization gc_extraction Extraction gc_sample->gc_extraction gc_derivatization Derivatization (e.g., Esterification) gc_extraction->gc_derivatization gc_cleanup Post-Derivatization Cleanup gc_derivatization->gc_cleanup gc_analysis GC-MS Analysis gc_cleanup->gc_analysis

Caption: Experimental workflows for this compound detection by LC-MS/MS and GC-MS.

cluster_comparison LC-MS/MS vs. GC-MS for this compound Analysis cluster_lcms_pros Advantages cluster_gcms_pros Advantages cluster_lcms_cons Disadvantages cluster_gcms_cons Disadvantages lcms LC-MS/MS lc_pro1 No derivatization needed lcms->lc_pro1 lc_pro2 High sensitivity for polar compounds lcms->lc_pro2 lc_pro3 Simpler sample preparation lcms->lc_pro3 lc_con1 Potential for matrix effects lcms->lc_con1 gcms GC-MS gc_pro1 High resolution chromatography gcms->gc_pro1 gc_pro2 Robust and widely available gcms->gc_pro2 gc_con1 Mandatory derivatization step gcms->gc_con1 gc_con2 More complex sample preparation gcms->gc_con2 gc_con3 Potential for analyte degradation at high temperatures gcms->gc_con3

Caption: Logical comparison of LC-MS/MS and GC-MS for this compound analysis.

Concluding Remarks

Both LC-MS/MS and GC-MS are powerful techniques for the detection and quantification of this compound.

LC-MS/MS stands out as the more direct and streamlined approach for this compound analysis. Its ability to analyze polar compounds without derivatization significantly simplifies the sample preparation workflow, reducing analysis time and potential for errors. The high sensitivity and selectivity of tandem mass spectrometry make it an excellent choice for trace-level detection in complex matrices.

GC-MS , while a robust and reliable technique, presents a significant hurdle for this compound analysis due to the mandatory derivatization step. This additional step increases the complexity and duration of sample preparation and introduces potential sources of variability. However, for laboratories primarily equipped for GC-MS analysis, it remains a viable option provided that a consistent and efficient derivatization protocol is established and validated.

Imazapyr Persistence: A Comparative Study Across Different Climates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of imazapyr persistence in various climates, offering insights into its environmental fate. The data presented is compiled from various scientific studies to assist researchers in understanding the factors influencing this compound's longevity in different environmental settings.

This compound is a broad-spectrum herbicide widely used for vegetation control. Its persistence in the environment is a key factor in assessing its potential impact on non-target organisms and rotational crops. The degradation of this compound is primarily influenced by two main pathways: photolysis (degradation by sunlight) and microbial degradation. The rate of these processes is significantly affected by climatic conditions, soil properties, and other environmental factors.

Comparative Data on this compound Persistence

The following table summarizes the half-life of this compound in soil and water across different climatic conditions. The half-life (t½) is the time required for 50% of the initial concentration of a substance to degrade.

Climate TypeMatrixHalf-life (t½) in DaysKey Influencing Factors
Temperate Soil10 - 142[1][2]Microbial degradation, soil type, organic matter content, moisture, and temperature.[2][3]
Water2 - 5[4][5]Photolysis (sunlight exposure).[4][5]
Tropical/Subtropical Soil27 - 54Higher temperatures and microbial activity can lead to faster degradation compared to temperate regions.
Water2 - 5 (similar to temperate)High solar radiation leads to rapid photodegradation.
Arid SoilGenerally longer persistence; can exceed a year.[6][7]Low soil moisture and microbial activity limit degradation. Photolysis is a more dominant degradation pathway on the soil surface.[6]
WaterRapid (if present)Sunlight exposure leads to rapid photolysis, but water is scarce.
Polar SoilNo specific data available.Persistence is expected to be very long due to low temperatures severely limiting microbial degradation and low sun angle reducing photolytic degradation.
WaterNo specific data available.Degradation would be slow due to low light intensity and temperature.

Degradation Pathways

The degradation of this compound in the environment follows two primary pathways:

  • Photodegradation: This process occurs when this compound is exposed to sunlight, particularly UV radiation. It is a major degradation route in water and on the soil surface.[4] The primary breakdown product of this compound photolysis is quinolinic acid.[8]

  • Microbial Degradation: In the soil, microorganisms play a crucial role in breaking down this compound.[1][9] This process is influenced by soil temperature, moisture, pH, and organic matter content, all of which affect microbial activity. The proposed microbial degradation pathway involves steps such as decarboxylation, demethylation, and cleavage of the imidazolinone ring.[9]

Experimental Protocols

This section outlines a general methodology for a comparative study of this compound persistence in soil under different climatic conditions.

1. Experimental Design:

  • Site Selection: Choose representative sites in each climate zone (temperate, tropical, arid, and a cold region as a proxy for polar).

  • Soil Characterization: For each site, thoroughly characterize the soil, including texture, pH, organic matter content, and microbial biomass.

  • Experimental Plots: Establish replicate plots at each site. A set of control plots (no this compound application) should be included.

  • This compound Application: Apply a known concentration of this compound to the treatment plots, mimicking typical agricultural or land management practices.

2. Sample Collection:

  • Collect soil samples from different depths (e.g., 0-10 cm, 10-20 cm) at regular intervals (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days) after this compound application.

  • Collect water samples if surface water is present.

  • Store samples in appropriate containers and transport them to the laboratory for analysis, minimizing degradation during transport and storage.

3. Sample Preparation and Extraction:

  • Soil Samples:

    • Air-dry and sieve the soil samples.

    • Extract this compound from a known weight of soil using a suitable solvent system. A common method involves extraction with an aqueous methanol (B129727) solution.[10]

    • The extraction can be enhanced using techniques like sonication.

    • Concentrate the extract to a known volume.

  • Water Samples:

    • For water samples, direct injection into the analytical instrument may be possible if the concentration is high enough.[10]

    • For low concentrations, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

4. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying this compound residues.[10][11]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and acidified water.

    • Column: A C18 column is commonly used for separation.

    • Detection: UV detection is typically set at around 250 nm.[10]

  • Calibration: Prepare a series of standard solutions of this compound to create a calibration curve for accurate quantification.

  • Data Analysis: Calculate the concentration of this compound in each sample. The half-life (t½) can be determined by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Visualizations

Imazapyr_Degradation_Pathways cluster_photodegradation Photodegradation (in water and on soil surface) cluster_microbial_degradation Microbial Degradation (in soil) Imazapyr_photo This compound Quinolinic_Acid Quinolinic Acid Imazapyr_photo->Quinolinic_Acid Sunlight (UV) Other_Photoproducts Other Photoproducts Imazapyr_photo->Other_Photoproducts Sunlight (UV) Imazapyr_micro This compound Decarboxylation Decarboxylation Imazapyr_micro->Decarboxylation Microbial Action Demethylation Demethylation Decarboxylation->Demethylation Ring_Cleavage Imidazolinone Ring Cleavage Demethylation->Ring_Cleavage Metabolites Further Metabolites Ring_Cleavage->Metabolites This compound This compound This compound->Imazapyr_photo Enters Aquatic Environment or remains on Soil Surface This compound->Imazapyr_micro Enters Soil Matrix

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_field_phase Field Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Site_Selection Site Selection (Temperate, Tropical, Arid, Cold) Plot_Establishment Establishment of Control & Treatment Plots Site_Selection->Plot_Establishment Imazapyr_Application This compound Application Plot_Establishment->Imazapyr_Application Sample_Collection Soil & Water Sampling (Time Series) Imazapyr_Application->Sample_Collection Sample_Prep Sample Preparation (Drying, Sieving) Sample_Collection->Sample_Prep Extraction Solvent Extraction Sample_Prep->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis HPLC Analysis Cleanup->Analysis Quantification Quantification of This compound Residues Analysis->Quantification Half_life Half-life Calculation Quantification->Half_life Comparison Comparative Analysis Half_life->Comparison

Caption: Experimental workflow for comparative study.

References

Assessing the Cost-Effectiveness of Imazapyr Versus Mechanical Control for Invasive Plant Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Land Management Professionals

In the ongoing effort to manage invasive plant species, researchers and land managers are faced with a critical choice between chemical and mechanical control methods. This guide provides a detailed, objective comparison of the cost-effectiveness of Imazapyr, a broad-spectrum herbicide, and traditional mechanical control techniques. By presenting experimental data, detailed methodologies, and cost analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for effective and economical invasive species management.

Executive Summary

This compound, a systemic herbicide, offers a highly effective and often more cost-efficient solution for controlling a wide range of invasive plants compared to mechanical methods such as mowing, tilling, or manual removal. While the initial investment in herbicides and application equipment can be significant, the long-term efficacy and reduced labor requirements of this compound often result in lower overall costs per unit area. Mechanical methods, conversely, tend to be labor-intensive and may require repeated treatments, leading to higher cumulative costs. However, the choice of control method is highly dependent on the target species, the size of the infestation, environmental sensitivity, and available resources.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the costs and efficacy of this compound versus mechanical control methods. It is important to note that costs can vary significantly based on geographic location, the density of the invasive species, and the specific equipment or products used.

Cost Component This compound Application Mechanical Control (Mowing/Tilling) Mechanical Control (Manual Removal)
Herbicide/Product Cost $47.95 - $289.95 per 2.5 gallons[1][2]--
Application/Labor Cost (per acre) $50 - $125 (spraying)[3]$121 - $203 (mowing)[4]$240 - $800 (8 hours at
3030-30−
100/hour)[5][6]
Equipment Cost (per acre) Included in application costVariable, can be significant[7]Minimal (hand tools) to moderate (power tools)[5]
Estimated Total Cost (per acre, single treatment) $100 - $400[6][8]$150 - $400[6]$270 - $900+

Table 1: Estimated Per-Acre Cost Comparison of a Single Treatment. Costs for this compound application are generally lower than intensive manual removal for a single treatment. Mowing costs can be competitive with herbicide application in some scenarios.

Efficacy Metric This compound Treatment Mechanical Control (Mowing)
Reduction in Invasive Species Cover Significant reduction in cover and density[9]No significant effect on cover or density[9]
Long-term Control (Regrowth) Provides residual control, preventing germination[10]Often leads to rapid regrowth, requiring repeated treatments
Impact on Native Perennial Grasses Higher rates can reduce cover of native grasses[9]Minimal direct impact

Table 2: Efficacy Comparison Based on a Study of African Rue Control. This data highlights the higher efficacy of this compound in reducing the target invasive species compared to mowing.

Experimental Protocols

A comprehensive understanding of the methodologies used in comparative studies is crucial for interpreting the results. Below is a detailed protocol from a study comparing the effects of mowing and this compound application on African Rue (Peganum harmala).

Objective: To determine the efficacy of this compound application, with and without prior mowing, for the control of African Rue and to assess the impact on native perennial grasses.

Experimental Design:

  • Treatments: Broadcast applications of this compound at three rates (0.275, 0.55, and 0.85 kg ae ha⁻¹) were applied. Each rate was tested with and without a prior mowing treatment. A control group with no treatment was also included.

  • Application Timing: this compound was applied when the African Rue was in full bloom.

  • Data Collection: The cover and density of African Rue and native perennial bunchgrasses were measured post-treatment.

Key Findings:

  • This compound application resulted in a significant reduction in both the cover and density of African Rue at all application rates.

  • Mowing alone had no significant effect on the cover or density of African Rue.

  • Higher rates of this compound led to a significant reduction in the cover of native perennial bunchgrasses, while the lowest rate did not have a significant impact.

  • Integrating a mowing treatment before this compound application was found to be less effective for controlling African Rue than applying the herbicide alone[9].

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language.

This compound Signaling Pathway

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, which is a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition ultimately disrupts protein synthesis and leads to plant death.

Imazapyr_Pathway This compound This compound ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes synthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for PlantGrowth Plant Growth & Cell Division ProteinSynthesis->PlantGrowth Drives

Caption: this compound's mechanism of action.

Experimental Workflow for Comparison

The following diagram illustrates a typical experimental workflow for comparing the cost-effectiveness of this compound and mechanical control.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_monitoring Monitoring & Analysis Site Select Infested Site Plots Establish Treatment Plots Site->Plots Baseline Baseline Data Collection (Cover, Density, Biomass) Plots->Baseline This compound This compound Application Baseline->this compound Mechanical Mechanical Control (e.g., Mowing, Tilling) Baseline->Mechanical Control Untreated Control Baseline->Control PostData Post-Treatment Data Collection (Efficacy, Regrowth) This compound->PostData Mechanical->PostData Control->PostData CostAnalysis Cost Analysis (Labor, Equipment, Materials) PostData->CostAnalysis Effectiveness Cost-Effectiveness Calculation CostAnalysis->Effectiveness

Caption: Workflow for comparing control methods.

Conclusion

The data strongly suggests that this compound can be a more cost-effective and efficacious method for the long-term control of many invasive plant species compared to mechanical alternatives. The primary advantages of this compound lie in its systemic action, residual control that suppresses regrowth, and lower labor requirements for large-scale applications. While mechanical control methods avoid the use of chemicals, they are often associated with higher labor costs and the need for repeated interventions, which can make them less economically viable for extensive infestations.

Ultimately, the optimal strategy for invasive plant management will likely involve an integrated approach. A thorough assessment of the specific ecological context, target species, and available budget is essential for developing a successful and sustainable control program. This guide provides a foundational set of data and methodologies to aid in this critical decision-making process.

References

A Comparative Analysis of Selectivity Between Imazapyr and Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential efficacy of two prominent acetolactate synthase (ALS) inhibiting herbicides, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of the selectivity profiles of Imazapyr and Metsulfuron-methyl, two widely used herbicides that share a common mode of action but exhibit distinct activities across the plant kingdom. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking a detailed understanding of the biochemical and physiological factors that govern the differential effects of these compounds.

Introduction: Shared Target, Divergent Outcomes

This compound and Metsulfuron-methyl both belong to the group of herbicides that inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] Inhibition of ALS leads to a cessation of cell division and ultimately, plant death. Despite this shared mechanism, the two herbicides display significant differences in their selectivity, with this compound acting as a broad-spectrum herbicide and Metsulfuron-methyl exhibiting selectivity primarily for broadleaf weeds.

Core Differences in Selectivity

The primary distinction lies in their weed control spectrum. This compound is a non-selective herbicide, effective against a wide range of annual and perennial grasses, broadleaf weeds, and woody species.[3][4] In contrast, Metsulfuron-methyl is a selective herbicide, primarily targeting broadleaf weeds while demonstrating a higher degree of safety for many grass species.[4][5]

Several key factors contribute to this difference in selectivity:

  • Differential Binding Affinity: While both herbicides target the ALS enzyme, subtle differences in the enzyme's structure across various plant species can lead to variations in binding affinity. Some plants possess ALS enzymes that are more susceptible to inhibition by one herbicide over the other.[1]

  • Metabolic Detoxification: The ability of a plant to metabolize and detoxify the herbicide before it reaches the target site is a critical determinant of tolerance. Tolerant species, particularly grasses in the case of Metsulfuron-methyl, can rapidly break down the herbicide into non-toxic metabolites.[1] This metabolic degradation is often mediated by cytochrome P450 monooxygenases.[6]

Quantitative Data on Herbicide Efficacy

The following tables summarize the efficacy of this compound and Metsulfuron-methyl on various plant species, compiled from multiple studies. Efficacy is often reported as percent control or as the effective dose required to cause a 50% reduction in plant growth (ED50). Lower ED50 values indicate higher herbicidal activity.

Table 1: Comparative Efficacy of this compound on Various Plant Species

Plant SpeciesTypeEfficacy (% Control or ED50)Reference
Red Alder (Alnus rubra)Broadleaf TreeHighly Effective[7]
Salmonberry (Rubus spectabilis)Broadleaf ShrubExcellent Control[7]
Blackberry (Rubus species)Broadleaf ShrubGood to Excellent Control[7][8]
Sumac (Rhus copallina)Broadleaf ShrubGood Control[8]
Trumpet Vine (Campsis radicans)Woody VineGood Control[8]
Loblolly Pine (Pinus taeda)ConiferTolerant at specific rates[8][9]
Douglas-fir (Pseudotsuga menziesii)ConiferSevere Injury (especially during growing season)[7]

Table 2: Comparative Efficacy of Metsulfuron-methyl on Various Plant Species

Plant SpeciesTypeEfficacy (% Control or ED50)Reference
Blackberry (Rubus species)Broadleaf ShrubGood Control[8]
Sumac (Rhus copallina)Broadleaf ShrubModerate Control[8]
Composites (e.g., asters)Broadleaf WeedsGood Control[8]
Trumpet Vine (Campsis radicans)Woody VinePoor Control[8]
Pickerelweed (Pontederia cordata)Broadleaf WeedHighly Susceptible[10]
Arrowhead (Sagittaria spp.)Broadleaf WeedHighly Susceptible[10]
Knotgrass (Paspalum distichum)GrassTolerant[10]
Paragrass (Urochloa mutica)GrassTolerant[10]
Torpedograss (Panicum repens)GrassTolerant[10]
Loblolly Pine (Pinus taeda)ConiferTolerant[8]
Douglas-fir (Pseudotsuga menziesii)ConiferSevere Injury (especially during growing season)[7]

Experimental Protocols

A standardized approach is crucial for accurately assessing and comparing herbicide selectivity. The following outlines a general experimental protocol for a whole-plant bioassay.

Objective: To determine the selectivity of this compound and Metsulfuron-methyl on a range of grass and broadleaf plant species.

Materials:

  • Seeds of selected grass and broadleaf species.

  • Potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat).[11]

  • Plastic pots or trays.

  • Technical grade this compound and Metsulfuron-methyl.

  • Appropriate solvents and adjuvants.

  • Controlled environment growth chamber or greenhouse.

  • Calibrated sprayer.

Methodology:

  • Plant Propagation:

    • Sow seeds of each plant species in pots filled with the potting mix.

    • Grow plants in a controlled environment with optimal temperature, light, and humidity.

    • Water plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Prepare stock solutions of this compound and Metsulfuron-methyl.

    • Create a series of dilutions to establish a dose-response curve. A typical range might span from a fraction of the recommended field rate to several times the recommended rate.

    • Apply the herbicides to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control group for each plant species.

  • Data Collection:

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Injury can be rated on a scale of 0 (no effect) to 100 (complete death).

    • At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of each plant.

    • Determine the fresh and dry weight of the biomass.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment compared to the untreated control.

    • Use statistical software to perform a dose-response analysis and calculate the ED50 value for each herbicide on each plant species.

Visualizing the Mechanisms of Action and Selectivity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and logical relationships discussed.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate ALS Enzyme Leucine Leucine Pyruvate->Leucine Multiple Steps Valine Valine α-Acetolactate->Valine Multiple Steps α-Ketobutyrate α-Ketobutyrate α-Aceto-α-hydroxybutyrate α-Aceto-α-hydroxybutyrate α-Ketobutyrate->α-Aceto-α-hydroxybutyrate ALS Enzyme Isoleucine Isoleucine α-Aceto-α-hydroxybutyrate->Isoleucine Multiple Steps Protein Synthesis Protein Synthesis Valine->Protein Synthesis Isoleucine->Protein Synthesis Leucine->Protein Synthesis This compound This compound ALS Enzyme ALS Enzyme This compound->ALS Enzyme Inhibits Metsulfuron Metsulfuron-methyl Metsulfuron->ALS Enzyme Inhibits Plant Growth Plant Growth Protein Synthesis->Plant Growth

Figure 1: Simplified signaling pathway of ALS inhibition by this compound and Metsulfuron-methyl.

Herbicide_Selectivity_Workflow cluster_application Herbicide Application cluster_plant_interaction Plant Interaction cluster_outcome Outcome Herbicide This compound or Metsulfuron-methyl Uptake Uptake (Foliar/Root) Herbicide->Uptake Translocation Translocation Uptake->Translocation Metabolism Metabolic Detoxification Translocation->Metabolism ALS_Binding Binding to ALS Enzyme Translocation->ALS_Binding Tolerant Tolerant Plant (e.g., Grass with Metsulfuron) Metabolism->Tolerant Rapid Detoxification ALS_Binding->Tolerant Weak Binding Susceptible Susceptible Plant ALS_Binding->Susceptible Strong Inhibition

Figure 2: Logical workflow illustrating the factors that determine herbicide selectivity in plants.

Conclusion

The selectivity of this compound and Metsulfuron-methyl, despite their shared mode of action, is a complex interplay of factors at the molecular and physiological levels. This compound's broad-spectrum activity makes it a powerful tool for total vegetation control, while Metsulfuron-methyl's selectivity for broadleaf weeds allows for its use in situations where the preservation of grasses is desired. Understanding the biochemical basis of this selectivity, primarily driven by differential metabolism and to a lesser extent, target site affinity, is crucial for the effective and responsible use of these herbicides in various agricultural and land management contexts. Further research focusing on the specific metabolic pathways and genetic determinants of tolerance will continue to refine our understanding and application of these important herbicidal compounds.

References

Safety Operating Guide

Proper Disposal of Imazapyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Imazapyr, a broad-spectrum herbicide, is critical for environmental protection and laboratory safety. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1] Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its containers is governed by federal, state, and local regulations.[4][5] Always consult the specific Safety Data Sheet (SDS) for the this compound product in use and adhere to the guidelines provided by your institution's environmental health and safety (EHS) department.

This compound Waste Disposal
  • Do Not Dispose Down the Drain: this compound is toxic to aquatic life and should never be disposed of in the sanitary sewer system or into any surface water.[1][4][6] Contamination of water sources, food, or feed during storage and disposal must be strictly avoided.[2][3][6]

  • Approved Waste Disposal Facility: Wastes resulting from the use of this compound must be disposed of at an approved waste disposal facility.[2][3][7] Contact a licensed professional waste disposal service to handle the material.

  • Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Follow Regulations: All disposal activities must comply with federal, state, and local environmental regulations. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) are the primary federal statutes governing pesticide disposal.[5]

Container Disposal
  • Do Not Reuse: Empty this compound containers are not to be reused or refilled.[2][7]

  • Triple Rinse: For nonrefillable containers of 5 gallons or less, they should be triple rinsed (or the equivalent) promptly after emptying.[7] The rinsate should be collected and used as part of the spray solution or disposed of properly; do not discharge it into the environment.

  • Disposal of Rinsed Containers: Once properly rinsed, offer the container for recycling if available. If not, puncture and dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.[8]

Spill Management
  • Containment: In the event of a spill, immediately contain the material to prevent it from entering drains or water courses.[3][4]

  • Solidification and Collection: The spilled substance should be contained, solidified with an absorbent material, and placed in suitable, labeled containers for disposal.[2][3][6]

  • Decontamination: The spill area can be washed with water and detergent after the bulk of the material has been removed.[3][4] The collected washwater must also be disposed of as hazardous waste.[2][3]

Quantitative Data

Specific quantitative data for this compound disposal, such as concentration thresholds for different disposal methods or specific temperature limits for degradation, are not broadly defined and can vary based on the specific product formulation and local regulations. The Safety Data Sheets reviewed indicate a general storage recommendation to not store below 10°F.[2][6][7] For precise quantitative limits and guidance, it is crucial to consult the product-specific SDS and your local environmental regulatory agency.

ParameterValueSource
Storage Temperature Do not store below 10°F (-12.2°C)[2][6][7]
Disposal Method On-site or at an approved waste disposal facility[2][3][7]
Container Rinsing Triple rinse for containers ≤ 5 gallons[7]

This compound Disposal Workflow

The following diagram outlines the general decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_actions Actions cluster_final Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid this compound Waste or Rinsate waste_type->liquid_waste Liquid solid_waste Contaminated Solids (e.g., absorbents, PPE) waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Container collect_liquid Collect in a labeled, sealed container liquid_waste->collect_liquid collect_solid Place in a labeled, sealed container solid_waste->collect_solid triple_rinse Triple rinse container empty_container->triple_rinse approved_facility Dispose at an Approved Waste Disposal Facility collect_liquid->approved_facility collect_solid->approved_facility puncture Puncture and dispose in sanitary landfill or offer for recycling (if available) triple_rinse->puncture incineration Chemical Incineration (if applicable) approved_facility->incineration Alternative

Caption: Workflow for the proper disposal of this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imazapyr
Reactant of Route 2
Reactant of Route 2
Imazapyr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.